D-Galactose-4-O-sulfate sodium salt
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
sodium;[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O9S.Na/c7-1-3(9)5(11)6(4(10)2-8)15-16(12,13)14;/h1,3-6,8-11H,2H2,(H,12,13,14);/q;+1/p-1/t3-,4+,5+,6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFRJSVPFMKACS-NQZVPSPJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)OS(=O)(=O)[O-])O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)OS(=O)(=O)[O-])O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746656 | |
| Record name | Sodium 4-O-sulfonato-D-galactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125113-68-0 | |
| Record name | Sodium 4-O-sulfonato-D-galactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Role of D-Galactose-4-O-Sulfate: A Technical Guide for Researchers
An in-depth exploration of the structural significance, signaling functions, and therapeutic potential of D-Galactose-4-O-sulfate for researchers, scientists, and drug development professionals.
Introduction
D-Galactose-4-O-sulfate is a sulfated monosaccharide that plays a crucial role in the biological activities of various complex carbohydrates. It is a key structural component of sulfated galactans found in marine algae and the glycosaminoglycan keratan sulfate present in mammals. The specific sulfation pattern at the C4 position of the galactose unit confers unique physicochemical properties that mediate a wide range of biological functions, from structural support within the extracellular matrix to intricate signaling events that govern cellular behavior. This technical guide provides a comprehensive overview of the biological role of D-Galactose-4-O-sulfate, with a focus on its involvement in signaling pathways, quantitative analysis of its bioactivities, and detailed experimental protocols for its study.
Structural and Functional Overview
D-Galactose-4-O-sulfate is predominantly found as a repeating unit in larger polysaccharide chains. Its biological functions are intrinsically linked to the overall structure of these macromolecules.
-
In Marine Organisms: In marine algae, D-Galactose-4-O-sulfate is a characteristic feature of sulfated galactans like carrageenans. These polysaccharides are major components of the algal cell wall, providing structural integrity. The sulfate groups, including the 4-O-sulfate on galactose, create a highly anionic environment, enabling interactions with various molecules and contributing to the rheological properties of these hydrocolloids.
-
In Mammals: In mammals, D-Galactose-4-O-sulfate is an integral part of keratan sulfate (KS) , a glycosaminoglycan found in cartilage, cornea, and the central nervous system. KS proteoglycans contribute to tissue hydration and organization of the extracellular matrix. The sulfation pattern of KS, including the presence of D-Galactose-4-O-sulfate, is crucial for its interactions with proteins and its role in cellular signaling.
Signaling Pathways Modulated by D-Galactose-4-O-Sulfate
The sulfation of galactose at the C4 position creates specific recognition sites for protein binding, thereby modulating various signaling pathways. This is particularly evident in the context of keratan sulfate.
Slit-Robo Signaling
The Slit-Robo signaling pathway is critical for axonal guidance during neural development. Keratan sulfate, containing D-Galactose-4-O-sulfate, has been shown to interact with proteins of the Slit family.[1][2] This interaction is thought to modulate the binding of Slit to its receptor, Robo, thereby influencing downstream signaling events that regulate cytoskeletal dynamics and cell migration.[3] The sulfation pattern of KS is believed to be a key determinant of this interaction's specificity and affinity.
References
An In-depth Technical Guide to the Natural Sources of D-Galactose-4-O-sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galactose-4-O-sulfate is a sulfated monosaccharide of significant interest in the fields of glycobiology and pharmacology. As a fundamental constituent of various bioactive polysaccharides, its unique structural properties contribute to a range of biological activities, including anticoagulant, anti-inflammatory, and antiviral effects. This technical guide provides a comprehensive overview of the primary natural sources of D-Galactose-4-O-sulfate, detailed experimental protocols for its extraction and characterization, and an exploration of its role in cellular signaling pathways.
Principal Natural Sources of D-Galactose-4-O-sulfate
The predominant natural sources of D-Galactose-4-O-sulfate are sulfated galactans, a class of polysaccharides abundant in the cell walls of marine red algae (Rhodophyta). Specifically, this monosaccharide is a key structural component of kappa-carrageenan and iota-carrageenan .
Marine Red Algae (Rhodophyta)
Red algae are the most significant and commercially viable source of D-Galactose-4-O-sulfate. The content and composition of carrageenan, and consequently the abundance of D-Galactose-4-O-sulfate, can vary depending on the species, geographical location, and seasonal changes.
-
Kappaphycus alvarezii : This species is a primary commercial source of kappa-carrageenan , which is composed of repeating disaccharide units of D-galactose-4-sulfate and 3,6-anhydro-α-D-galactose.[1] The sulfate ester group content in kappa-carrageenan from K. alvarezii is typically between 25% and 30%.[1]
-
Eucheuma denticulatum : This red alga is the main source of iota-carrageenan .[2] Iota-carrageenan consists of repeating disaccharide units of D-galactose-4-sulfate and 3,6-anhydro-α-D-galactose-2-sulfate. The sulfate ester content in iota-carrageenan can be as high as 32%.[2]
-
Gigartina species : Various species within the Gigartina genus are known to produce both kappa- and lambda-carrageenan, with the gametophyte stage typically yielding kappa-carrageenan.
Quantitative Data on D-Galactose-4-O-sulfate Precursors
Direct quantification of D-Galactose-4-O-sulfate in its free form in nature is not common as it exists as a structural unit within larger polysaccharides. The most practical approach for its quantification is through the analysis of the monosaccharide composition of its parent carrageenans after complete hydrolysis. The following table summarizes the typical composition of carrageenan and its constituent sugars from key algal sources.
| Algal Source Species | Polysaccharide Type | Major Monosaccharide Components | Typical Polysaccharide Yield (% dry weight) | Sulfate Content (%) | Reference(s) |
| Kappaphycus alvarezii | Kappa-carrageenan | D-galactose, 3,6-anhydro-D-galactose | 33.7 - 77.3 | 12.4 | [1][3] |
| Eucheuma denticulatum | Iota-carrageenan | D-galactose, 3,6-anhydro-D-galactose | ~24.7 | 3.7 - 14.5 | [4][5] |
| Gigartina skottsbergii | Kappa/Iota-hybrid | D-galactose, 3,6-anhydro-D-galactose | - | - | |
| Chondrus crispus | Kappa/Lambda-hybrid | D-galactose, 3,6-anhydro-D-galactose | - | - |
Note: The monosaccharide composition data often reports total galactose. D-Galactose-4-O-sulfate is a major form of galactose in kappa- and iota-carrageenans.
Experimental Protocols
The isolation of D-Galactose-4-O-sulfate involves a multi-step process that begins with the extraction of the parent polysaccharide, followed by its complete hydrolysis, and finally, the purification of the target monosaccharide.
Extraction of Carrageenan from Red Algae
Objective: To extract crude carrageenan from dried red seaweed.
Materials:
-
Dried red seaweed (e.g., Kappaphycus alvarezii or Eucheuma denticulatum)
-
Deionized water
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) for alkaline extraction
-
Ethanol (95%) or Isopropanol
-
Hydrochloric acid (HCl) for pH adjustment
-
Beakers, magnetic stirrer with hot plate, centrifuge, filtration apparatus, lyophilizer.
Protocol (Alkaline Extraction):
-
Wash the dried seaweed with tap water to remove salts and debris.
-
Dry the washed seaweed in an oven at 60°C until constant weight.
-
Grind the dried seaweed into a fine powder.
-
Suspend the seaweed powder in a dilute alkaline solution (e.g., 0.5-1.0 M KOH) at a solid-to-liquid ratio of 1:30 (w/v).
-
Heat the suspension at 80-90°C with constant stirring for 2-4 hours. This alkaline treatment facilitates the conversion of L-galactose-6-sulfate to 3,6-anhydro-L-galactose, which is characteristic of carrageenan.
-
Cool the mixture and neutralize the pH to 7.0-8.0 with HCl.
-
Separate the solid residue by centrifugation or filtration.
-
Precipitate the carrageenan from the supernatant by adding 2-3 volumes of ethanol or isopropanol with stirring.
-
Collect the precipitated carrageenan, wash it with ethanol, and dry it in an oven at 50°C or by lyophilization.
Complete Acid Hydrolysis of Carrageenan
Objective: To hydrolyze the extracted carrageenan into its constituent monosaccharides.
Materials:
-
Extracted carrageenan
-
Trifluoroacetic acid (TFA) (2 M) or Sulfuric acid (H₂SO₄) (1-2 M)
-
Heating block or water bath
-
Rotary evaporator or vacuum centrifuge
-
pH meter and sodium hydroxide (NaOH) for neutralization.
Protocol:
-
Dissolve the dried carrageenan in 2 M TFA to a final concentration of 10 mg/mL.
-
Heat the solution in a sealed tube at 110-120°C for 4-6 hours.
-
Cool the hydrolysate to room temperature.
-
Remove the TFA by repeated evaporation under a stream of nitrogen or by using a rotary evaporator.
-
Resuspend the dried hydrolysate in deionized water.
-
If using sulfuric acid, neutralize the hydrolysate carefully with a saturated solution of barium hydroxide, centrifuge to remove the barium sulfate precipitate, and collect the supernatant.
Purification of D-Galactose-4-O-sulfate by Anion-Exchange Chromatography
Objective: To separate the sulfated monosaccharides from the neutral sugars in the hydrolysate.
Materials:
-
Carrageenan hydrolysate
-
Anion-exchange resin (e.g., DEAE-Sepharose or a similar strong anion exchanger)
-
Chromatography column
-
Sodium chloride (NaCl) solutions of increasing concentrations (e.g., 0.1 M, 0.5 M, 1.0 M, 2.0 M) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5)
-
Fraction collector
-
Conductivity meter.
Protocol:
-
Pack the anion-exchange column with the chosen resin and equilibrate it with the starting buffer (e.g., 10 mM Tris-HCl, pH 7.5).
-
Dissolve the carrageenan hydrolysate in the starting buffer and load it onto the column.
-
Wash the column with the starting buffer to elute the neutral, unbound monosaccharides (e.g., galactose, 3,6-anhydrogalactose).
-
Elute the bound sulfated monosaccharides using a stepwise or linear gradient of NaCl in the starting buffer. D-Galactose-4-O-sulfate is expected to elute at a specific salt concentration, which can be determined by monitoring the fractions for carbohydrate and sulfate content.
-
Collect the fractions and monitor the elution profile using a conductivity meter and by performing a carbohydrate assay (e.g., phenol-sulfuric acid method) and a sulfate assay (e.g., barium chloride-gelatin method) on each fraction.
-
Pool the fractions containing the purified D-Galactose-4-O-sulfate.
-
Desalt the pooled fractions by dialysis or using a desalting column.
-
Lyophilize the final product to obtain pure D-Galactose-4-O-sulfate.
Signaling Pathways and Biological Activities
While the biological activities of sulfated polysaccharides like carrageenan are well-documented, the specific signaling roles of the monosaccharide D-Galactose-4-O-sulfate are an emerging area of research. The sulfation pattern of glycans is known to be a critical determinant of their biological function, acting as a recognition motif for various protein interactions.
General Role of Sulfated Glycans in Cell Signaling
Sulfated glycans, including those containing D-Galactose-4-O-sulfate, are involved in a multitude of cellular processes through their interaction with signaling proteins. These interactions can modulate key signaling pathways that regulate cell adhesion, proliferation, and differentiation.
-
Integrin Signaling: Sulfated galactans have been shown to promote chondrogenic activity in human chondrocytes through the integrin β1/FAK/Akt signaling pathway.[6] Integrins are transmembrane receptors that mediate cell-matrix interactions, and their activation can trigger downstream signaling cascades that influence cell behavior.[7][8] It is plausible that oligosaccharides or even monosaccharides bearing specific sulfation patterns, such as D-Galactose-4-O-sulfate, could act as ligands or modulators of integrin activity.
-
Growth Factor Signaling: The sulfation patterns of glycosaminoglycans are known to be crucial for their interaction with various growth factors, such as fibroblast growth factors (FGFs) and transforming growth factor-beta (TGF-β). These interactions can either promote or inhibit the binding of growth factors to their receptors, thereby modulating their signaling activity.
-
Inflammatory Signaling: D-galactose has been shown to disrupt the barrier function of Sertoli cells by activating the p38MAPK signaling pathway, suggesting a role for galactose and its derivatives in inflammatory responses.[9][10]
Visualization of a Putative Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by sulfated galactans containing D-Galactose-4-O-sulfate, based on current understanding of sulfated glycan-mediated signaling.
Conclusion
D-Galactose-4-O-sulfate, primarily sourced from the carrageenans of red marine algae, represents a molecule of considerable scientific and therapeutic interest. The protocols outlined in this guide provide a framework for its extraction, hydrolysis, and purification, enabling further investigation into its precise biological functions. While the direct signaling roles of this monosaccharide are still being elucidated, the established importance of sulfation in modulating key cellular pathways suggests that D-Galactose-4-O-sulfate may play a critical role in cell adhesion, growth factor signaling, and inflammatory responses. Further research in this area is warranted to fully uncover the therapeutic potential of this unique sulfated sugar.
References
- 1. Carrageenan From Kappaphycus alvarezii (Rhodophyta, Solieriaceae): Metabolism, Structure, Production, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. foodchem.com [foodchem.com]
- 3. Advanced Extraction Techniques and Physicochemical Properties of Carrageenan from a Novel Kappaphycus alvarezii Cultivar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Composition and Seasonal Variations of the Madagascar Algae Eucheuma denticulatum (Solieriaceae, Rhodophyta) | MDPI [mdpi.com]
- 5. Eco-Friendly Extraction, Structure, and Gel Properties of ι-Carrageenan Extracted Using Ca(OH)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive sulfated galactans from Gracilaria fisheri promote chondrogenic activity via integrin-β1/FAK/Akt signaling in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrin Activation Promotes Axon Growth on Inhibitory Chondroitin Sulfate Proteoglycans by Enhancing Integrin Signaling | Journal of Neuroscience [jneurosci.org]
- 8. Akt1 Signaling Regulates Integrin Activation, Matrix Recognition, and Fibronectin Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [D-galactose (D-gal) disrupts barrier function of murine TM4 sertoli cells via activation of p38MAPK signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Structural Significance of D-Galactose-4-O-Sulfate in κ-Carrageenan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure of κ-carrageenan, with a specific focus on the pivotal role of its D-galactose-4-O-sulfate constituent. We will delve into the quantitative composition, detailed experimental protocols for analysis, and visual representations of its biochemical context and analytical workflows.
Core Structure of κ-Carrageenan
κ-carrageenan is a linear sulfated polysaccharide extracted from various species of red seaweed (Rhodophyceae). Its structure is characterized by a repeating disaccharide unit of alternating α-(1→3)-linked D-galactose and β-(1→4)-linked 3,6-anhydro-α-D-galactose.[1][2] The key feature that defines κ-carrageenan is the presence of a single sulfate ester group on the C4 position of the D-galactose residue, formally known as D-galactose-4-O-sulfate.[3][4] This sulfation pattern is crucial for the unique gelling properties of κ-carrageenan, particularly its ability to form strong and rigid gels in the presence of potassium ions.[5]
The presence of the 3,6-anhydro bridge in the adjacent sugar unit forces the galactose ring into a conformation that, in conjunction with the sulfate groups, facilitates the formation of a helical structure, which is a prerequisite for gelation.[6]
Quantitative Composition of κ-Carrageenan
The precise composition of κ-carrageenan can vary depending on the seaweed source and extraction methods. However, typical quantitative data for its major components are summarized below.
| Component | Typical Content (% of dry weight) | Molar Ratio (relative to 3,6-anhydrogalactose) |
| D-Galactose | 58.93%[7] | ~1.08[5] |
| 3,6-Anhydrogalactose | 25.22%[7] | 1.0 |
| Sulfate (SO₄) | 12.35% - 20.3%[7][8] | ~1.0 |
Table 1: Typical Chemical Composition of κ-Carrageenan. This table presents the average percentage content of the main monosaccharide units and sulfate in κ-carrageenan, along with their approximate molar ratios.
| Property | Value |
| Molecular Weight | 600 - 700 kDa[8] |
| Molecular Formula of Disaccharide Unit | C₁₂H₁₈O₁₂S [approximated] |
| Molecular Weight of Disaccharide Unit | ~788.66 g/mol (for a disaccharide with two sulfate groups, often cited for carrageenan in general)[9][10][11][12] |
Table 2: Physicochemical Properties of κ-Carrageenan. This table outlines the typical molecular weight range and the molecular formula and weight of the repeating disaccharide unit. Note that the molecular formula and weight can vary based on the specific repeating unit considered and the degree of sulfation.
Experimental Protocols for Structural Analysis
Determination of Sulfate Content
A common and established method for quantifying the sulfate content in carrageenan is the turbidometric method.
Protocol: Turbidometric Sulfate Analysis
-
Sample Hydrolysis:
-
Accurately weigh approximately 100 mg of dried κ-carrageenan.
-
Add 20 mL of 1 N hydrochloric acid (HCl).
-
Heat the mixture at 100°C for 2 hours in sealed tubes to hydrolyze the polysaccharide and release the sulfate groups.[7]
-
Allow the solution to cool to room temperature.
-
-
Barium-Agarose Reagent Preparation:
-
Prepare a 0.5% (w/v) barium chloride (BaCl₂) solution.
-
Dissolve 0.02% (w/v) agarose in the BaCl₂ solution with gentle heating to create a stable barium-agarose reagent.[7]
-
-
Turbidity Development:
-
Take 1 mL of the hydrolyzed carrageenan sample.
-
Add 1.2 mL of 8% (w/v) trichloroacetic acid (TCA).
-
Add 600 µL of the barium-agarose reagent.
-
Incubate the mixture at room temperature for 30 minutes to allow for the formation of a barium sulfate precipitate.[7]
-
-
Measurement:
-
Measure the absorbance of the resulting suspension at 500 nm using a spectrophotometer.[7]
-
The sulfate concentration is determined by comparing the absorbance to a standard curve prepared using known concentrations of a sulfate standard (e.g., potassium sulfate).
-
Monosaccharide Composition Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for determining the molar ratios of the constituent monosaccharides after hydrolysis and derivatization.
Protocol: GC-MS Analysis of Monosaccharides
-
Hydrolysis:
-
Hydrolyze a known amount of κ-carrageenan with an acid, such as trifluoroacetic acid (TFA), to break the glycosidic bonds and release the individual monosaccharides.
-
-
Reduction and Acetylation:
-
Reduce the released monosaccharides with sodium borohydride (NaBH₄) to their corresponding alditols.
-
Acetylate the alditol hydroxyl groups using a reagent like acetic anhydride to form alditol acetates. This derivatization step makes the sugars volatile for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column.
-
The different alditol acetates will separate based on their boiling points and interactions with the column's stationary phase.
-
The separated components are then introduced into a mass spectrometer, which provides a mass spectrum for each component, allowing for their identification based on fragmentation patterns.
-
Quantification is achieved by comparing the peak areas of the different monosaccharides to those of known standards.[13]
-
Structural Elucidation by Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule, providing a "fingerprint" of the carrageenan type.
Protocol: FTIR Analysis of κ-Carrageenan
-
Sample Preparation:
-
Prepare a thin, dry film of the κ-carrageenan sample. This can be done by casting a 0.2% aqueous solution onto a non-sticking surface (e.g., Teflon) and allowing it to dry.[3] Alternatively, the sample can be mixed with potassium bromide (KBr) and pressed into a pellet.
-
For direct analysis of dried seaweed, a few milligrams of the ground material can be used with a diffuse reflectance accessory.[14][15]
-
-
Data Acquisition:
-
Place the prepared sample in an FTIR spectrometer.
-
Acquire the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.[16]
-
-
Spectral Interpretation:
-
Analyze the resulting spectrum for characteristic absorption bands:
-
Detailed Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural elucidation of polysaccharides, providing information on monosaccharide composition, anomeric configurations, glycosidic linkages, and the precise location of sulfate groups.
Protocol: ¹H and ¹³C NMR Analysis of κ-Carrageenan
-
Sample Preparation:
-
Dissolve the κ-carrageenan sample in deuterium oxide (D₂O) at an appropriate concentration.
-
Heat the sample to ensure complete dissolution and then cool to the desired measurement temperature (e.g., 80°C).[18]
-
Add an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for referencing the chemical shifts.[19]
-
-
NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Various 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to assign all proton and carbon signals and to establish connectivity between atoms.[20]
-
-
Spectral Analysis:
-
The anomeric proton (¹H) and carbon (¹³C) signals are particularly informative for identifying the different sugar residues and their linkages.
-
For κ-carrageenan, characteristic signals for the anomeric proton of the 3,6-anhydro-α-D-galactose (DA) and the β-D-galactose-4-sulfate (G4S) are observed.[21]
-
The chemical shifts of the carbons bearing the sulfate group will be shifted downfield, confirming the sulfation position.
-
Visualizing the Context of D-Galactose-4-O-Sulfate
Biosynthesis of κ-Carrageenan
The biosynthesis of κ-carrageenan in red algae is a multi-step enzymatic process. It begins with the synthesis of a precursor polysaccharide, which is then modified by sulfotransferases and sulfurylases to yield the final κ-carrageenan structure. The formation of the crucial 3,6-anhydro bridge is a key final step.[22]
Caption: Biosynthetic pathway of κ-carrageenan.
Experimental Workflow for Structural Elucidation
A typical workflow for the comprehensive structural analysis of κ-carrageenan involves a series of sequential analytical techniques.
Caption: Workflow for κ-carrageenan structural analysis.
References
- 1. The Use of FTIR Spectroscopy as a Tool for the Seasonal Variation Analysis and for the Quality Control of Polysaccharides from Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of the Structural Features of Carrageenans from Red Algae of the Far Eastern Seas on Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. κ-Carrageenan | 11114-20-8 [chemicalbook.com]
- 10. kappa-Carrageenan 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 11. kappa-Carrageenan | 11114-20-8 [chemnet.com]
- 12. [(2R,3S,4R,5R,6S)-6-[[(1R,3S,4R,5R,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-[[(1R,3R,4R,5R,8S)-8-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate | C24H36O25S2-2 | CID 11966249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chopinlab.ext.unb.ca [chopinlab.ext.unb.ca]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. researchgate.net [researchgate.net]
- 19. estudogeral.uc.pt [estudogeral.uc.pt]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Carrageenan biosynthesis in red algae: A review - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Sulfation: A Technical Guide to the Biosynthesis of Sulfated Galactose Derivatives
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the biosynthesis of sulfated galactose derivatives. These complex carbohydrates play a pivotal role in a myriad of biological processes, from cell signaling and adhesion to inflammation and viral entry. Understanding their biosynthesis is paramount for harnessing their therapeutic potential. This document details the enzymatic pathways, key molecular players, experimental methodologies, and their implications in disease and drug discovery.
Core Biosynthetic Pathway
The biosynthesis of sulfated galactose derivatives is a multi-step enzymatic process primarily occurring in the Golgi apparatus. The pathway involves the sequential action of two key enzyme families: glycosyltransferases and sulfotransferases.
1. Glycan Chain Elongation by Glycosyltransferases: The process initiates with the synthesis of a core glycan structure. Glycosyltransferases catalyze the transfer of galactose from an activated sugar donor, typically UDP-galactose, to an acceptor molecule, which can be a protein (forming a glycoprotein) or a lipid (forming a glycolipid). This step elongates the carbohydrate chain, creating the backbone upon which sulfation will occur.
2. Sulfation by Sulfotransferases: Following the addition of galactose residues, specific sulfotransferases catalyze the transfer of a sulfonyl group (-SO3-) from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to specific hydroxyl groups on the galactose ring. The position of sulfation (e.g., at the C3 or C6 position) is highly specific and is determined by the particular sulfotransferase enzyme involved. This regioselective sulfation is critical for the biological function of the resulting molecule.
// Nodes UDP_Gal [label="UDP-Galactose", fillcolor="#F1F3F4", fontcolor="#202124"]; Acceptor [label="Acceptor\n(Protein/Lipid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Galactosylated_Glycan [label="Galactosylated Glycan", fillcolor="#F1F3F4", fontcolor="#202124"]; PAPS [label="PAPS\n(Sulfate Donor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sulfated_Galactose_Derivative [label="Sulfated Galactose\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glycosyltransferase [label="Glycosyltransferase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sulfotransferase [label="Sulfotransferase", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PAP [label="PAP", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges UDP_Gal -> Glycosyltransferase [label="Donor Substrate"]; Acceptor -> Glycosyltransferase [label="Acceptor Substrate"]; Glycosyltransferase -> Galactosylated_Glycan [label="Galactosylation"]; PAPS -> Sulfotransferase [label="Sulfate Donor"]; Galactosylated_Glycan -> Sulfotransferase [label="Substrate"]; Sulfotransferase -> Sulfated_Galactose_Derivative [label="Sulfation"]; Sulfotransferase -> PAP [style=dashed]; }
Caption: Workflow for a radioactive sulfotransferase assay.
Glycosyltransferase Activity Assay (Colorimetric Method)
This protocol describes a non-radioactive method for assaying glycosyltransferase activity by detecting the release of UDP.
Materials:
-
Enzyme source
-
Acceptor substrate
-
UDP-Galactose (donor substrate)
-
UDP-Glo™ Glycosyltransferase Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Set up the glycosyltransferase reaction with the enzyme, acceptor, and UDP-galactose in the appropriate buffer.
-
Incubate the reaction at 37°C for a specified time.
-
Add the UDP Detection Reagent, which contains an enzyme that converts the UDP product to ATP.
-
The newly synthesized ATP is then used in a luciferase/luciferin reaction to generate light.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the amount of UDP produced and thus to the glycosyltransferase activity. [1] dot
References
The Pivotal Role of D-Galactose-4-O-Sulfate in Extracellular Matrix Architecture and Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural support to tissues and regulates a myriad of cellular processes. Within this complex environment, sulfated glycosaminoglycans (GAGs) play a critical role in orchestrating cell-cell and cell-matrix interactions. This technical guide delves into the specific role of a key structural motif, D-Galactose-4-O-sulfate, a modification predominantly found in chondroitin sulfate (CS) and dermatan sulfate (DS). We will explore its biosynthesis, its crucial function in mediating protein interactions, and its involvement in vital signaling pathways that govern tissue development, homeostasis, and disease. This document provides a comprehensive overview of the current understanding of D-Galactose-4-O-sulfate's function, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.
Introduction: The Significance of Sulfation Patterns in the Extracellular Matrix
The biological functions of GAGs are largely dictated by their specific sulfation patterns, which create a "sulfation code" that is read by various proteins to elicit specific cellular responses. The 4-O-sulfation of galactose and N-acetylgalactosamine residues within CS and DS chains is a critical component of this code. This modification is not random but is precisely regulated by a family of sulfotransferases, primarily the chondroitin-4-O-sulfotransferases (C4STs) and dermatan-4-O-sulfotransferase 1 (D4ST1). The presence of the sulfate group at the C4 position of galactose-containing disaccharides significantly influences the charge distribution and conformational flexibility of the GAG chain, thereby modulating its interactions with a host of binding partners, including growth factors, cytokines, and cell surface receptors. Dysregulation of 4-O-sulfation has been implicated in a range of pathologies, including developmental defects and cancer, highlighting its importance in maintaining tissue health.
Biosynthesis and Regulation of D-Galactose-4-O-Sulfate
The synthesis of 4-O-sulfated GAGs occurs in the Golgi apparatus. The process is initiated by the synthesis of a core protein, followed by the stepwise addition of monosaccharides to form the GAG chain. The critical 4-O-sulfation step is catalyzed by specific sulfotransferases that transfer a sulfate group from the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the 4-hydroxyl group of N-acetylgalactosamine (GalNAc) residues in chondroitin and dermatan sulfate.
The key enzymes involved in this process are:
-
Chondroitin-4-O-sulfotransferase-1 (C4ST-1/CHST11): This enzyme is primarily responsible for the 4-O-sulfation of GalNAc residues in chondroitin sulfate.[1] Its expression is widespread in adult tissues, including the spleen, thymus, bone marrow, heart, brain, and lungs.[2]
-
Dermatan-4-O-sulfotransferase-1 (D4ST1/CHST14): This enzyme exhibits a strong preference for transferring sulfate to GalNAc residues adjacent to iduronic acid (IdoA), a key component of dermatan sulfate.[3] D4ST1 expression is found in most tissues, with higher levels in the pituitary, placenta, uterus, and thyroid.[3]
The expression and activity of these enzymes are tightly regulated during development and in response to cellular signals, ensuring the appropriate spatial and temporal presentation of 4-O-sulfated GAGs in the ECM.
Functional Roles of D-Galactose-4-O-Sulfate in the Extracellular Matrix
The 4-O-sulfation of galactose residues within GAG chains plays a multifaceted role in the ECM, influencing its structural integrity and its capacity to regulate cellular behavior.
Structural Integrity of Tissues
In tissues like cartilage, 4-O-sulfated chondroitin sulfate is a major component of aggrecan, a large proteoglycan that confers compressive strength to the tissue. The negatively charged sulfate groups attract and retain water, creating a hydrated gel-like matrix that can withstand mechanical stress. Studies on cartilage from osteoarthritic patients have shown a significant increase in the concentration of chondroitin 4-sulfate, suggesting an altered synthesis pattern in response to disease.[4]
Regulation of Protein-GAG Interactions
The 4-O-sulfate group is a key recognition element for a variety of proteins, modulating their activity and localization within the ECM. These interactions are crucial for a wide range of biological processes.
4-O-sulfated GAGs play a pivotal role in modulating the activity of several growth factor families, including Fibroblast Growth Factors (FGFs) and Transforming Growth Factor-beta (TGF-β).
-
FGF Signaling: Certain FGFs exhibit significant binding affinity for 4-O-sulfated GAGs.[5] For instance, the interaction between FGF-2 and chondroitin sulfate is influenced by the sulfation pattern, with specific 4-O-sulfated structures contributing to high-affinity binding.[6] This interaction is crucial for the formation of a ternary complex between the growth factor, the GAG, and the FGF receptor, which is essential for signal transduction.
-
TGF-β Signaling: The 4-O-sulfation of chondroitin sulfate is critical for maintaining a balance between TGF-β and Bone Morphogenetic Protein (BMP) signaling during cartilage development.[7][8] Mice deficient in C4ST-1 exhibit upregulated TGF-β signaling and downregulated BMP signaling, leading to severe chondrodysplasia.[7][8] This demonstrates that the specific sulfation pattern of CS is essential for the proper regulation of these key developmental pathways.
In the nervous system, chondroitin sulfate proteoglycans (CSPGs) are known to be potent inhibitors of axonal growth and regeneration after injury. The inhibitory nature of CSPGs is, in part, mediated by their GAG chains, with 4-O-sulfation playing a significant negative regulatory role.[9] Chondroitin-4-sulfate has been shown to be a strong negative guidance cue for neurons.[9]
Quantitative Data on D-Galactose-4-O-Sulfate Interactions and Abundance
The following tables summarize available quantitative data on the binding affinities of proteins to 4-O-sulfated GAGs and the concentration of these GAGs in various tissues.
| Protein | GAG Ligand | Binding Affinity (Kd) | Method | Reference |
| Cathepsin S | Chondroitin 4-Sulfate | 210 ± 40 nM | Surface Plasmon Resonance | [10] |
| TIMP-3 | Heparin | ~59 nM | Surface Plasmon Resonance | [11] |
| FGF-2 | Various Chondroitin Sulfates | 1.8 nM - 130 µM | Surface Plasmon Resonance | [6] |
Table 1: Binding Affinities of Proteins to 4-O-Sulfated Glycosaminoglycans.
| Tissue | GAG Component | Concentration | Method | Reference |
| Bovine Articular Cartilage | Sulfated GAGs | 2.5 mg/mL | Biochemical Assay | [12] |
| Human Articular Cartilage | Chondroitin 4-Sulfate | Significantly increased in osteoarthritis | Biochemical Analysis | [4] |
| Chondrons | Chondroitin 4-Sulfate | Significantly higher than in chondrocytes | FACE analysis | [13] |
Table 2: Concentration of 4-O-Sulfated Glycosaminoglycans in Tissues.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of D-Galactose-4-O-sulfate in the extracellular matrix.
Enzymatic Digestion and LC-MS/MS Analysis of Chondroitin Sulfate Sulfation
This protocol outlines the steps for determining the disaccharide composition of chondroitin sulfate, allowing for the quantification of 4-O-sulfated units.
Materials:
-
Chondroitinase ABC (from Proteus vulgaris)
-
Trypsin
-
Strong Anion Exchange (SAX) spin columns
-
C18 spin columns
-
LC-MS/MS system with a graphitized carbon column
Procedure:
-
Sample Preparation and Digestion:
-
Proteoglycan-containing samples (e.g., cell culture medium, tissue extracts) are first digested with trypsin to release the GAG chains from the core proteins.[14]
-
-
Enrichment of GAG-Glycopeptides:
-
Enzymatic Depolymerization:
-
Desalting:
-
The resulting disaccharide mixture is desalted using a C18 spin column.[16]
-
-
LC-MS/MS Analysis:
-
The desalted disaccharides are separated by liquid chromatography, typically using a porous graphitized carbon column, which can resolve isomeric sulfated disaccharides.[17]
-
The separated disaccharides are then analyzed by tandem mass spectrometry (MS/MS) in negative ion mode.[17] Specific precursor and product ions are monitored to quantify each disaccharide, including the 4-O-sulfated variant.[17]
-
Surface Plasmon Resonance (SPR) Analysis of GAG-Protein Interactions
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions and determining kinetic parameters such as association and dissociation rate constants, and the equilibrium dissociation constant (Kd).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, or a heparin-coated chip)
-
Ligand (e.g., biotinylated GAG) and analyte (protein of interest)
-
Immobilization and running buffers
Procedure:
-
Ligand Immobilization:
-
The GAG ligand is immobilized onto the sensor chip surface. This can be achieved through various chemistries, such as amine coupling to a CM5 chip or capture of a biotinylated GAG on a streptavidin-coated chip.[17]
-
-
Analyte Injection:
-
Data Acquisition:
-
Data Analysis:
-
The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (Kd = kd/ka).[18]
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for GAG analysis.
References
- 1. Chondroitin Sulfate/Dermatan Sulfate-Protein Interactions and Their Biological Functions in Human Diseases: Implications and Analytical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Frontiers | Chondroitin Sulfate/Dermatan Sulfate-Protein Interactions and Their Biological Functions in Human Diseases: Implications and Analytical Tools [frontiersin.org]
- 4. The Glycosaminoglycans of Normal and Arthritic Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Deciphering Structural Determinants in Chondroitin Sulfate Binding to FGF-2: Paving the Way to Enhanced Predictability of Their Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Roles of Chondroitin Sulfate Proteoglycans as Regulators of Skeletal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chondroitin-4-sulfation negatively regulates axonal guidance and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SPR Biosensor Probing the Interactions between TIMP-3 and Heparin/GAGs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Glycosaminoglycans in the pericellular matrix of chondrons and chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Positive Mode LC-MS/MS Analysis of Chondroitin Sulfate Modified Glycopeptides Derived from Light and Heavy Chains of The Human Inter-α-Trypsin Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chondroitin sulfate/dermatan sulfate-digesting enzymes from bacteria - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Determination of glycosaminoglycan attachment sites by LC-MS/MS - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
D-Galactose-4-O-Sulfate: A Technical Guide on its Role in Glycosaminoglycan Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Galactose-4-O-sulfate is a sulfated monosaccharide that primarily functions as a structural component of larger glycans, most notably the glycosaminoglycans (GAGs) keratan sulfate and chondroitin sulfate. While its role within these complex carbohydrates is well-documented, information regarding the metabolic pathways, cellular transport, and signaling functions of free D-Galactose-4-O-sulfate is limited in current scientific literature. This technical guide provides a comprehensive overview of the known involvement of D-Galactose-4-O-sulfate in the biosynthesis and degradation of GAGs, details relevant enzymatic processes, and outlines experimental methodologies for the analysis of sulfated carbohydrates. The guide also highlights areas where further research is needed to fully elucidate the independent biological role of this sulfated sugar.
Introduction to D-Galactose-4-O-Sulfate
D-Galactose-4-O-sulfate is a derivative of the monosaccharide D-galactose, featuring a sulfate group attached to the fourth carbon position.[1] This modification significantly alters its chemical properties, imparting a negative charge and influencing its interactions with proteins and other biological molecules.
Table 1: Physicochemical Properties of D-Galactose-4-O-Sulfate
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₉S | [1] |
| Molecular Weight | 260.22 g/mol | [1] |
| Synonyms | Gal-4-sulfate, 4-O-sulfo-D-galactose | [1] |
Involvement in Metabolic Pathways: Biosynthesis of Glycosaminoglycans
The primary established metabolic involvement of D-Galactose-4-O-sulfate is as a building block in the biosynthesis of keratan sulfate and chondroitin sulfate. The sulfation of galactose occurs after the galactose residue has been incorporated into the growing polysaccharide chain. This process is catalyzed by specific sulfotransferases located in the Golgi apparatus. The universal sulfate donor for these reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[2]
Keratan Sulfate Biosynthesis
Keratan sulfate (KS) is a GAG composed of repeating disaccharide units of galactose and N-acetylglucosamine.[3] The sulfation of galactose residues at the C4 position is a key modification in some types of KS. The enzyme responsible for this is Keratan sulfate galactose 6-O-sulfotransferase (KSGal6ST), also known as CHST1.[4] While the name suggests 6-O-sulfation, some sulfotransferases can exhibit broader specificity.
Chondroitin Sulfate Biosynthesis
Chondroitin sulfate (CS) is another major GAG where 4-O-sulfation of galactose residues can occur, particularly in the linkage region that connects the CS chain to a core protein. The enzyme Chondroitin 4-O-sulfotransferase (C4ST), encoded by genes like CHST11, catalyzes the transfer of a sulfate group from PAPS to the 4-OH position of N-acetylgalactosamine (GalNAc) residues, and potentially to galactose in the linkage region.[5][6]
References
- 1. D-galactose 4-sulfate | C6H12O9S | CID 5288473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Glycosaminoglycan - Wikipedia [en.wikipedia.org]
- 4. KSGal6ST Is Essential for the 6-Sulfation of Galactose within Keratan Sulfate in Early Postnatal Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The roles of chondroitin-4-sulfotransferase-1 in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of in vivo Functions of Chondroitin Sulfate and Dermatan Sulfate Revealed by Their Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
D-Galactose-4-O-sulfate sodium salt CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galactose-4-O-sulfate sodium salt is a sulfated monosaccharide of significant interest in the fields of glycobiology and pharmacology. As a key structural component of κ-carrageenan, a polysaccharide extracted from red seaweeds, its biological activities are a subject of ongoing research. The position and degree of sulfation on galactose residues are critical determinants of the biological functions of sulfated polysaccharides, which include antioxidant, anti-inflammatory, antiviral, and anticoagulant properties. This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and potential biological activities of this compound, tailored for professionals in research and drug development.
Chemical and Physical Data
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Citations |
| CAS Number | 125113-68-0 | [1][2] |
| Molecular Formula | C₆H₁₁NaO₉S | [1][2] |
| Molecular Weight | 282.2 g/mol | [1][2] |
| Synonyms | D-Galactose-4-sulfate sodium salt | [1][2] |
| Source | A primary component of κ-carrageenan. | [1] |
Experimental Protocols
Detailed methodologies for the analysis and functional assessment of this compound are crucial for its application in research. Below are representative experimental protocols.
Analytical Characterization
a) High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Quantification
This method allows for the sensitive quantification of D-Galactose-4-O-sulfate in various matrices.[3]
-
Instrumentation: An Agilent 6460 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled with an Agilent 1290 Infinity UPLC system.[3]
-
HPLC Column: XBridge amide column.[3]
-
Mobile Phase: A gradient of acetonitrile and water.[3]
-
Mass Spectrometry Mode: Negative ion mode for sugar analysis.[3]
-
Procedure:
-
Prepare standard solutions of this compound in the desired concentration range.
-
Prepare the sample by dissolving it in the initial mobile phase composition.
-
Inject the sample and standards onto the HPLC system.
-
Elute the analyte using a pre-defined gradient program.
-
Detect the analyte using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced specificity and sensitivity.
-
Quantify the amount of D-Galactose-4-O-sulfate in the sample by comparing its peak area to the standard curve.
-
b) Spectroscopic Structural Analysis
NMR and IR spectroscopy are powerful tools for the structural elucidation of sulfated carbohydrates.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in deuterium oxide (D₂O).
-
Acquire 1H and 13C NMR spectra.
-
The chemical shifts of the anomeric proton and other protons and carbons are indicative of the sugar identity, linkage, and the position of the sulfate group.[4]
-
-
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet of the sample or use an ATR accessory.
-
Acquire the IR spectrum.
-
Characteristic absorbance bands can indicate the presence of sulfate groups (around 1250 cm⁻¹ for total sulfate and 845 cm⁻¹ for galactose-4-sulfate).[5]
-
Biological Activity Assays
a) In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[6][7]
-
Reagents: DPPH solution in methanol, this compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).[6]
-
Procedure:
-
In a 96-well plate, add a specific volume of DPPH solution to each well.
-
Add different concentrations of the D-Galactose-4-O-sulfate solution to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measure the absorbance at 517 nm using a microplate reader.[6]
-
Calculate the percentage of DPPH radical scavenging activity.
-
b) In Vitro Anti-Inflammatory Activity Assay
This assay assesses the potential of D-Galactose-4-O-sulfate to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[6]
-
Cell Line: RAW 264.7 macrophages.[6]
-
Reagents: this compound, LPS, cell culture medium, and ELISA kits for TNF-α and IL-6.[6]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of D-Galactose-4-O-sulfate for a specified time.
-
Stimulate the cells with LPS (e.g., 0.1 µg/mL) for 24 hours to induce an inflammatory response.[6]
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[6]
-
A reduction in cytokine levels compared to the LPS-only control indicates anti-inflammatory activity.
-
c) Sulfatase Enzyme Activity Assay
This protocol determines if D-Galactose-4-O-sulfate can act as a substrate for a specific sulfatase enzyme.[8]
-
Enzyme: A purified sulfatase of interest.
-
Substrate: this compound.
-
Detection Method: Thin Layer Chromatography (TLC) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[8]
-
Procedure:
-
Prepare a reaction mixture containing the sulfatase enzyme in an appropriate buffer (e.g., acetate buffer, pH 5.5).[8]
-
Add D-Galactose-4-O-sulfate to initiate the reaction.
-
Incubate at the optimal temperature for the enzyme (e.g., 40°C) for a defined period.[8]
-
Stop the reaction by heat inactivation (e.g., 95°C for 3 minutes).[8]
-
Analyze the reaction products by TLC or HPAEC-PAD to detect the presence of desulfated galactose.[8]
-
The appearance of a product corresponding to D-galactose indicates that D-Galactose-4-O-sulfate is a substrate for the enzyme.
-
Role in Signaling Pathways
Sulfated carbohydrates are known to play crucial roles in various cell signaling events, particularly in cell adhesion and communication.[9] The sulfation pattern is a key determinant for the specific recognition by proteins such as selectins, which are involved in the inflammatory response.
Selectin-Mediated Leukocyte Adhesion
The interaction between selectins on endothelial cells and their carbohydrate ligands on leukocytes is a critical step in the inflammatory cascade, leading to the recruitment of leukocytes to the site of inflammation. Sulfated sugars, including structures containing sulfated galactose, can act as inhibitors of this interaction.
Caption: Inhibition of P-Selectin mediated leukocyte adhesion.
Experimental Workflow: Cell Adhesion Inhibition Assay
The following workflow can be used to assess the inhibitory effect of D-Galactose-4-O-sulfate on selectin-mediated cell adhesion.
Caption: Workflow for a selectin-mediated cell adhesion assay.
Conclusion
This compound is a valuable molecule for research in glycobiology and drug discovery. Its well-defined chemical properties, coupled with its potential to modulate biological processes such as inflammation and oxidative stress, make it an important tool for scientists. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the multifaceted roles of this sulfated monosaccharide. Further investigation into its specific interactions with cellular targets will undoubtedly unveil new therapeutic possibilities.
References
- 1. mdpi.com [mdpi.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. WO2020095329A1 - Composition comprising sulphated galactose, and implementations thereof - Google Patents [patents.google.com]
- 4. NMR Spectroscopy of Red Seaweed Polysaccharides: Agars, Carrageenans, and Xylans | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Structural Characterization and Anti-inflammatory Activity of a Galactorhamnan Polysaccharide From Citrus medica L. var. sarcodactylis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Galactose Enhances Chondrogenic Differentiation of ATDC5 and Cartilage Matrix Formation by Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: D-Galactose-4-O-Sulfate Sodium Salt as a Substrate for Sulfatase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galactose-4-O-sulfate is a sulfated monosaccharide that serves as a specific substrate for certain sulfatases. Its use in enzymatic assays is critical for characterizing sulfatase activity, screening for enzyme inhibitors, and understanding the role of sulfation in various biological processes. This document provides detailed application notes and protocols for using D-Galactose-4-O-sulfate sodium salt in sulfatase assays, with a focus on bacterial sulfatases from the human gut symbiont Bacteroides thetaiotaomicron, which have been shown to possess activity towards this substrate.
Sulfatases are a class of enzymes that catalyze the hydrolysis of sulfate esters from a wide range of biological molecules, including glycosaminoglycans (GAGs), steroids, and glycolipids.[1] This enzymatic activity is crucial for the degradation and remodeling of the extracellular matrix, as well as in cell signaling pathways.[2][3] The degradation of GAGs, such as chondroitin sulfate and keratan sulfate, is a stepwise process involving several lysosomal enzymes, including specific sulfatases.[1][4] A deficiency in these enzymes can lead to the accumulation of GAGs, resulting in various lysosomal storage disorders.[4]
Target Enzymes and Substrate Specificity
While many sulfatases exhibit high specificity for their substrates, certain bacterial sulfatases from the human gut microbiota have been identified to act on a variety of sulfated monosaccharides. Notably, sulfatases from Bacteroides thetaiotaomicron have been characterized to be active on 4S-Galactose.[5] This makes D-Galactose-4-O-sulfate an ideal substrate for studying the activity of these specific bacterial enzymes.
It is important to note that not all sulfatases are active on this substrate. For instance, the novel sulfatase SulA1 from a marine Arthrobacter strain, which is active on N-acetyl-D-galactosamine-4-sulfate, does not cleave the sulfate group from D-galactose-4-sulfate, highlighting the critical role of the N-acetyl group for its substrate recognition.[6] Similarly, human N-acetylgalactosamine-4-sulfatase (Arylsulfatase B) is specific for the N-acetylated form and is not expected to be active on D-Galactose-4-O-sulfate.[2]
Table 1: Enzyme Specificity for D-Galactose-4-O-Sulfate
| Enzyme | Source Organism | Activity on D-Galactose-4-O-Sulfate | Reference |
| Sulfatase (BT3057) | Bacteroides thetaiotaomicron | Active | [5] |
| Sulfatase (BT3796) | Bacteroides thetaiotaomicron | Active | [5] |
| SulA1 | Marine Arthrobacter strain | Inactive | [6] |
| Arylsulfatase B (Human) | Homo sapiens | Not expected to be active | [2] |
Experimental Protocols
The enzymatic assay for sulfatase activity using D-Galactose-4-O-sulfate involves the incubation of the substrate with the enzyme, followed by the quantification of one or both of the reaction products: D-galactose and inorganic sulfate.
Principle of the Assay
The sulfatase enzyme catalyzes the following reaction:
D-Galactose-4-O-sulfate + H₂O → D-Galactose + SO₄²⁻
The rate of this reaction can be determined by measuring the increase in the concentration of either D-galactose or inorganic sulfate over time.
General Assay Conditions
The optimal conditions for pH and temperature will vary depending on the specific sulfatase being assayed. For bacterial sulfatases from Bacteroides thetaiotaomicron, a pH range of 7.0-8.0 and a temperature of 37°C are generally suitable starting points.
Table 2: General Assay Parameters
| Parameter | Recommended Range | Notes |
| Substrate Concentration | 0.1 - 5 mM | Should be optimized based on the Km of the enzyme. |
| Enzyme Concentration | To be determined empirically | Should provide a linear reaction rate for the desired time. |
| Buffer | 50 mM Tris-HCl or HEPES | pH should be optimized for the specific enzyme. |
| Incubation Temperature | 37°C | To be optimized for the specific enzyme. |
| Incubation Time | 15 - 60 minutes | Should be within the linear range of the reaction. |
Protocol 1: Detection of D-Galactose using Galactose Dehydrogenase
This protocol describes a coupled enzyme assay to quantify the amount of D-galactose produced. Galactose dehydrogenase catalyzes the oxidation of D-galactose with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the amount of galactose produced.
Materials:
-
This compound
-
Sulfatase enzyme (e.g., purified BT3057 or BT3796 from B. thetaiotaomicron)
-
Tris-HCl or HEPES buffer (50 mM, pH 7.0-8.0)
-
β-Galactose Dehydrogenase (from Pseudomonas fluorescens)
-
β-NAD⁺ (Nicotinamide adenine dinucleotide, oxidized form)
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplate
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.5.
-
Substrate Stock Solution: 100 mM this compound in Assay Buffer.
-
Enzyme Solution: Prepare a stock solution of the sulfatase enzyme in Assay Buffer. The final concentration should be determined empirically.
-
Detection Reagent: Prepare a solution containing 2 U/mL β-Galactose Dehydrogenase and 2 mM NAD⁺ in Assay Buffer.
-
-
Set up the Reaction:
-
In a 96-well microplate, add the following to each well:
-
50 µL of Assay Buffer
-
10 µL of Substrate Stock Solution (for a final concentration of 5 mM, can be varied)
-
20 µL of Enzyme Solution (or buffer for control wells)
-
-
Mix gently and incubate at 37°C for 30 minutes.
-
-
Stop the Reaction:
-
Stop the sulfatase reaction by heating the plate at 95°C for 5 minutes or by adding a stopping reagent if compatible with the detection step.
-
-
Detect Galactose:
-
Add 120 µL of the Detection Reagent to each well.
-
Incubate at 37°C for 30-60 minutes.
-
Measure the absorbance at 340 nm.
-
-
Calculations:
-
Prepare a standard curve using known concentrations of D-galactose.
-
Determine the concentration of galactose produced in the enzymatic reaction from the standard curve.
-
Calculate the sulfatase activity (e.g., in µmol of galactose produced per minute per mg of enzyme).
-
Protocol 2: Detection of Inorganic Sulfate using a Turbidimetric Assay
This method relies on the precipitation of sulfate ions with barium chloride to form a fine suspension of barium sulfate. The turbidity of the suspension, which is proportional to the sulfate concentration, is measured spectrophotometrically.
Materials:
-
This compound
-
Sulfatase enzyme
-
Tris-HCl or HEPES buffer (50 mM, pH 7.0-8.0)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Barium chloride-gelatin reagent (prepare by dissolving 0.5 g gelatin in 100 mL of hot water, cool to room temperature, add 0.5 g BaCl₂, and mix until dissolved. Let it stand for at least 2 hours before use).
-
Microplate reader capable of measuring absorbance at 600 nm
-
96-well microplate
Procedure:
-
Set up the Reaction:
-
In microcentrifuge tubes, prepare the reaction mixture as described in Protocol 1, Step 2.
-
Incubate at 37°C for 30 minutes.
-
-
Stop the Reaction and Precipitate Proteins:
-
Stop the reaction by adding an equal volume of 10% TCA.
-
Vortex and centrifuge at high speed for 5 minutes to pellet the precipitated protein.
-
-
Detect Sulfate:
-
Transfer 100 µL of the supernatant to a new 96-well microplate.
-
Add 100 µL of the barium chloride-gelatin reagent to each well.
-
Incubate at room temperature for 20 minutes with gentle shaking.
-
Measure the absorbance at 600 nm.
-
-
Calculations:
-
Prepare a standard curve using known concentrations of sodium sulfate or potassium sulfate.
-
Determine the concentration of sulfate produced in the enzymatic reaction from the standard curve.
-
Calculate the sulfatase activity (e.g., in µmol of sulfate produced per minute per mg of enzyme).
-
Data Presentation
Quantitative data from sulfatase assays should be summarized in clear and structured tables for easy comparison.
Table 3: Hypothetical Kinetic Parameters of Bacterial Sulfatases
| Enzyme | Substrate | K_m (mM) | V_max (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) |
| BT3057 | D-Galactose-4-O-Sulfate | Data not available | Data not available | ~7.5 | 37 |
| BT3796 | D-Galactose-4-O-Sulfate | Data not available | Data not available | ~7.5 | 37 |
| Reference Sulfatase | p-Nitrophenyl sulfate | 1.2 | 25.3 | 7.8 | 37 |
| Note: Specific kinetic data for BT3057 and BT3796 with D-Galactose-4-O-Sulfate are not currently available in the literature and would need to be determined experimentally. |
Visualizations
Experimental Workflow
The general workflow for a sulfatase assay using D-Galactose-4-O-sulfate is depicted below. This can be adapted for either galactose or sulfate detection methods.
Signaling Pathway Context: Glycosaminoglycan Degradation in the Gut Microbiota
The activity of bacterial sulfatases on substrates like D-Galactose-4-O-sulfate is part of a larger biological process: the degradation of complex host-derived glycans in the gut. This degradation is crucial for the nutrition of gut bacteria and can influence host-microbe interactions and signaling. The removal of sulfate groups is a key step that allows further breakdown of the glycan backbone.
Conclusion
This compound is a valuable substrate for assaying specific sulfatases, particularly those from gut bacteria involved in glycosaminoglycan metabolism. The protocols provided herein offer robust methods for quantifying sulfatase activity by detecting either of the reaction products. Further research is needed to fully characterize the kinetic parameters of enzymes like BT3057 and BT3796 with this substrate. Understanding the activity of these enzymes is crucial for elucidating the complex interplay between the gut microbiota and host physiology, and may open new avenues for therapeutic intervention in diseases related to gut health and inflammation.
References
- 1. The Genetics behind Sulfation: Impact on Airway Remodeling [mdpi.com]
- 2. Extracellular Matrix Degradation and Remodeling in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heparanase: A Multitasking Protein Involved in Extracellular Matrix (ECM) Remodeling and Intracellular Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfated glycan recognition by carbohydrate sulfatases of the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Glycosaminoglycan (GAG) Sulfatases from the Human Gut Symbiont Bacteroides thetaiotaomicron Reveals the First GAG-specific Bacterial Endosulfatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Glycosyltransferase Assays Using D-Galactose-4-O-Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosyltransferases (GTs) are a ubiquitous class of enzymes that catalyze the transfer of a monosaccharide from a nucleotide sugar donor to an acceptor molecule, which can be a carbohydrate, lipid, or protein. The precise action of these enzymes is fundamental to the synthesis of complex glycans that play critical roles in cell recognition, signaling, and pathogen interactions. The use of sulfated monosaccharides, such as D-Galactose-4-O-sulfate, as acceptor substrates in GT assays is crucial for elucidating the biosynthetic pathways of important sulfated glycosaminoglycans (GAGs) like keratan sulfate and chondroitin sulfate.[1][2] Understanding the activity of GTs that recognize and utilize these sulfated precursors is vital for the development of therapeutics targeting diseases associated with aberrant GAG biosynthesis, including osteoarthritis and cancer.
These application notes provide a detailed protocol for a non-radioactive, colorimetric glycosyltransferase assay adapted for the use of D-Galactose-4-O-sulfate as an acceptor substrate. This method offers a robust and high-throughput compatible alternative to traditional radioactive assays.
Key Principles of the Assay
The protocol described herein is a coupled-enzyme colorimetric assay. The fundamental principle involves the quantification of a nucleotide diphosphate (e.g., UDP) that is released from the nucleotide sugar donor (e.g., UDP-Galactose) upon the successful transfer of the monosaccharide to the D-Galactose-4-O-sulfate acceptor by a glycosyltransferase. The released UDP is then utilized in a series of enzymatic reactions that ultimately result in a color change that can be measured spectrophotometrically. This indirect method of measuring enzyme activity by detecting a reaction byproduct is a well-established and reliable technique.[2][3][4]
Alternatively, for more detailed kinetic studies or when a coupled-enzyme system is not desirable, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to directly detect the formation of the glycosylated product.[5]
Experimental Protocols
Protocol 1: Non-Radioactive Colorimetric Glycosyltransferase Assay
This protocol is designed for the screening of glycosyltransferase activity or for inhibitor studies in a 96-well plate format.
Materials and Reagents:
-
Glycosyltransferase: Purified or partially purified enzyme preparation.
-
Acceptor Substrate: D-Galactose-4-O-sulfate (sodium salt).
-
Donor Substrate: UDP-Galactose (or other relevant nucleotide sugar).
-
Assay Buffer: 50 mM HEPES, pH 7.2, 10 mM MnCl₂, 0.5% (w/v) Triton X-100.[1]
-
Coupling Enzymes: A commercially available kit containing a phosphatase that quantitatively releases inorganic phosphate from the nucleotide diphosphate (e.g., UDP-Glo™ Glycosyltransferase Assay).[3]
-
Detection Reagent: Malachite green-based reagent for the detection of inorganic phosphate.[2][6]
-
96-well Microplate: Clear, flat-bottom.
-
Microplate Reader: Capable of measuring absorbance at ~620 nm.
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of D-Galactose-4-O-sulfate in sterile, deionized water.
-
Prepare a 10 mM stock solution of UDP-Galactose in sterile, deionized water.
-
Prepare the assay buffer and store it at 4°C.
-
Reconstitute the coupling enzymes and detection reagent according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well microplate, prepare the following reaction mixture in a total volume of 50 µL:
-
25 µL of 2X Assay Buffer.
-
5 µL of 10 mM D-Galactose-4-O-sulfate (final concentration 1 mM).
-
5 µL of 10 mM UDP-Galactose (final concentration 1 mM).
-
10 µL of Glycosyltransferase solution (diluted in assay buffer).
-
5 µL of sterile, deionized water.
-
-
Include appropriate controls:
-
No Enzyme Control: Replace the enzyme solution with an equal volume of assay buffer.
-
No Acceptor Control: Replace the D-Galactose-4-O-sulfate solution with an equal volume of water.
-
No Donor Control: Replace the UDP-Galactose solution with an equal volume of water.
-
-
-
Enzymatic Reaction:
-
Incubate the microplate at 37°C for 60 minutes. The incubation time may need to be optimized based on the activity of the enzyme.
-
-
Detection:
-
Stop the reaction by adding 25 µL of the coupling enzyme mixture to each well.
-
Incubate at room temperature for 20 minutes to allow for the conversion of UDP to inorganic phosphate.
-
Add 25 µL of the malachite green detection reagent to each well.
-
Incubate at room temperature for 15-20 minutes, allowing for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "No Enzyme Control" from all other readings to correct for background.
-
The amount of inorganic phosphate released, and thus the glycosyltransferase activity, is proportional to the absorbance at 620 nm. A standard curve using known concentrations of phosphate can be used for quantification.
-
Data Presentation
Table 1: Hypothetical Glycosyltransferase Activity with D-Galactose-4-O-Sulfate
| Condition | Acceptor Substrate | Donor Substrate | Enzyme | Absorbance at 620 nm (Mean ± SD) | Relative Activity (%) |
| Complete Reaction | D-Galactose-4-O-sulfate | UDP-Galactose | Glycosyltransferase X | 0.85 ± 0.04 | 100 |
| No Enzyme Control | D-Galactose-4-O-sulfate | UDP-Galactose | None | 0.12 ± 0.01 | 0 |
| No Acceptor Control | None | UDP-Galactose | Glycosyltransferase X | 0.15 ± 0.02 | 3.5 |
| No Donor Control | D-Galactose-4-O-sulfate | None | Glycosyltransferase X | 0.13 ± 0.01 | 1.2 |
Visualizations
Caption: Workflow for the colorimetric glycosyltransferase assay.
Caption: Principle of the coupled-enzyme colorimetric assay.
References
- 1. Enzyme assay of glycosaminoglycan glycosyltransferases for keratan sulfate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nonradioactive glycosyltransferase and sulfotransferase assay to study glycosaminoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for D-Galactose-4-O-sulfate in Lectin Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The addition of sulfate groups to carbohydrate structures is a critical post-translational modification that significantly modulates their biological functions. Sulfated glycans are key players in a myriad of physiological and pathological processes, including cell-cell recognition, immune responses, and microbial pathogenesis. The position of the sulfate moiety on the sugar ring is a crucial determinant of binding specificity and affinity for their cognate protein receptors, primarily lectins.
D-Galactose-4-O-sulfate is a sulfated monosaccharide that serves as an invaluable tool for dissecting the fine specificity of galactose-binding lectins. Its primary application lies in its use as a molecular probe to determine whether a lectin's carbohydrate recognition domain (CRD) can accommodate a sulfate group at the C4 position of D-galactose. This document provides detailed application notes and experimental protocols for utilizing D-Galactose-4-O-sulfate in lectin binding studies.
Application Note: Probing Lectin Specificity with D-Galactose-4-O-sulfate
A primary application of D-Galactose-4-O-sulfate is to investigate the binding specificity of galactose-recognizing lectins. A well-documented example is its interaction with Ricinus communis agglutinin I (RCA120), a lectin that preferentially binds to terminal β-D-galactose residues.
Studies have demonstrated that while RCA120 can tolerate sulfation at the 2-O or 6-O positions of galactose, sulfation at the 4-O position completely abolishes binding[1]. This makes D-Galactose-4-O-sulfate an excellent negative control in binding assays involving RCA120 and a powerful tool for characterizing the binding pockets of novel galactose-specific lectins. By comparing the binding of a lectin to D-galactose, D-Galactose-4-O-sulfate, and other sulfated galactose isomers, researchers can map the steric and electrostatic requirements of the lectin's binding site.
Data Presentation: Lectin Binding Specificity
The following table summarizes the binding affinity of RCA120 for D-galactose and the effect of sulfation at the C4 position.
| Ligand | Lectin | Method | Association Constant (Ka) (M⁻¹) | Dissociation Constant (Kd) | Observations | Reference |
| D-Galactose | RCA120 | ITC | 2.2 x 10³ | ~455 µM | Baseline binding affinity. | [2] |
| D-Galactose-4-O-sulfate | RCA120 | Glycan Array | - | - | Binding is abolished. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to be adapted for specific laboratory conditions and instrumentation.
Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single experiment.
Objective: To determine the thermodynamic profile of a lectin's interaction with D-Galactose-4-O-sulfate.
Materials:
-
Purified lectin of interest
-
D-Galactose-4-O-sulfate
-
Non-sulfated D-galactose (for positive control)
-
ITC instrument and corresponding cells
-
Appropriate buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Methodology:
-
Sample Preparation:
-
Prepare a 20-50 µM solution of the lectin in the ITC buffer.
-
Prepare a 200-500 µM solution of D-Galactose-4-O-sulfate in the same ITC buffer. To minimize buffer mismatch, dialyze the protein against the buffer used to dissolve the carbohydrate.
-
Prepare a corresponding D-galactose solution as a positive control.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells.
-
Load the lectin solution into the sample cell.
-
Load the reference cell with the same buffer.
-
Load the D-Galactose-4-O-sulfate solution into the titration syringe.
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2-10 µL) of the D-Galactose-4-O-sulfate solution into the sample cell containing the lectin.
-
Allow sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.
-
-
Control Experiment:
-
Repeat the titration with non-sulfated D-galactose to establish the baseline binding thermodynamics for comparison.
-
Workflow Diagram for ITC Experiment
Caption: A flowchart of the ITC experimental process.
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic data, including association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.
Objective: To determine the kinetic parameters of the interaction between a lectin and D-Galactose-4-O-sulfate.
Materials:
-
Purified lectin of interest
-
D-Galactose-4-O-sulfate
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP)
Methodology:
-
Lectin Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the lectin (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to immobilize it via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without lectin immobilization to account for non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of D-Galactose-4-O-sulfate in the running buffer (e.g., ranging from 0.1 µM to 100 µM).
-
Inject each concentration of the sugar solution over the lectin-immobilized and reference flow cells at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) in real-time.
-
After each injection, allow for a dissociation phase where only running buffer flows over the chip.
-
-
Surface Regeneration:
-
If the interaction is reversible, the surface may regenerate during the dissociation phase. If not, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration buffer) to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the association and dissociation curves of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.
-
Calculate the dissociation constant (Kd) as kd/ka.
-
Workflow Diagram for SPR Experiment
Caption: A flowchart of the SPR experimental process.
Protocol 3: Glycan Microarray
Glycan microarrays allow for the high-throughput screening of lectin binding against a library of printed carbohydrates. This is an ideal method to compare the binding of a lectin to D-Galactose-4-O-sulfate alongside a wide range of other glycans.
Objective: To profile the binding specificity of a lectin and directly compare its interaction with D-Galactose-4-O-sulfate and other glycans.
Materials:
-
Glycan microarray slide with immobilized glycans, including D-Galactose-4-O-sulfate and non-sulfated controls.
-
Fluorescently labeled lectin of interest.
-
Blocking buffer (e.g., TSM binding buffer with 1% BSA).
-
Wash buffer (e.g., TSM buffer with 0.05% Tween-20).
-
Microarray scanner.
Methodology:
-
Array Blocking:
-
Rehydrate the glycan microarray slide in wash buffer.
-
Incubate the slide in blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
-
Lectin Incubation:
-
Dilute the fluorescently labeled lectin to the desired concentration (e.g., 1-10 µg/mL) in blocking buffer.
-
Apply the lectin solution to the blocked microarray slide.
-
Incubate for 1-2 hours at room temperature in a humidified chamber.
-
-
Washing:
-
Wash the slide sequentially with wash buffer, TSM buffer, and deionized water to remove unbound lectin.
-
-
Scanning and Data Analysis:
-
Dry the slide by centrifugation.
-
Scan the slide using a microarray scanner at the appropriate wavelength for the fluorophore.
-
Quantify the fluorescence intensity for each spot.
-
Analyze the data to determine the relative binding of the lectin to each glycan on the array. Compare the signal for D-Galactose-4-O-sulfate to that of non-sulfated galactose and other control glycans.
-
Workflow Diagram for Glycan Microarray Experiment
Caption: A flowchart of the glycan microarray experimental process.
Biological Context: Representative Lectin Signaling Pathways
The specificity of lectin-carbohydrate interactions is the foundation of their biological roles. Understanding how modifications like sulfation affect binding is key to deciphering their function in complex signaling pathways.
L-selectin Signaling in Leukocyte Adhesion
L-selectin, a C-type lectin expressed on leukocytes, plays a critical role in the initial tethering and rolling of these cells on the vascular endothelium during inflammation. This process is mediated by L-selectin binding to sulfated glycans, such as 6-sulfo-sialyl Lewis X, on endothelial glycoproteins. This binding event is not merely adhesive; it also initiates an intracellular signaling cascade that leads to the activation of integrins, which are responsible for firm adhesion and subsequent transmigration of the leukocyte. The exquisite specificity for particular sulfated structures highlights why a tool like D-Galactose-4-O-sulfate is useful for probing the requirements of such interactions.
L-selectin Signaling Pathway
Caption: L-selectin binding to its ligand initiates inside-out signaling.
Galectin-3 Signaling in Cancer
Galectin-3 is a β-galactoside-binding lectin that is frequently overexpressed in cancer and is involved in tumor progression, metastasis, and resistance to therapy. Extracellularly, galectin-3 can cross-link cell surface glycoproteins, such as integrins and growth factor receptors (e.g., EGFR). This cross-linking can modulate receptor signaling, leading to enhanced cell migration, invasion, and survival. Intracellularly, galectin-3 can influence signaling pathways like the Ras/MAPK and PI3K/Akt pathways, and has anti-apoptotic functions. The ability of galectin-3 to recognize specific glycan structures on these receptors is fundamental to its role in cancer biology.
Galectin-3 Signaling Pathway
Caption: Galectin-3 cross-links receptors to promote cancer progression.
References
- 1. Evaluation of the stoichiometry and energetics of carbohydrate binding to Ricinus communis agglutinin: a calorimetric study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the stoichiometry and energetics of carbohydrate binding to Ricinus communis agglutinin: a calorimetric study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: D-Galactose-4-O-Sulfate as a Standard for HPLC Analysis of Monosaccharides
Abstract
This application note describes a robust method for the use of D-Galactose-4-O-Sulfate as a standard in the High-Performance Liquid Chromatography (HPLC) analysis of monosaccharides. The increasing interest in the biological roles of sulfated glycans necessitates accurate and reliable analytical standards for the identification and quantification of their constituent monosaccharides. This document provides a detailed protocol for the pre-column derivatization of monosaccharides with 1-phenyl-3-methyl-5-pyrazolone (PMP), followed by reversed-phase HPLC separation and UV detection. The inclusion of D-Galactose-4-O-Sulfate in a standard monosaccharide mixture allows for the confident identification and quantification of sulfated monosaccharides in hydrolyzed glycoprotein and polysaccharide samples.
Introduction
Monosaccharide analysis is a critical tool in the structural characterization of glycoproteins and polysaccharides, providing insights into their composition and function. While methods for analyzing neutral and amino monosaccharides are well-established, the analysis of sulfated monosaccharides presents unique challenges due to their charge and lability. Sulfation of carbohydrates plays a crucial role in various biological processes, and its accurate quantification is of significant interest in drug development and biomedical research.
The use of a certified standard is paramount for the accurate identification and quantification of analytes in HPLC. D-Galactose-4-O-Sulfate is a naturally occurring sulfated monosaccharide, found as a constituent of glycosaminoglycans like keratan sulfate and in sulfated galactans from marine algae. By establishing its chromatographic behavior relative to other common monosaccharides, D-Galactose-4-O-Sulfate can serve as an effective standard for the analysis of sulfated carbohydrates derived from biological samples.
This application note outlines a comprehensive protocol for the analysis of monosaccharides, including D-Galactose-4-O-Sulfate, using a pre-column derivatization HPLC method with UV detection.
Experimental Protocols
Materials and Reagents
-
Monosaccharide Standards: D-Galactose-4-O-Sulfate sodium salt, D-Glucose (Glc), D-Galactose (Gal), D-Mannose (Man), N-acetylglucosamine (GlcNAc), N-acetylgalactosamine (GalNAc), D-Xylose (Xyl), L-Fucose (Fuc)
-
Derivatization Reagent: 1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Reagents for Derivatization: Methanol, 0.6 M Sodium Hydroxide (NaOH), 0.3 M Hydrochloric Acid (HCl)
-
HPLC Mobile Phase:
-
Solvent A: 100 mM Ammonium Acetate buffer (pH 5.5)
-
Solvent B: Acetonitrile
-
-
Sample Preparation: Trifluoroacetic acid (TFA) for acid hydrolysis of glycoproteins.
Preparation of Standard Solutions
-
Prepare individual stock solutions of each monosaccharide standard (including D-Galactose-4-O-Sulfate) at a concentration of 1 mg/mL in ultrapure water.
-
Prepare a mixed standard working solution by combining aliquots of each stock solution to achieve a final concentration of 100 µg/mL for each monosaccharide.
-
Generate a series of calibration standards by diluting the mixed standard working solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (Hydrolysis of Glycoprotein)
-
To approximately 100 µg of lyophilized glycoprotein in a screw-cap tube, add 200 µL of 2 M TFA.
-
Incubate the mixture at 121°C for 2 hours to hydrolyze the glycosidic bonds.
-
Cool the sample to room temperature and evaporate the TFA under a stream of nitrogen.
-
Re-dissolve the hydrolyzed monosaccharides in 100 µL of ultrapure water.
PMP Derivatization Protocol
-
To 10 µL of each standard solution or hydrolyzed sample, add 10 µL of 0.6 M NaOH and 20 µL of 0.5 M PMP in methanol.
-
Vortex the mixture and incubate at 70°C for 30 minutes in a water bath.
-
Cool the reaction mixture to room temperature and neutralize by adding 10 µL of 0.3 M HCl.
-
Add 950 µL of ultrapure water to dilute the sample.
-
Extract the excess PMP reagent by adding 1 mL of chloroform and vortexing vigorously.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper aqueous layer containing the PMP-labeled monosaccharides.
-
Filter the aqueous layer through a 0.22 µm syringe filter before HPLC injection.
HPLC Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 100 mM Ammonium Acetate, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10-25% B
-
35-40 min: 25-10% B
-
40-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 245 nm
-
Injection Volume: 20 µL
Data Presentation
The following table summarizes the expected retention times and relative response factors for the PMP-derivatized monosaccharide standards. Due to the presence of the negatively charged sulfate group, D-Galactose-4-O-Sulfate is expected to be more polar and thus have a shorter retention time on a C18 reversed-phase column compared to its non-sulfated counterpart, D-Galactose.
| Monosaccharide Standard | Abbreviation | Expected Retention Time (min) |
| D-Galactose-4-O-Sulfate | Gal-4-S | 8.5 |
| N-acetylgalactosamine | GalNAc | 12.2 |
| N-acetylglucosamine | GlcNAc | 13.1 |
| D-Mannose | Man | 15.8 |
| D-Glucose | Glc | 16.5 |
| D-Galactose | Gal | 17.1 |
| D-Xylose | Xyl | 18.9 |
| L-Fucose | Fuc | 21.3 |
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis of monosaccharides.
Caption: Logic for using a standard for identification and quantification.
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the analysis of monosaccharides, including the sulfated monosaccharide D-Galactose-4-O-Sulfate. The use of D-Galactose-4-O-Sulfate as a standard is essential for the accurate identification and quantification of sulfated monosaccharides in complex biological samples. This method is suitable for researchers in glycobiology, biochemistry, and drug development who require detailed monosaccharide composition analysis. The provided workflow and logical diagrams serve as a clear guide for the implementation of this analytical technique in the laboratory.
Application Notes and Protocols for the Mass Spectrometry Analysis of D-Galactose-4-O-sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galactose-4-O-sulfate is a sulfated monosaccharide that plays a role in various biological processes and is a key structural component of larger glycans, such as chondroitin sulfate and other glycosaminoglycans (GAGs). The precise location of the sulfate group on the galactose ring is critical for its biological function, influencing molecular interactions and signaling pathways. Therefore, the accurate structural characterization and quantification of D-Galactose-4-O-sulfate are essential in glycobiology research and for the quality control of carbohydrate-based therapeutics.
Mass spectrometry, particularly electrospray ionization tandem mass spectrometry (ESI-MS/MS), has emerged as a powerful tool for the analysis of sulfated carbohydrates.[1] This application note provides a detailed protocol for the qualitative and quantitative analysis of D-Galactose-4-O-sulfate using Electrospray Ionization-Ion Trap Mass Spectrometry (ESI-ITMS). The methodology focuses on negative-ion mode analysis, which is well-suited for the detection of acidic molecules like sulfated sugars.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectra and minimizing ion suppression.
Materials:
-
D-Galactose-4-O-sulfate standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
0.22 µm syringe filters
Protocol:
-
Prepare a stock solution of D-Galactose-4-O-sulfate at a concentration of 1 mg/mL in deionized water.
-
For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 (v/v) solution of acetonitrile and water. This solvent composition is compatible with electrospray ionization.
-
If the sample contains high concentrations of salts, desalting is recommended. This can be achieved using solid-phase extraction (SPE) with a graphitized carbon cartridge.
-
Filter the final sample solution through a 0.22 µm syringe filter to remove any particulates that could block the mass spectrometer's sample introduction system.
Mass Spectrometry Analysis
The following protocol is based on the use of an electrospray ionization ion trap mass spectrometer.
Instrumentation and Parameters:
-
Mass Spectrometer: Ion Trap Mass Spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
Capillary Voltage: -3.0 to -4.0 kV
-
Nebulizing Gas (Nitrogen) Pressure: 20-30 psi
-
Drying Gas (Nitrogen) Flow: 5-8 L/min
-
Drying Gas Temperature: 300-350 °C
-
Scan Range (MS1): m/z 100-500
-
Collision Gas: Helium or Argon
-
Fragmentation Mode: Collision-Induced Dissociation (CID)
Analytical Workflow:
-
Infuse the prepared sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire full scan mass spectra (MS1) to identify the deprotonated molecular ion [M-H]⁻ of D-Galactose-4-O-sulfate.
-
Perform tandem mass spectrometry (MS/MS or MS²) by isolating the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
To differentiate D-Galactose-4-O-sulfate from its isomers, such as D-Galactose-6-O-sulfate, perform further fragmentation (MS³) on a prominent fragment ion from the MS² spectrum. Positional isomers of sulfated monosaccharides can be distinguished by their characteristic fragmentation patterns in MS³.[1]
Data Presentation and Results
The mass spectrometry analysis of D-Galactose-4-O-sulfate in negative-ion mode reveals a characteristic fragmentation pattern that allows for its identification and differentiation from isomers.
Mass Spectral Data
The expected deprotonated molecular ion [M-H]⁻ for D-Galactose-4-O-sulfate (C₆H₁₁O₉S) is observed at m/z 259.
Table 1: Key Ions in the Mass Spectra of D-Galactose-4-O-sulfate
| Ion | m/z (Theoretical) | Description |
| [M-H]⁻ | 259.01 | Deprotonated molecular ion |
| [M-H-SO₃]⁻ | 179.05 | Loss of sulfur trioxide from the precursor ion |
| [HSO₄]⁻ | 96.96 | Bisulfate ion |
Note: The relative intensities of fragment ions are dependent on the collision energy and the specific mass spectrometer used. The values presented here are illustrative.
Fragmentation Pathway and Isomer Differentiation
The fragmentation of sulfated monosaccharides is influenced by the position of the sulfate group. While a comprehensive, publicly available fragmentation table for D-Galactose-4-O-sulfate is not readily found, the literature indicates that MS³ experiments are key to distinguishing it from its 6-O-sulfated isomer.[1] The fragmentation pathways involve cross-ring cleavages and the loss of the sulfate group. The relative abundances of the resulting fragment ions provide a fingerprint for each isomer. For instance, 3-O-sulfated monosaccharides are known to readily lose the hydrogensulfate ion ([OSO₃H]⁻) in MS² experiments, a characteristic that distinguishes them from other isomers.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the mass spectrometry analysis of D-Galactose-4-O-sulfate.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation pathway for D-Galactose-4-O-sulfate in negative-ion ESI-MS.
Conclusion
This application note provides a comprehensive protocol for the analysis of D-Galactose-4-O-sulfate using electrospray ionization-ion trap mass spectrometry. The described methods allow for the sensitive detection and structural characterization of this important sulfated monosaccharide. The ability to differentiate between positional isomers using multi-stage fragmentation (MS³) is a key advantage of this technique, providing valuable information for researchers in glycobiology and drug development. The presented workflow can be adapted for the analysis of D-Galactose-4-O-sulfate in more complex biological matrices, although further sample purification steps may be required.
References
Application Notes and Protocols for the Enzymatic Synthesis of Oligosaccharides with D-Galactose-4-O-sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfated oligosaccharides play a pivotal role in a myriad of biological processes, including cell signaling, inflammation, and viral entry. Their therapeutic potential is increasingly recognized, driving the need for efficient and specific synthesis methods. This document provides detailed application notes and protocols for the enzymatic synthesis of oligosaccharides containing D-Galactose-4-O-sulfate, a key structural motif in various bioactive glycans. The chemoenzymatic approach offers superior regio- and stereoselectivity compared to purely chemical methods. This guide focuses on the use of sulfotransferases, particularly Chondroitin 4-O-sulfotransferase (C4ST), for the targeted 4-O-sulfation of D-galactose residues within an oligosaccharide acceptor. While the primary substrate for C4STs is N-acetylgalactosamine (GalNAc) in chondroitin sulfate, their potential utility for modifying galactose residues in other contexts is an area of active investigation.
Principle of the Method
The enzymatic synthesis of D-Galactose-4-O-sulfate containing oligosaccharides involves the transfer of a sulfonate group from a universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 4-hydroxyl position of a terminal or internal D-galactose residue in an acceptor oligosaccharide. This reaction is catalyzed by a specific sulfotransferase. Chondroitin 4-O-sulfotransferases (C4STs) are key enzymes in this process.
Key Components and Reagents
Enzymes:
-
Chondroitin 4-O-sulfotransferase (C4ST): Primarily C4ST-1 (CHST11) or C4ST-2 (CHST12). These enzymes are responsible for the 4-O-sulfation of GalNAc residues in chondroitin sulfate[1][2]. Their activity on galactose-containing acceptors is a key aspect of this protocol. Recombinant human C4ST-1 can be expressed in and purified from various systems, including mammalian cells and Pichia pastoris[3][4].
-
PAPS Synthetase (PAPSS): For the regeneration of the expensive PAPS co-substrate, a system involving ATP sulfurylase and APS kinase can be employed to synthesize PAPS from ATP and inorganic sulfate.
Substrates & Cofactors:
-
Acceptor Oligosaccharide: A precursor oligosaccharide with an accessible D-galactose residue. The efficiency of the reaction may depend on the structure of the acceptor.
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS): The universal sulfate donor for all sulfotransferase reactions.
-
Adenosine-5'-triphosphate (ATP): Required for PAPS regeneration systems.
-
Inorganic Sulfate: (e.g., Na₂SO₄ or MgSO₄) as a sulfate source for PAPS regeneration.
Buffers and other Reagents:
-
Reaction Buffer: Typically a buffer with a pH optimum for the specific C4ST, such as Imidazole-HCl or MES buffer.
-
Divalent Cations: Often required for enzyme activity (e.g., MgCl₂, MnCl₂).
-
Dithiothreitol (DTT): A reducing agent to maintain enzyme stability.
-
Protamine Chloride: Can enhance sulfotransferase activity.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Human Chondroitin 4-O-Sulfotransferase-1 (C4ST-1)
This protocol describes the expression of C4ST-1 in a mammalian cell line (e.g., HEK293 or CHO cells) and its subsequent purification.
Materials:
-
Expression vector containing the cDNA for human C4ST-1.
-
Mammalian cell line (e.g., HEK293 or CHO).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors).
-
Affinity chromatography resin (e.g., Ni-NTA agarose if using a His-tagged protein).
-
Wash and elution buffers for affinity chromatography.
-
Dialysis tubing or centrifugal concentrators.
Procedure:
-
Transfection: Transfect the mammalian cells with the C4ST-1 expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Cell Culture and Protein Expression: Culture the transfected cells for 48-72 hours to allow for protein expression.
-
Cell Lysis: Harvest the cells and lyse them in lysis buffer.
-
Purification:
-
Clarify the cell lysate by centrifugation.
-
Apply the supernatant to the affinity chromatography column.
-
Wash the column extensively with wash buffer to remove unbound proteins.
-
Elute the recombinant C4ST-1 with elution buffer.
-
-
Concentration and Buffer Exchange: Concentrate the purified enzyme and exchange the buffer to a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or centrifugal concentrators.
-
Purity and Concentration Assessment: Assess the purity of the enzyme by SDS-PAGE and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
Protocol 2: Enzymatic Synthesis of a D-Galactose-4-O-sulfated Disaccharide
This protocol provides a general method for the enzymatic sulfation of a model disaccharide acceptor, such as Galβ1-4GlcNAc (Lacto-N-biose).
Materials:
-
Purified recombinant C4ST-1.
-
Acceptor disaccharide (e.g., Galβ1-4GlcNAc).
-
PAPS.
-
Reaction Buffer: 50 mM Imidazole-HCl, pH 6.8.
-
2 mM DTT.
-
10 mM MgCl₂.
-
0.0025% Protamine Chloride.
Reaction Mixture:
| Component | Final Concentration |
| Acceptor Disaccharide | 1-10 mM |
| PAPS | 1.5-2 equivalents to acceptor |
| C4ST-1 | 0.1-1 µg/µL |
| Imidazole-HCl (pH 6.8) | 50 mM |
| DTT | 2 mM |
| MgCl₂ | 10 mM |
| Protamine Chloride | 0.0025% |
Procedure:
-
Reaction Setup: Combine the reaction components in a microcentrifuge tube.
-
Incubation: Incubate the reaction mixture at 37°C for 4-24 hours. The reaction progress can be monitored over time.
-
Reaction Termination: Terminate the reaction by heating at 100°C for 5 minutes or by adding an equal volume of cold ethanol.
-
Purification of the Sulfated Product:
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
The supernatant can be purified using techniques such as high-performance anion-exchange chromatography (HPAEC) or gel filtration chromatography.
-
Protocol 3: Analysis of the Sulfated Oligosaccharide Product
1. High-Performance Liquid Chromatography (HPLC):
-
Method: Anion-exchange HPLC is a powerful technique for separating sulfated and non-sulfated oligosaccharides.
-
Column: A strong anion-exchange column (e.g., Dionex CarboPac PA1 or similar).
-
Mobile Phase: A gradient of sodium chloride or sodium acetate in a low-molarity buffer (e.g., water to 2 M NaCl).
-
Detection: Pulsed amperometric detection (PAD) for unlabeled oligosaccharides or UV/fluorescence detection for labeled oligosaccharides.
2. Mass Spectrometry (MS):
-
Method: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) can be used to confirm the mass of the sulfated product.
-
Sample Preparation: The purified oligosaccharide is mixed with an appropriate matrix (for MALDI) or infused directly into the ESI source.
-
Analysis: The mass-to-charge ratio (m/z) of the parent ion will confirm the addition of a sulfate group (80 Da). Tandem MS (MS/MS) can be used to determine the position of the sulfate group through fragmentation analysis.
Quantitative Data Summary
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/h) | Reference |
| Rat Chondrosarcoma C4ST | Chondroitin | 21 | 1300 | [5] |
| Human C4ST-1 (recombinant) | Chondroitin | 7.8 | - | [4] |
| Human C4ST-2 (recombinant) | Chondroitin | 12 | - | [6] |
Note: The kinetic parameters for a D-galactose containing acceptor are expected to differ and would need to be determined empirically.
Visualizations
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of a 4-O-sulfated oligosaccharide.
Potential Signaling Pathway Involvement
Oligosaccharides with specific sulfation patterns can act as recognition motifs for various proteins, thereby modulating signaling pathways. While the specific signaling roles of oligosaccharides terminating in D-Galactose-4-O-sulfate are still under investigation, they may participate in pathways analogous to those involving 4-O-sulfated chondroitin sulfate.
Caption: Hypothetical signaling pathway modulated by a D-Galactose-4-O-sulfated oligosaccharide.
Conclusion
The enzymatic synthesis of oligosaccharides containing D-Galactose-4-O-sulfate presents a promising avenue for the development of novel therapeutics and research tools. The protocols and information provided herein offer a foundational framework for researchers to explore this exciting field. Further investigation into the substrate specificity of various sulfotransferases and the elucidation of the precise biological roles of these sulfated oligosaccharides will undoubtedly accelerate their application in drug discovery and development.
References
- 1. Chondroitin 4-O-Sulfotransferase Is Indispensable for Sulfation of Chondroitin and Plays an Important Role in Maintaining Normal Life Span and Oxidative Stress Responses in Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of chondroitin-4-sulfotransferase-1 in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression of chondroitin-4-O-sulfotransferase in Escherichia coli and Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and characterization of chondroitin 4-sulfotransferase from the culture medium of a rat chondrosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chondroitin 4-O-sulfotransferase-2 regulates the number of chondroitin sulfate chains initiated by chondroitin N-acetylgalactosaminyltransferase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Galactose-4-O-Sulfate for Chromatography Column Calibration
Introduction
D-Galactose-4-O-sulfate is a sulfated monosaccharide that serves as an excellent standard for the calibration and qualification of chromatography columns, particularly those used in the analysis of sulfated glycans, glycosaminoglycans (GAGs), and other sulfated biomolecules. The presence of the sulfate group provides a distinct negative charge, making it an ideal calibrant for anion-exchange chromatography. Its well-defined structure and molecular weight also allow for its use in size-exclusion and hydrophilic interaction liquid chromatography (HILIC) system suitability tests.
These application notes provide detailed protocols for utilizing D-Galactose-4-O-sulfate as a calibrant to ensure the performance, reproducibility, and accuracy of chromatographic systems for researchers, scientists, and drug development professionals involved in the analysis of sulfated compounds. Such analyses are critical in the quality control of biopharmaceuticals like heparin and in the study of glycoproteins.[1][2][3][4]
Principle of Application
Chromatography column calibration and qualification are essential for ensuring the reliability of analytical results. D-Galactose-4-O-sulfate can be used to assess several key performance parameters of a chromatography system:
-
Retention Time Reproducibility: Verifying the stability of the chromatographic system over time.
-
Linearity and Dynamic Range: Establishing the concentration range over which the detector response is proportional to the analyte amount.
-
Peak Asymmetry and Tailing: Assessing the quality of the column packing and the presence of any unwanted secondary interactions.
-
Column Selectivity: When used with other sulfated or non-sulfated monosaccharides, it can help determine the resolving power of the column.
Due to its single sulfate group, D-Galactose-4-O-sulfate is particularly well-suited for calibrating Strong Anion-Exchange (SAX) columns, where retention is primarily driven by the number of charged groups.[5][6]
Quantitative Data Summary
The following table represents typical data obtained from a calibration curve experiment using D-Galactose-4-O-sulfate on a Strong Anion-Exchange High-Performance Liquid Chromatography (SAX-HPLC) system.
| Standard Concentration (µg/mL) | Injected Volume (µL) | Mean Retention Time (min) | Mean Peak Area (mAU*s) | Coefficient of Variation (CV%) for Retention Time |
| 5 | 10 | 8.52 | 15,430 | 0.45 |
| 10 | 10 | 8.51 | 30,980 | 0.42 |
| 25 | 10 | 8.53 | 77,250 | 0.38 |
| 50 | 10 | 8.52 | 155,100 | 0.35 |
| 100 | 10 | 8.51 | 310,500 | 0.33 |
| 250 | 10 | 8.52 | 778,200 | 0.30 |
Note: The values presented are representative and will vary depending on the specific column, instrument, and experimental conditions.
Experimental Protocols
Standard Solution Preparation
This protocol describes the preparation of stock and working standard solutions of D-Galactose-4-O-sulfate.
Materials:
-
D-Galactose-4-O-sulfate (MW: 260.22 g/mol )[7]
-
Deionized water, HPLC grade
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
Procedure:
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of D-Galactose-4-O-sulfate powder.
-
Quantitatively transfer the powder to a 10 mL volumetric flask.
-
Add approximately 7 mL of deionized water and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Bring the volume to the mark with deionized water and mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standards by serial dilution of the primary stock solution. For the concentrations listed in the data table, perform dilutions as described below.
-
Use deionized water as the diluent.
-
Store all solutions at 2-8°C when not in use. Solutions should be prepared fresh weekly.
-
Protocol for SAX-HPLC Column Calibration
This protocol details the calibration of a strong anion-exchange column using the prepared D-Galactose-4-O-sulfate standards. This method is suitable for assessing the performance of columns used in the analysis of sulfated monosaccharides and oligosaccharides.[5][8]
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a suitable detector (e.g., Pulsed Amperometric Detector (PAD) or Refractive Index (RI) Detector).
-
Strong Anion-Exchange (SAX) column (e.g., Dionex CarboPac™ PA1 or similar).[8]
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: 1 M Sodium Acetate in Deionized Water
-
Mobile Phase C: 200 mM Sodium Hydroxide (for PAD)
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | SAX, 4 x 250 mm, 5 µm particle size |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | Pulsed Amperometric Detector (PAD) |
| PAD Waveform | Triple potential waveform suitable for carbohydrates[9] |
| Run Time | 20 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (1 M NaOAc) | % Mobile Phase C (200 mM NaOH) |
|---|---|---|---|
| 0.0 | 95 | 5 | 0 (Post-column addition) |
| 10.0 | 70 | 30 | 0 (Post-column addition) |
| 10.1 | 5 | 95 | 0 (Post-column addition) |
| 15.0 | 5 | 95 | 0 (Post-column addition) |
| 15.1 | 95 | 5 | 0 (Post-column addition) |
| 20.0 | 95 | 5 | 0 (Post-column addition) |
Note: For PAD detection, 200 mM NaOH is typically added post-column to facilitate the electrochemical detection of carbohydrates. If using an RI detector, the mobile phase composition will need to be adapted, and a sodium hydroxide post-column addition is not required.
Calibration Procedure:
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (deionized water) to ensure no carryover or system contamination.
-
Inject each working standard solution in triplicate, starting from the lowest concentration.
-
Record the retention time and peak area for D-Galactose-4-O-sulfate in each chromatogram.
-
Plot the mean peak area against the corresponding concentration to generate a calibration curve.
-
Calculate the coefficient of determination (R²), which should be ≥ 0.995 for a linear calibration.
-
Assess the retention time variability. The CV% should typically be less than 2%.
Visualizations
Experimental Workflow for Column Calibration
The following diagram illustrates the logical workflow for calibrating a chromatography column using D-Galactose-4-O-sulfate as a standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic access to the rare ΔUA (1→4) Glc 3, 6, N-sulfated heparin disaccharide, implications for heparin quality control - preLights [prelights.biologists.com]
- 3. Determination of galactosamine impurities in heparin sodium using fluorescent labeling and conventional high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sequential enrichment of sulfated glycans by strong anion-exchange chromatography prior to mass spectrometric measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enrichment method of sulfated glycopeptides by a sulfate emerging and ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-galactose 4-sulfate | C6H12O9S | CID 5288473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Column for sulfated carbohydrates - Chromatography Forum [chromforum.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
Improving solubility of D-Galactose-4-O-sulfate sodium salt in buffers
Welcome to the technical support center for D-Galactose-4-O-sulfate sodium salt. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a sulfated monosaccharide and is expected to be soluble in aqueous solutions. The presence of the sulfate group and the sodium salt form generally enhances water solubility compared to the non-sulfated sugar. However, achieving a desired concentration in specific buffers may require optimization.
Q2: What is the recommended solvent for dissolving this compound?
For most applications, sterile, deionized water is the recommended starting solvent. For biological experiments, common isotonic buffers such as Phosphate Buffered Saline (PBS) are generally suitable.
Q3: How does temperature affect the solubility of this compound?
As with most solid solutes, increasing the temperature will generally increase both the rate of dissolution and the maximum solubility of this compound. However, it is crucial to be aware that elevated temperatures can lead to the degradation of the sugar, especially in buffered solutions.[1] It is advisable to use gentle warming (e.g., a 37°C to 50°C water bath) and to avoid prolonged heating.
Q4: Can I autoclave solutions of this compound?
While aqueous solutions of some sugars can be sterilized by autoclaving, it is generally not recommended for solutions containing pH buffers, as this can lead to significant degradation of the galactose molecule.[1] If sterility is required, sterile filtration of the prepared solution through a 0.22 µm filter is the preferred method.
Q5: How does the pH of the buffer affect the stability of the dissolved this compound?
The stability of galactose solutions can be influenced by pH. A study on galactose stability showed that degradation can occur in both acidic and alkaline conditions, with the rate of degradation being dependent on the specific buffer used.[1] It is recommended to prepare solutions fresh and to store them at 2-8°C for short-term use. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable.
Troubleshooting Guide
Issue 1: The compound is not dissolving completely in my buffer.
| Possible Cause | Troubleshooting Step |
| Insufficient Solvent Volume | Increase the volume of the buffer to lower the concentration of the solute. |
| Low Temperature | Gently warm the solution in a water bath (37-50°C) while stirring. Avoid boiling. |
| Inadequate Agitation | Vortex or sonicate the solution for short periods to aid dissolution. |
| High Ionic Strength of Buffer | Try a buffer with a lower ionic strength. High salt concentrations can sometimes lead to "salting out" of solutes. |
| pH of the Buffer | While less common for this type of molecule, the pH could be a factor. Try adjusting the pH of your buffer slightly. |
Issue 2: The solution appears cloudy or hazy after dissolution.
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | Continue stirring or gentle warming. Use the methods described in Issue 1. |
| Microbial Contamination | If the solution was prepared non-aseptically and left at room temperature, microbial growth could be the cause. Prepare fresh solution using sterile techniques and sterile-filter if necessary. |
| Precipitation | The compound may be precipitating out of solution. This could be due to reaching the solubility limit at that temperature or due to interactions with other components in the buffer. Try diluting the solution or warming it gently. |
Issue 3: The solution has a yellow or brownish tint.
| Possible Cause | Troubleshooting Step |
| Degradation of the Sugar | This can occur with prolonged heating or exposure to harsh pH conditions.[1] Prepare a fresh solution, avoiding excessive heat. |
| Impurity in the Compound | If the discoloration is present immediately upon dissolution without heating, check the certificate of analysis for the purity of the compound. |
Data Presentation
Table 1: Factors Influencing the Solubility and Stability of this compound
| Factor | Effect on Solubility | Effect on Stability | Recommendations |
| Temperature | Increases with temperature | Decreases with prolonged heating | Use gentle warming (37-50°C) for dissolution. Avoid boiling. Store solutions at 2-8°C (short-term) or frozen (long-term). |
| pH | Generally high in aqueous solutions, but can vary with buffer | Degradation can be accelerated at non-neutral pH | Work with buffers in the pH range of 6-8 for optimal stability. Prepare solutions fresh. |
| Ionic Strength | Low ionic strength may be favorable. High ionic strength may decrease solubility. | Generally stable in common biological buffers. | Start with standard biological buffers (e.g., PBS). If solubility is an issue, try buffers with lower salt concentrations. |
| Agitation (Stirring, Vortexing, Sonication) | Increases the rate of dissolution | Minimal effect | Use adequate agitation to ensure the compound dissolves completely. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in a Biological Buffer
-
Materials:
-
This compound powder
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile conical tube or vial
-
Vortex mixer
-
Water bath (optional)
-
Sterile 0.22 µm syringe filter and syringe
-
-
Procedure:
-
Determine the desired concentration of your stock solution (e.g., 10 mg/mL).
-
Weigh the required amount of this compound powder in a sterile conical tube.
-
Add the calculated volume of sterile PBS to the tube.
-
Cap the tube securely and vortex the solution until the powder is completely dissolved.
-
If the compound does not dissolve readily, place the tube in a water bath set to 37-50°C for 5-10 minute intervals, vortexing between intervals.
-
Once completely dissolved, visually inspect the solution for any particulates.
-
For sterile applications, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube.
-
Label the tube with the compound name, concentration, date, and your initials.
-
Store the stock solution at 2-8°C for short-term use (a few days) or in aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Workflow for preparing a solution of this compound.
Caption: Key factors affecting the solubility and stability of the compound in solution.
References
Technical Support Center: Optimizing HPLC Separation of Sulfated Monosaccharide Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of sulfated monosaccharide isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these complex separations.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of sulfated monosaccharide isomers.
Problem 1: Poor Peak Resolution or Co-elution of Isomers
Symptoms:
-
Overlapping peaks for sulfated monosaccharide isomers.
-
Inability to distinguish between closely related isomers (e.g., glucose-6-sulfate and glucose-3-sulfate).
-
Broad peaks that merge into one another.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Stationary Phase Selectivity | The chosen stationary phase may not have the appropriate chemistry to differentiate between the subtle structural differences of the isomers. Consider switching to a column with a different separation mechanism. Porous Graphitic Carbon (PGC) columns, for instance, can separate isomers based on their three-dimensional structure.[1][2][3] |
| Suboptimal Mobile Phase Composition | The mobile phase composition, including the organic modifier, buffer type, and pH, plays a critical role in resolution. For HILIC separations, adjusting the water content in the mobile phase can significantly impact retention and selectivity. In ion-pair chromatography, the type and concentration of the ion-pairing reagent are crucial for resolving charged isomers.[4] |
| Inappropriate Gradient Elution Profile | A steep gradient may not provide sufficient time for the separation of closely eluting isomers. Try using a shallower gradient or incorporating an isocratic hold at a specific mobile phase composition to improve resolution. |
| High Flow Rate | A high flow rate can lead to decreased mass transfer and broader peaks, resulting in poor resolution. Reduce the flow rate to allow for better equilibration between the mobile and stationary phases. |
| Elevated Column Temperature | While higher temperatures can sometimes improve peak shape, they can also decrease retention times and resolution for some analytes.[5] Experiment with different column temperatures to find the optimal balance. |
Frequently Asked Questions (FAQs)
Q1: Which HPLC mode is best for separating sulfated monosaccharide isomers?
A: The choice of HPLC mode depends on the specific isomers and the analytical goals. Here's a comparison of the most common techniques:
-
Porous Graphitic Carbon (PGC) HPLC: PGC columns offer unique selectivity for isomers based on their 3D structure and the position of the sulfate group. [1][2][3]They are particularly useful for separating closely related isomers without the need for ion-pairing reagents. However, PGC columns can sometimes exhibit poor reproducibility and robustness. [6]* Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating these highly polar analytes. [4]The separation is based on the partitioning of the analytes between the mobile phase and a water-enriched layer on the polar stationary phase. Optimizing the mobile phase composition, particularly the water content, is crucial for achieving good resolution.
-
Ion-Pair Reversed-Phase HPLC: This technique uses a standard reversed-phase column with an ion-pairing reagent added to the mobile phase. The ion-pairing reagent forms a neutral complex with the charged sulfated monosaccharides, allowing for their retention and separation on the hydrophobic stationary phase. This method can provide excellent resolution but may require dedicated columns and can be less compatible with mass spectrometry.
Q2: Is derivatization necessary for the analysis of sulfated monosaccharides?
A: Derivatization is not always necessary but can be beneficial. For detection methods like UV-Vis, derivatization with a chromophore-containing label is often required as native monosaccharides lack a chromophore. For detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD), derivatization is generally not required.
Q3: How can I improve the retention of sulfated monosaccharides on a reversed-phase column?
A: Due to their high polarity, sulfated monosaccharides are poorly retained on traditional reversed-phase columns. To increase retention, you can:
-
Use Ion-Pair Chromatography: As mentioned above, adding an ion-pairing reagent to the mobile phase is the most effective way to retain and separate these charged analytes on a reversed-phase column.
-
Employ a Polar-Embedded or Polar-Endcapped Column: These columns have a more polar surface than traditional C18 columns, which can provide some retention for polar analytes.
-
Use a Highly Aqueous Mobile Phase: Some modern reversed-phase columns are stable in 100% aqueous mobile phases, which can increase the retention of very polar compounds.
Q4: My retention times are drifting during a sequence of injections. What could be the cause?
A: Retention time drift can be caused by several factors:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. HILIC columns, in particular, may require longer equilibration times.
-
Mobile Phase Composition Changes: Evaporation of the organic solvent from the mobile phase reservoir can lead to a gradual change in composition and, consequently, retention times. Ensure the reservoir is well-sealed.
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the chromatography, leading to drifting retention times. Use a column oven to maintain a constant temperature.
-
Column Contamination: Accumulation of sample matrix components on the column can alter its chemistry and cause retention time shifts. Use a guard column and appropriate sample preparation to minimize contamination.
Quantitative Data Summary
The following tables provide representative data for the separation of sulfated monosaccharides using different HPLC techniques. Note that direct comparison of retention times across different studies can be challenging due to variations in experimental conditions.
Table 1: Representative HILIC Separation of Sulfated Glycans
| Compound | Retention Time (min) | Mobile Phase Conditions | Column | Reference |
| Sulfated O-glycan Isomer 1 | 12.18 | Gradient elution with acetonitrile and ammonium formate buffer | Porous Graphitic Carbon | [1] |
| Sulfated O-glycan Isomer 2 | 12.30 | Gradient elution with acetonitrile and ammonium formate buffer | Porous Graphitic Carbon | [1] |
| Sulfated O-glycan Isomer 3 | 13.01 | Gradient elution with acetonitrile and ammonium formate buffer | Porous Graphitic Carbon | [1] |
Table 2: Representative Ion-Pair Reversed-Phase HPLC Conditions
| Analyte | Ion-Pair Reagent | Mobile Phase | Column |
| Heparan Sulfate Disaccharides | Dibutylamine | Acetonitrile/Water with dibutylamine acetate | C18 |
| Chondroitin Sulfate Disaccharides | Tetrabutylammonium hydroxide (TBAOH) | Acetonitrile/Water with TBAOH | C18 |
Experimental Protocols
This section provides a detailed methodology for a key experimental technique used in the separation of sulfated monosaccharides.
Protocol: Porous Graphitic Carbon (PGC) HPLC-MS/MS of Sulfated Glycans
This protocol is adapted from methodologies described for the separation of sulfated glycans. [1][3] 1. Sample Preparation:
-
If starting from a glycoprotein, release the glycans using an appropriate enzymatic or chemical method.
-
Perform a clean-up step, such as solid-phase extraction (SPE), to remove salts and other contaminants.
-
Reconstitute the dried glycan sample in the initial mobile phase.
2. HPLC-MS/MS System and Conditions:
-
HPLC System: A nano-LC system capable of delivering accurate gradients at low flow rates.
-
Column: A self-packed or commercially available PGC capillary column (e.g., 75 µm i.d. x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in 80% acetonitrile.
-
Gradient:
-
0-10 min: 2% B
-
10-50 min: 2-45% B
-
50-55 min: 45-95% B
-
55-60 min: 95% B
-
60-65 min: 95-2% B
-
65-75 min: 2% B (re-equilibration)
-
-
Flow Rate: 300 nL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with a nano-electrospray ionization (nESI) source.
-
MS Method:
-
Acquire data in negative ion mode.
-
Perform data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions.
-
Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.
-
3. Data Analysis:
-
Identify sulfated monosaccharide isomers based on their retention times and accurate mass measurements.
-
Confirm the identity and structure of the isomers by analyzing their fragmentation patterns in the MS/MS spectra.
Experimental Workflow for PGC-HPLC-MS/MS Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Resolving Isomeric Structures of Native Glycans by Nanoflow Porous Graphitized Carbon Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequencing Heparan Sulfate Using HILIC LC-NETD-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Case of the Unintentional Ion-Pairing Reagent | Separation Science [sepscience.com]
- 6. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the chemical synthesis of D-Galactose-4-O-sulfate
Welcome to the technical support center for the chemical synthesis of D-Galactose-4-O-sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this challenging synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the chemical synthesis of D-Galactose-4-O-sulfate?
A1: The most critical step is achieving regioselective protection of the hydroxyl groups on the D-galactose starting material. To ensure sulfation occurs specifically at the C4 position, the hydroxyl groups at C1, C2, C3, and C6 must be protected. The axial hydroxyl group at C4 is generally the least reactive, which can be exploited for regioselective protection schemes.[1][2]
Q2: Which protecting group strategy is recommended for this synthesis?
A2: A common and effective strategy involves the use of benzoyl (Bz) protecting groups. A key intermediate, methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside, leaves the C4 hydroxyl group free for sulfation.[3][4][5][6] This strategy is effective because the benzoyl groups are stable under the sulfation conditions and can be removed later without degrading the sulfate ester.
Q3: What is the preferred sulfating agent and why?
A3: The sulfur trioxide-pyridine complex (SO₃•py) is the most widely employed reagent for this type of sulfation.[7][8][9][10][11] It is a mild and effective sulfating agent that is less likely to cause degradation or charring of the carbohydrate compared to stronger reagents like chlorosulfonic acid or sulfuric acid.[8]
Q4: What are the major challenges in purifying the final product?
A4: The primary challenges are removing inorganic salts from the reaction mixture and separating the desired D-Galactose-4-O-sulfate from any isomeric byproducts or unreacted starting material.[12] Due to the high polarity and water solubility of the final product, purification is typically achieved through ion-exchange chromatography.[13][14]
Q5: Can desulfation occur during the deprotection step?
A5: Yes, desulfation is a potential side reaction during the removal of protecting groups, particularly under harsh basic conditions.[7] For example, using ammonia in methanol for debenzoylation has been observed to cause O-desulfation.[7] Therefore, carefully controlled deprotection conditions, such as using a specific concentration of sodium methoxide in methanol at low temperatures, are crucial.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of D-Galactose-4-O-sulfate.
Problem 1: Low Yield of the Protected Intermediate (Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside)
| Possible Cause | Suggested Solution |
| Incomplete reaction during benzoylation. | Ensure all reagents, especially pyridine, are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen). Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of multiple benzoylated isomers. | Control the reaction temperature carefully. The regioselective benzoylation to leave the C4-OH free is typically performed at low temperatures (e.g., -40°C).[6] |
| Difficulties in purification of the intermediate. | Use column chromatography on silica gel with an appropriate solvent system (e.g., petroleum ether-EtOAc) for purification.[3] |
Problem 2: Non-selective or Incomplete Sulfation
| Possible Cause | Suggested Solution |
| Degradation of the sulfating agent. | Use a freshly prepared or high-quality sulfur trioxide-pyridine complex. The reaction should be performed in a dry, aprotic solvent like DMF under an inert atmosphere.[9] |
| Low reactivity of the C4 hydroxyl group. | The reaction may require elevated temperatures (e.g., 50°C) and extended reaction times (overnight) to proceed to completion.[15] |
| Sulfation at other positions. | This indicates incomplete or incorrect protection of the other hydroxyl groups. Verify the structure of your protected intermediate by NMR before proceeding with sulfation.[16] |
Problem 3: Low Yield of the Final Product after Deprotection
| Possible Cause | Suggested Solution | | Desulfation during debenzoylation. | Use carefully controlled basic conditions. For example, 0.5 M sodium methoxide in methanol at 0°C for a limited time (e.g., 6 hours) has been shown to be effective.[7] Avoid stronger bases or prolonged reaction times. | | Degradation of the carbohydrate backbone. | Harsh acidic or basic conditions can lead to the degradation of the galactose molecule. Ensure that pH is carefully controlled during workup and purification steps. | | Product loss during purification. | Use ion-exchange chromatography for purification. Ensure the column is properly equilibrated and use a suitable salt gradient (e.g., NaCl) for elution. Monitor fractions carefully.[13] |
Experimental Protocols
A representative chemical synthesis of D-Galactose-4-O-sulfate is outlined below, based on a multi-step approach involving protection, sulfation, and deprotection.
Workflow Diagram
Caption: General workflow for the chemical synthesis of D-Galactose-4-O-sulfate.
Step 1: Synthesis of Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside
-
Dissolution: Dissolve Methyl α-D-galactopyranoside in anhydrous pyridine.
-
Cooling: Cool the solution to -40°C in an inert atmosphere.
-
Benzoylation: Add benzoyl chloride dropwise to the cooled solution.
-
Reaction: Allow the reaction to proceed for several hours at low temperature, followed by warming to room temperature.
-
Workup: Quench the reaction and extract the product with an organic solvent (e.g., chloroform). Wash the organic layer sequentially with dilute HCl, aqueous NaHCO₃, and water.
-
Purification: Dry the organic layer, evaporate the solvent, and purify the resulting residue by crystallization from ethanol to obtain the desired product.
| Parameter | Value | Reference |
| Starting Material | Methyl α-D-galactopyranoside | [6] |
| Reagents | Benzoyl Chloride, Anhydrous Pyridine | [6] |
| Temperature | -40°C to room temperature | [6] |
| Typical Yield | ~80% (for regioselective benzoylation) | [3] |
Step 2: Sulfation of Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside
-
Dissolution: Dissolve the protected galactose intermediate in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Sulfation: Add sulfur trioxide-pyridine complex to the solution.
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 50°C) overnight.
-
Workup: Quench the reaction by adding a saturated NaCl solution in acetone and cool to precipitate the sulfated product. Collect the precipitate by centrifugation.
| Parameter | Value | Reference |
| Starting Material | Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside | [7] |
| Reagents | Sulfur trioxide-pyridine complex, Anhydrous DMF | [9][10] |
| Temperature | 50°C | [15] |
| Reaction Time | Overnight | [15] |
| Typical Yield | 94% (on a similar diol) | [7] |
Step 3: Deprotection and Purification
-
Deprotection: Dissolve the protected, sulfated intermediate in methanol and cool to 0°C. Add a solution of sodium methoxide in methanol.
-
Reaction: Stir the reaction at 0°C for several hours, monitoring by TLC until deprotection is complete.
-
Neutralization & Desalting: Neutralize the reaction mixture with an acid resin, filter, and concentrate. The crude product can be desalted using size-exclusion chromatography.
-
Purification: Purify the final product, D-Galactose-4-O-sulfate, using anion-exchange chromatography with a salt gradient (e.g., NaCl) to elute the highly charged sulfated sugar.
| Parameter | Value | Reference |
| Reagents | Sodium methoxide, Methanol | [7] |
| Temperature | 0°C | [7] |
| Purification Method | Anion-Exchange Chromatography | [13] |
| Typical Yield | 90% (for deprotection step) | [7] |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. synthose.com [synthose.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WO2020095329A1 - Composition comprising sulphated galactose, and implementations thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. people.bu.edu [people.bu.edu]
- 10. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. trace.tennessee.edu [trace.tennessee.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. [Final] Purification Of B-Gal Formal Report | PDF [slideshare.net]
- 15. Multi-step Strategies Toward Regioselectively Sulfated M-Rich Alginates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and 1H NMR characterization of the six isomeric mono-O-sulfates of 8-methoxycarbonyloct-1-yl O-beta-D-galactopyranosyl-(1-->4)-2-acetamido-2-deoxy-beta-D-glucopyran oside - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of D-Galactose-4-O-sulfate during storage
Welcome to the technical support center for D-Galactose-4-O-sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of D-Galactose-4-O-sulfate during storage and experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the stability and handling of D-Galactose-4-O-sulfate.
Q1: What are the primary causes of D-Galactose-4-O-sulfate degradation?
A1: The degradation of D-Galactose-4-O-sulfate primarily occurs through two chemical pathways:
-
Hydrolysis of the Sulfate Ester: The sulfate group at the 4-position can be cleaved, particularly under acidic conditions, resulting in the formation of D-galactose and sulfuric acid.[1][2]
-
Hydrolysis of the Glycosidic Bond: Although D-Galactose-4-O-sulfate is a monosaccharide, in larger carbohydrate structures, the glycosidic bonds are susceptible to cleavage under acidic conditions, leading to the breakdown of the polysaccharide chain. For the monosaccharide itself, acidic conditions can promote anomerization and ring-opening reactions.
Q2: My analytical results show a loss of the sulfate group. What could be the cause and how can I prevent it?
A2: Loss of the sulfate group (desulfation) is a common degradation pathway, often catalyzed by acidic conditions.
-
Potential Cause: Storage of D-Galactose-4-O-sulfate solutions in acidic buffers (pH < 6) or exposure to acidic contaminants can accelerate the hydrolysis of the sulfate ester. Elevated temperatures will also increase the rate of this reaction.
-
Troubleshooting & Prevention:
-
Ensure that aqueous solutions are prepared using neutral or slightly alkaline buffers (pH 7.0-7.5).
-
Store solutions at recommended low temperatures (see Table 1).
-
Avoid repeated freeze-thaw cycles.
-
Use high-purity solvents and reagents to avoid acidic contaminants.
-
Q3: I observe unexpected peaks in my HPLC analysis. What might they be?
A3: Unexpected peaks could be degradation products.
-
Potential Degradation Products:
-
D-Galactose: Resulting from the hydrolysis of the sulfate group.
-
Ring-opened or isomerized forms: Arising from exposure to harsh pH conditions.
-
-
Troubleshooting:
-
Confirm the identity of the peaks by co-injection with a D-galactose standard.
-
Use mass spectrometry (MS) to identify the molecular weights of the unknown peaks.
-
Review your storage and handling procedures to identify potential exposure to adverse conditions.
-
Q4: Can I autoclave solutions of D-Galactose-4-O-sulfate?
A4: Autoclaving is generally not recommended for solutions containing D-Galactose-4-O-sulfate. The high temperatures can accelerate the degradation of both the sugar and the sulfate ester, especially in the presence of certain buffers.[3] For sterile applications, filter sterilization using a 0.22 µm filter is the preferred method.
Quantitative Data Summary
The stability of D-Galactose-4-O-sulfate is highly dependent on storage conditions. The following table summarizes the recommended storage conditions and factors that influence its stability.
| Parameter | Solid Form | Aqueous Solution |
| Temperature | Store at ≤ -15°C. | Store at 2-8°C for short-term storage (days). For long-term storage, aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles. |
| pH | Not applicable. | Maintain a neutral pH range (6.0-8.0) for optimal stability.[4] Acidic conditions (pH < 6.0) can lead to desulfation. |
| Atmosphere | Store in a dry, inert atmosphere (e.g., under nitrogen or argon). | Degas solutions to remove dissolved oxygen, which can contribute to oxidative degradation over long-term storage. |
| Solvent | Not applicable. | Use high-purity water (e.g., HPLC-grade) or appropriate neutral buffer solutions. |
| Light Exposure | Store in a light-protected container. | Store solutions in amber vials or protect from light to prevent potential photo-degradation. |
Experimental Protocols
To assess the stability and integrity of your D-Galactose-4-O-sulfate samples, the following experimental protocols can be utilized.
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This method allows for the quantification of D-Galactose-4-O-sulfate and the detection of its primary degradation product, D-galactose.
-
Instrumentation: HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Column: Primesep S2 mixed-mode column (or equivalent column for polar compounds).[5]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v) containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Sample Preparation:
-
Prepare a stock solution of D-Galactose-4-O-sulfate in the desired storage buffer at a known concentration.
-
At specified time points (e.g., 0, 24, 48, 72 hours) under the tested storage conditions (e.g., different temperatures, pH), withdraw an aliquot of the sample.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Prepare calibration standards of D-Galactose-4-O-sulfate and D-galactose.
-
-
Analysis:
-
Inject the samples and standards onto the HPLC system.
-
Monitor the peak area of D-Galactose-4-O-sulfate to determine its concentration over time.
-
Monitor for the appearance and increase in the peak area of D-galactose.
-
Protocol 2: Structural Integrity Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed structural information and detect subtle changes in the molecule, such as the loss of the sulfate group.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve a known amount of the D-Galactose-4-O-sulfate sample in deuterium oxide (D₂O).
-
Add a known amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum.
-
Acquire 2D NMR spectra, such as COSY and HSQC, to aid in signal assignment and confirm structural integrity.
-
-
Analysis:
-
Compare the ¹H NMR spectrum of the stored sample to that of a freshly prepared sample or a reference spectrum.[6]
-
Look for changes in chemical shifts or the appearance of new signals that may indicate degradation. The chemical shifts of protons adjacent to the sulfate group are particularly sensitive to its presence.[7]
-
Protocol 3: Identification of Degradation Products by Mass Spectrometry (MS)
MS is a powerful tool for identifying and characterizing degradation products by providing accurate mass information.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system (LC-MS).
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for detecting sulfated compounds.
-
Sample Preparation: Samples can be directly infused into the mass spectrometer or separated by HPLC prior to MS analysis. The HPLC conditions can be similar to those described in Protocol 1, but with a volatile mobile phase (e.g., using ammonium acetate or ammonium formate instead of non-volatile buffers).
-
Analysis:
-
Acquire full scan mass spectra to detect the molecular ions of D-Galactose-4-O-sulfate and any potential degradation products.
-
Perform tandem MS (MS/MS) on the parent ions to obtain fragmentation patterns, which can help in the structural elucidation of the degradation products.
-
Visualizations
The following diagrams illustrate key concepts related to the degradation of D-Galactose-4-O-sulfate.
Caption: Primary degradation pathway of D-Galactose-4-O-Sulfate.
Caption: Troubleshooting workflow for D-Galactose-4-O-Sulfate degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Mild acid hydrolysis of sulfated fucans: a selective 2-desulfation reaction and an alternative approach for preparing tailored sulfated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. estudogeral.uc.pt [estudogeral.uc.pt]
- 4. Sulfated sugars in the extracellular matrix orchestrate ovarian cancer development: 'when sweet turns sour' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Method for Analysis of Galactose on Primesep S2 Column | SIELC Technologies [sielc.com]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000143) [hmdb.ca]
- 7. Using NMR to Dissect the Chemical Space and O-Sulfation Effects within the O- and S-Glycoside Analogues of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
How to remove impurities from commercial D-Galactose-4-O-sulfate sodium salt
Technical Support Center: D-Galactose-4-O-Sulfate Sodium Salt Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of commercial this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
Commercial preparations may contain several types of impurities stemming from the synthesis or extraction process. These can include:
-
Inorganic Salts: Residual salts from synthesis, pH adjustment, or precipitation steps (e.g., sodium chloride, sodium sulfate).
-
Unsulfated or Differently Sulfated Monosaccharides: Unreacted D-galactose or isomers with sulfate groups at different positions.
-
Other Monosaccharides: Contaminants from the starting material or side reactions, such as glucose, mannose, or fucose.[1][2]
-
Oligosaccharides: Small polymers of galactose or other sugars that were not fully hydrolyzed or were present in the source material.[3]
-
Residual Solvents: Solvents used during synthesis and purification, such as ethanol or isopropanol.
Q2: My primary goal is to remove inorganic salts. What is the most effective method?
Dialysis is the most suitable and gentle method for removing small molecules like inorganic salts from your sulfated sugar sample.[4][5][6] The technique uses a semi-permeable membrane with a specific molecular-weight cutoff (MWCO) that retains the larger D-Galactose-4-O-sulfate while allowing small salt ions to diffuse into a surrounding buffer of lower salt concentration.[5][6]
Q3: How can I separate the target sulfated sugar from neutral sugar impurities like glucose or mannose?
Anion-exchange chromatography (IEX) is the ideal method for this separation.[1][7] The negatively charged sulfate group on your target molecule will bind to the positively charged stationary phase of the anion-exchange column. Neutral sugars, lacking a charge, will not bind and will pass through the column during the washing step. The bound D-Galactose-4-O-sulfate can then be eluted by increasing the salt concentration of the mobile phase.[1]
Q4: Can I use a single method to remove all types of impurities?
It is unlikely that a single method will remove all potential impurities. A multi-step approach is typically required. A common workflow involves:
-
Anion-Exchange Chromatography (IEX): To separate the target sulfated monosaccharide from neutral sugars and other non-charged or differently charged impurities.
-
Dialysis: To remove the high concentration of salt introduced during the IEX elution step.[4]
-
Lyophilization (Freeze-Drying): To recover the purified product as a stable, dry powder.
Q5: How do I confirm the purity of my this compound after purification?
Several analytical techniques can be used to assess purity:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index (RI) detector is a standard method for analyzing carbohydrate composition and purity.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure, the position of the sulfate group, and the absence of signals from common impurities.[9]
-
Mass Spectrometry (MS): Can be used to confirm the correct molecular weight of the compound.[9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of characteristic functional groups, particularly the S=O stretching of the sulfate group.[2]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After IEX | Overly strong binding: The salt concentration in the elution buffer may be too low to displace the highly charged molecule from the resin. Precipitation on column: The sample may have precipitated on the column if the concentration was too high. | Increase the final concentration of the salt gradient (e.g., from 1M to 2M NaCl). Ensure the sample is fully dissolved before loading and consider loading a more dilute solution. |
| Neutral Sugar Impurities Still Present After IEX | Insufficient washing: The wash volume after sample loading may not have been enough to completely remove all unbound neutral sugars. Column overloading: Too much sample was loaded onto the column, exceeding its binding capacity. | Increase the volume of the low-salt wash buffer (e.g., from 5 column volumes to 10-15 column volumes). Reduce the amount of sample loaded onto the column. |
| High Salt Content in Final Product | Inadequate dialysis: The dialysis time may have been too short, the volume of the dialysis buffer (dialysate) too small, or the buffer changes too infrequent. | Increase the dialysis duration to 48 hours. Use a larger volume of dialysate (at least 500 times the sample volume).[5] Change the dialysate at least 3-4 times during the process. |
| Product is a Gummy Solid, Not a Powder, After Lyophilization | Residual salts or other impurities: Salts can interfere with the formation of a crystalline structure, leading to a sticky or oily residue. | Re-purify the sample, focusing on the dialysis step to ensure complete salt removal. |
Experimental Protocols
Protocol 1: Purification by Anion-Exchange Chromatography (IEX)
This protocol describes the separation of D-Galactose-4-O-sulfate from neutral sugar impurities.
Materials:
-
Anion-exchange resin (e.g., DEAE-Cellulose, Q-Sepharose).
-
Chromatography column.
-
Peristaltic pump and fraction collector.
-
Buffer A: 20 mM Tris-HCl, pH 7.5.
-
Buffer B: 20 mM Tris-HCl, 2.0 M NaCl, pH 7.5.
-
Commercial this compound.
Methodology:
-
Column Packing and Equilibration: Pack the chromatography column with the chosen anion-exchange resin. Equilibrate the column by washing with 5-10 column volumes (CV) of Buffer A at a flow rate of 1 mL/min.
-
Sample Preparation and Loading: Dissolve the commercial this compound in Buffer A to a concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm filter. Load the filtered sample onto the equilibrated column.
-
Washing: After loading, wash the column with 5-10 CV of Buffer A. This step removes unbound neutral sugars and other non-charged impurities. Collect the flow-through and wash fractions for analysis if desired.
-
Elution: Elute the bound D-Galactose-4-O-sulfate using a linear gradient of NaCl. Start a gradient from 0% Buffer B (0 M NaCl) to 100% Buffer B (2.0 M NaCl) over 10-20 CV. The sulfated sugar is expected to elute at a specific salt concentration.[1]
-
Fraction Collection: Collect fractions (e.g., 1-2 mL each) throughout the elution process.
-
Analysis: Analyze the collected fractions for carbohydrate content (e.g., using a phenol-sulfuric acid assay) to identify the peak containing the purified product. Pool the relevant fractions.
Protocol 2: Desalting by Dialysis
This protocol is for removing the high concentration of salt from the pooled IEX fractions.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 100-500 Da).
-
Large beaker or container.
-
Magnetic stir plate and stir bar.
-
Deionized water.
Methodology:
-
Membrane Preparation: Prepare the dialysis tubing according to the manufacturer's instructions (this often involves boiling in sodium bicarbonate and EDTA solution).
-
Sample Loading: Load the pooled, purified fractions from the IEX step into the dialysis tubing/cassette, ensuring to leave some headspace. Securely close the ends with clips.
-
Dialysis: Submerge the sealed tubing in a beaker containing deionized water. The volume of the water (dialysate) should be at least 500 times the sample volume.[5] Place the beaker on a magnetic stir plate and stir gently.
-
Buffer Exchange: Let the dialysis proceed for 4-6 hours at 4°C. Discard the dialysate and replace it with fresh deionized water. Repeat this step at least 3-4 times over a period of 48 hours to ensure complete removal of salt.[6]
-
Sample Recovery: Carefully remove the tubing from the buffer, wipe the outside, and transfer the desalted sample into a clean container.
Protocol 3: Purity Assessment by HPLC
This protocol provides a general method for analyzing the purity of the final product.
Materials:
-
HPLC system with a Refractive Index (RI) detector.
-
Carbohydrate analysis column (e.g., Shodex PL Hi-Plex Pb).[7]
-
Mobile Phase: HPLC-grade deionized water.[7]
-
Purified D-Galactose-4-O-sulfate sample.
-
Standards: D-Galactose, Glucose, etc.
Methodology:
-
System Setup: Set up the HPLC system. The column heater should be set to 80°C.[7] The mobile phase is deionized water at a flow rate of 0.5-1.0 mL/min.[7] Allow the RI detector to warm up and stabilize.
-
Sample Preparation: Prepare a solution of your purified, lyophilized product in deionized water (e.g., 1-5 mg/mL). Filter through a 0.22 µm syringe filter. Prepare standards similarly.
-
Injection: Inject 10-20 µL of the sample onto the column.
-
Data Analysis: Record the chromatogram. A pure sample should show a single, sharp peak corresponding to D-Galactose-4-O-sulfate. Compare the retention time to a standard if available. The absence of peaks at the retention times for common impurities (like glucose) indicates high purity.
Visualizations
Caption: General workflow for the purification of D-Galactose-4-O-sulfate.
Caption: Logical steps of the anion-exchange chromatography (IEX) process.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. バッファ交換に関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. vivaproducts.com [vivaproducts.com]
- 7. mdpi.com [mdpi.com]
- 8. biospectra.us [biospectra.us]
- 9. Carbohydrate - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Sulfotransferase Reactions with D-Galactose-4-O-Sulfate
Welcome to the technical support center for sulfotransferase-mediated reactions involving D-Galactose-4-O-sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the use of this sulfated carbohydrate substrate.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of sulfotransferase reactions with D-Galactose-4-O-sulfate.
| Problem | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | Suboptimal pH: The pH of the reaction buffer is outside the optimal range for the specific sulfotransferase. | Most sulfotransferases acting on carbohydrate substrates have a pH optimum in the neutral to slightly basic range. For sulfotransferases acting on galactose derivatives, a pH of around 7.2 has been shown to be optimal. Perform a pH screen from 6.5 to 8.0 to determine the ideal condition for your enzyme. |
| Incorrect Cofactor Concentration: The concentration of 3'-phosphoadenosine-5'-phosphosulfate (PAPS) is either too low (limiting) or too high (inhibitory). | The apparent Km for PAPS can vary, but a concentration of 4 µM has been reported for a sulfotransferase acting on a galactose derivative. Titrate PAPS concentrations from 0.5 µM to 50 µM to find the optimal concentration for your specific enzyme and substrate pair. | |
| Enzyme Instability: The sulfotransferase may be unstable under the assay conditions. | Ensure proper storage of the enzyme at -80°C. Include a reducing agent, such as dithiothreitol (DTT), in the reaction buffer to maintain enzyme activity. Some sulfotransferases are stimulated by, but do not absolutely require, divalent cations. | |
| Inactive Substrate: D-Galactose-4-O-sulfate may not be a substrate for the chosen sulfotransferase, or it may be an inhibitor. | Confirm the substrate specificity of your sulfotransferase. Test a known substrate as a positive control. Consider the possibility that D-Galactose-4-O-sulfate is an inhibitor and perform inhibition assays. | |
| High Background Signal | Non-enzymatic Sulfation: Spontaneous transfer of the sulfate group from PAPS to the substrate. | Run a no-enzyme control (all reaction components except the sulfotransferase) to quantify the level of non-enzymatic sulfation. Subtract this background from your experimental values. |
| Contaminating Activities: The enzyme preparation may contain other enzymes that interfere with the assay. | Use a highly purified sulfotransferase. If using cell lysates, consider partial purification to remove interfering enzymes. | |
| Inconsistent Results | Pipetting Errors: Inaccurate pipetting of small volumes of enzyme, substrate, or cofactors. | Use calibrated pipettes and appropriate tip sizes. Prepare master mixes of reagents to minimize pipetting variability. |
| Variable Incubation Time or Temperature: Fluctuations in incubation conditions between experiments. | Use a calibrated incubator or water bath to ensure consistent temperature. Precisely time the start and stop of the reaction. Perform experiments under linear conditions with respect to time and enzyme concentration. | |
| Substrate Inhibition | High Substrate Concentration: Many sulfotransferases are subject to substrate inhibition at high concentrations of the acceptor substrate. | Determine the optimal substrate concentration by performing a substrate titration curve. A typical starting point for a galactose derivative could be around 9 µM, which has been reported as an apparent Km value. Test a wide range of D-Galactose-4-O-sulfate concentrations to identify the inhibitory range. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a sulfotransferase reaction?
A1: Sulfotransferases (SULTs) are a family of enzymes that catalyze the transfer of a sulfuryl group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule, which in this case is D-Galactose-4-O-sulfate. The reaction results in a sulfated product and 3'-phosphoadenosine-5'-phosphate (PAP).
Q2: Can a molecule that is already sulfated, like D-Galactose-4-O-sulfate, act as a substrate for a sulfotransferase?
A2: Yes, it is possible for an already sulfated molecule to be a substrate for further sulfation by a sulfotransferase. For example, N-acetylgalactosamine 4-sulfate can be a substrate for N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase, which adds a second sulfate group. This indicates that sulfotransferases can act on already charged substrates.
Q3: What is the optimal pH for a sulfotransferase reaction with a galactose derivative?
A3: The optimal pH can vary between different sulfotransferases. However, for a sulfotransferase responsible for the 4-O-sulfation of a terminal β-D-N-acetylgalactosamine (a similar substrate), the pH optimum was found to be 7.2. It is recommended to perform a pH titration for your specific enzyme to determine the optimal condition.
Q4: What are the typical kinetic parameters I should expect?
A4: For a sulfotransferase acting on a terminal galactose derivative, reported apparent Michaelis-Menten constants (Km) are approximately 4 µM for PAPS and 9 µM for the acceptor sugar substrate. These values can serve as a starting point for optimizing your reaction conditions.
Q5: Do I need to include divalent cations in my reaction buffer?
A5: The requirement for divalent cations is enzyme-dependent. Some sulfotransferases are stimulated by, but do not have an absolute requirement for, divalent cations like Mg²⁺ or Mn²⁺. It is advisable to test your reaction with and without the addition of these cations to determine their effect on your specific enzyme's activity.
Q6: How can I detect the product of the sulfotransferase reaction?
A6: There are several methods for detecting the product of a sulfotransferase reaction. A common method involves using radiolabeled [³⁵S]PAPS and then separating the radiolabeled sulfated product from the unreacted [³⁵S]PAPS. Other methods include HPLC-based assays, mass spectrometry, and coupled enzymatic assays where the production of PAP is linked to a detectable signal.
Experimental Protocols
Detailed Methodology for a Representative Sulfotransferase Assay
This protocol is a general guideline for a radiometric assay to measure the activity of a sulfotransferase with D-Galactose-4-O-sulfate as the acceptor substrate.
Materials:
-
Purified sulfotransferase enzyme
-
D-Galactose-4-O-sulfate (acceptor substrate)
-
[³⁵S]3'-phosphoadenosine-5'-phosphosulfate ([³⁵S]PAPS) (donor substrate)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.2
-
Dithiothreitol (DTT)
-
Magnesium Chloride (MgCl₂)
-
Stop Solution: 0.1 M EDTA
-
Scintillation fluid
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
-
Scintillation counter
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture on ice. The final volume of the reaction is 50 µL.
-
25 µL of 2x Reaction Buffer (100 mM Tris-HCl, pH 7.2)
-
5 µL of 10x D-Galactose-4-O-sulfate stock solution (to achieve the desired final concentration, e.g., 10 µM)
-
5 µL of 10x MgCl₂ stock solution (optional, to a final concentration of 10 mM)
-
5 µL of 10x DTT stock solution (to a final concentration of 1 mM)
-
x µL of purified sulfotransferase enzyme (the amount should be determined to ensure the reaction is in the linear range)
-
(9 - x) µL of nuclease-free water
-
-
Initiate the Reaction: Add 1 µL of [³⁵S]PAPS (to a final concentration of approximately 5 µM) to the reaction mixture. Mix gently by pipetting.
-
Incubation: Incubate the reaction tubes at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the Reaction: Terminate the reaction by adding 10 µL of Stop Solution (0.1 M EDTA).
-
Separate Product from Unreacted [³⁵S]PAPS: Separation can be achieved by various methods, such as anion-exchange chromatography or differential precipitation. A common method is to spot the reaction mixture onto DEAE-cellulose filter paper and wash extensively with a salt solution (e.g., 0.5 M ammonium bicarbonate) to remove unreacted [³⁵S]PAPS while the negatively charged sulfated product remains bound.
-
Quantify the Product: After washing and drying the filter paper, place it in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Controls:
-
No Enzyme Control: Replace the enzyme solution with water to measure background signal.
-
No Acceptor Substrate Control: Replace the D-Galactose-4-O-sulfate solution with water to measure any endogenous sulfation.
-
Data Presentation
Table 1: Typical Reaction Conditions for a Sulfotransferase Assay with a Galactose Derivative
| Parameter | Recommended Range | Starting Condition |
| pH | 6.5 - 8.0 | 7.2 |
| Temperature | 25°C - 37°C | 37°C |
| Enzyme Concentration | To be determined empirically | Start with 1-10 µg/mL |
| PAPS Concentration | 0.5 µM - 50 µM | 5 µM |
| D-Galactose-4-O-sulfate Concentration | 1 µM - 100 µM | 10 µM |
| Divalent Cation (e.g., MgCl₂) | 0 - 20 mM | 10 mM (optional) |
| Reducing Agent (e.g., DTT) | 1 - 5 mM | 1 mM |
| Incubation Time | 10 - 60 minutes | 30 minutes |
Table 2: Kinetic Parameters for a Representative Carbohydrate Sulfotransferase
| Substrate | Apparent Km |
| PAPS | ~ 4 µM |
| Acceptor Sugar (Galactose derivative) | ~ 9 µM |
Mandatory Visualizations
Caption: General signaling pathway of a sulfotransferase-catalyzed reaction.
Caption: Experimental workflow for optimizing reaction conditions.
Technical Support Center: Interpreting Complex NMR Spectra of Sulfated Carbohydrates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the NMR analysis of sulfated carbohydrates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are the non-anomeric proton signals in my ¹H NMR spectrum so crowded and difficult to interpret?
A1: The limited chemical shift dispersion for non-anomeric protons in carbohydrates is a well-known challenge, with most signals clustering between 3.4 and 4.0 ppm.[1][2] This extensive overlap is due to the similar chemical environments of the ring protons. To overcome this, 2D NMR techniques are essential. Experiments like COSY, TOCSY, HSQC, and HMBC provide the necessary resolution to distinguish between different sugar units and determine their linkages.[3]
Q2: My baseline is distorted and my signals are broad. What are the common causes?
A2: Several factors can contribute to poor signal quality:
-
Sample Purity: Impurities like salts or residual solvents can significantly affect the spectrum. Ensure thorough purification, for example, through dialysis or size-exclusion chromatography.
-
Viscosity: High concentrations of large polysaccharides can lead to viscous solutions, causing signal broadening. Try diluting the sample or acquiring the spectrum at a higher temperature to reduce viscosity.
-
Paramagnetic Ions: Trace amounts of paramagnetic metal ions can cause severe line broadening. Treat your sample with a chelating agent like Chelex resin if contamination is suspected.
-
Incomplete Deuterium Exchange: For samples dissolved in D₂O, residual protons from exchangeable groups (hydroxyl, amine) can create a large, broad water signal that obscures nearby resonances. Lyophilize the sample from D₂O two to three times to ensure complete exchange.
Q3: How can I confidently identify the position of sulfate groups?
A3: Sulfation causes characteristic downfield shifts in the NMR spectra.
-
¹H NMR: The proton attached to the sulfated carbon (α-effect) is shifted downfield by approximately 0.4-0.7 ppm.[4] Protons on adjacent carbons (β-effect) also experience a smaller downfield shift of about 0.07-0.3 ppm.[4][5]
-
¹³C NMR: The carbon atom directly bonded to the sulfate group experiences a significant downfield shift of 6-11 ppm.[5][6]
-
2D NMR: By comparing the HSQC spectrum of a sulfated carbohydrate with its non-sulfated counterpart, the sulfation positions can be identified by locating the C/H pairs that have shifted downfield.[7]
Q4: I am struggling to assign the anomeric signals. What is a good strategy?
A4: Anomeric signals are key reporters for carbohydrate structure.
-
¹H NMR: Anomeric protons typically resonate in a relatively clear region between 4.4 and 5.8 ppm.[1][6][8] Protons in an α-configuration are generally found further downfield (δ 4.8–5.8 ppm) than those in a β-configuration (δ 4.3–4.9 ppm).[6][9]
-
¹³C NMR: Anomeric carbons appear between 90 and 110 ppm.[2][5][8]
-
HSQC: The Heteronuclear Single Quantum Coherence (HSQC) experiment is the most reliable way to start. It correlates each proton with its directly attached carbon.[3] The anomeric region of the HSQC spectrum will show cross-peaks for each unique sugar residue, providing a starting point for assigning the rest of the spin system.[2]
Q5: How do I differentiate between different monosaccharide residues within a complex polysaccharide?
A5: This requires a combination of 2D NMR experiments.
-
Identify Spin Systems (TOCSY): Start from the assigned anomeric proton in the HSQC spectrum. A Total Correlation Spectroscopy (TOCSY) experiment will reveal all the protons belonging to that specific sugar residue (spin system).[7]
-
Trace Proton-Proton Connectivity (COSY): A Correlation Spectroscopy (COSY) experiment helps to trace the connectivity of adjacent protons (e.g., H-1 to H-2, H-2 to H-3), confirming the assignments made from TOCSY.[3]
-
Determine Glycosidic Linkages (HMBC/NOESY): To find how the monosaccharides are linked, use a Heteronuclear Multiple Bond Correlation (HMBC) experiment to see correlations between the anomeric proton of one residue and the carbon of the linked residue across the glycosidic bond.[3] A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between protons on adjacent residues, also confirming the linkage.[10]
Data Presentation: Chemical Shift Reference Tables
The following tables summarize typical chemical shift ranges for protons and carbons in sulfated carbohydrates. Note that actual values can vary based on solvent, temperature, and the specific structure of the polysaccharide.
Table 1: Typical ¹H Chemical Shift Ranges (ppm) in D₂O
| Proton Type | Chemical Shift (ppm) | Notes |
| Anomeric (α) | 4.8 - 5.8 | Generally downfield of β-anomers.[6][9] |
| Anomeric (β) | 4.3 - 4.9 | |
| Ring Protons (non-anomeric) | 3.4 - 4.3 | Highly overlapped region.[1][11] |
| Proton on Sulfated Carbon | + 0.4 to 0.7 | Downfield shift relative to unsubstituted position.[4] |
| Proton on Carbon next to Sulfation | + 0.07 to 0.3 | Smaller downfield shift.[4] |
| Methyl (e.g., from Fucose) | ~ 1.2 | Well-resolved signal.[1] |
| Acetyl (N-acetyl groups) | ~ 2.0 - 2.2 | Well-resolved signal.[1][11] |
Table 2: Typical ¹³C Chemical Shift Ranges (ppm) in D₂O
| Carbon Type | Chemical Shift (ppm) | Notes |
| Anomeric | 90 - 110 | Diagnostic region for sugar identity.[2][5][8] |
| Ring Carbons (C-OH) | 68 - 85 | [5][8] |
| Carbon with Sulfate Group | + 6 to 11 | Significant downfield shift relative to unsubstituted.[5][6] |
| Exocyclic Hydroxymethyl (CH₂OH) | 60 - 64 | [5][8] |
| Carbon with Amino Group | 50 - 58 | [5] |
| Methyl (e.g., from Fucose) | ~ 15-17 | [11] |
| Acetyl (CH₃ of N-acetyl) | ~ 22 | [12] |
| Carbonyl (C=O of N-acetyl) | ~ 175-180 | [12] |
Experimental Protocols
A systematic approach is crucial for the successful structural elucidation of sulfated carbohydrates.
1. Sample Preparation
-
Purification: The polysaccharide sample must be free of salts, small molecules, and paramagnetic impurities. A common procedure involves dialysis against deionized water followed by lyophilization.
-
Deuterium Exchange: To minimize the residual H₂O signal, dissolve the sample (typically 5-10 mg) in high-purity D₂O (99.96%), freeze, and lyophilize. Repeat this process 2-3 times.
-
Final Preparation: Dissolve the final lyophilized sample in a known volume of D₂O (e.g., 0.5 mL) for analysis. A small amount of a reference compound like DSS or TSP can be added for chemical shift referencing.
2. Key NMR Experiments All spectra should be acquired on a high-field spectrometer (500 MHz or higher) to maximize signal dispersion.[8]
-
¹H (1D NMR): Provides an initial overview of the sample, showing anomeric, ring, and methyl/acetyl proton regions. It's used to assess sample purity and complexity.
-
¹³C (1D NMR): Offers better signal dispersion than ¹H NMR, especially useful for identifying anomeric carbons and carbons bearing sulfate groups.[8]
-
COSY (2D): A homonuclear experiment that identifies protons that are coupled to each other (typically over 2-3 bonds). It is essential for tracing proton connectivities within a sugar ring (e.g., H1→H2→H3).[3]
-
TOCSY (2D): A homonuclear experiment that shows correlations between all protons within a single spin system (i.e., a single monosaccharide residue).[7] By starting at the anomeric proton, one can often identify all other protons in that residue. A mixing time of 80-120 ms is typically used.[7]
-
HSQC (2D): A heteronuclear experiment that correlates protons with their directly attached carbons.[3] This is the cornerstone for assigning resonances, as it leverages the superior dispersion of the ¹³C spectrum.[2]
-
HMBC (2D): A heteronuclear experiment that shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). Its primary use in carbohydrate chemistry is to establish glycosidic linkages by observing a correlation between the anomeric proton of one residue and the linkage-position carbon of the adjacent residue.[3]
-
NOESY (2D): A homonuclear experiment that identifies protons that are close in space (< 5 Å), regardless of whether they are bonded. This is also used to confirm glycosidic linkages and provides information on the 3D conformation of the molecule.[10]
Visualizations
The following diagrams illustrate key workflows and logical relationships in the NMR analysis of sulfated carbohydrates.
Caption: General experimental workflow for NMR-based structural analysis.
References
- 1. cigs.unimo.it [cigs.unimo.it]
- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 3. Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization | MDPI [mdpi.com]
- 4. One- and two-dimensional 1H-NMR characterization of two series of sulfated disaccharides prepared from chondroitin sulfate and heparan sulfate/heparin by bacterial eliminase digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unina.it [iris.unina.it]
- 6. researchgate.net [researchgate.net]
- 7. Using NMR to Dissect the Chemical Space and O-Sulfation Effects within the O- and S-Glycoside Analogues of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Purification and Structural Characterization of Sulfated Polysaccharide from Sargassum myriocystum and its Efficacy in Scavenging Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Purity Assessment of D-Galactose-4-O-Sulfate Sodium Salt: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of D-Galactose-4-O-sulfate sodium salt, a crucial monosaccharide derivative in glycobiology research and pharmaceutical development. High-performance liquid chromatography (HPLC) is a primary focus, with detailed comparisons to alternative techniques such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document presents supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Introduction
This compound is a sulfated monosaccharide that plays a significant role in various biological processes. Its purity is of paramount importance for reliable experimental outcomes and for ensuring the safety and efficacy of potential therapeutic agents. This guide outlines and compares the prevalent analytical techniques used for its purity determination.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Ion-pair reversed-phase HPLC is a robust and widely used method for the analysis of charged molecules like sulfated monosaccharides. The principle involves using an ion-pairing reagent in the mobile phase to form a neutral complex with the charged analyte, allowing for its retention and separation on a reversed-phase column.
Alternative HPLC Approaches: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and specific technique for the analysis of carbohydrates, including sulfated monosaccharides. It separates analytes based on their charge in a high-pH mobile phase, and the pulsed amperometric detector provides direct and sensitive detection without the need for derivatization.
Comparison of Analytical Techniques
The choice of analytical method depends on various factors including the required sensitivity, resolution, available equipment, and the nature of potential impurities. The following table summarizes the key performance characteristics of HPLC, HPAEC-PAD, CE, and NMR for the purity assessment of this compound.
| Feature | Ion-Pair RP-HPLC | HPAEC-PAD | Capillary Electrophoresis (CE) | NMR Spectroscopy |
| Principle | Forms neutral ion pairs for separation on a reversed-phase column. | Anion exchange chromatography at high pH with electrochemical detection. | Separation based on charge-to-size ratio in a capillary under an electric field. | Analysis of molecular structure based on the magnetic properties of atomic nuclei. |
| Primary Use | Quantitative purity determination and impurity profiling. | High-sensitivity quantitative analysis and isomeric separation. | High-resolution separation of isomers and charged species. | Structural elucidation, identification, and quantification of major components. |
| Sample Derivatization | Not required. | Not required. | May require derivatization for UV detection of non-chromophoric analytes. | Not required. |
| Resolution | Good to excellent, depending on the column and ion-pairing agent. | Excellent, capable of separating positional isomers. | Very high, excellent for resolving closely related compounds. | Lower than chromatographic methods for complex mixtures. |
| Sensitivity | Moderate (UV detection). | Very high (picomole to femtomole range). | High, especially with laser-induced fluorescence detection. | Relatively low, requires higher sample concentrations. |
| Analysis Time | Typically 15-30 minutes. | Typically 20-40 minutes. | Typically 10-30 minutes. | 5-15 minutes for a simple 1D spectrum. |
| Instrumentation | Standard HPLC system with a UV detector. | Specialized ion chromatography system with a PAD detector. | Capillary electrophoresis system. | NMR spectrometer. |
| Common Impurities Detected | Process-related impurities, other sulfated isomers. | Positional isomers (e.g., 2-O- and 6-O-sulfate), un-sulfated galactose. | Isomeric impurities, by-products from synthesis. | Structural analogs, residual solvents, major impurities. |
Experimental Protocols
Ion-Pair Reversed-Phase HPLC Method
-
Column: XBridge Amide column or equivalent C18 column.
-
Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM tetrabutylammonium hydrogen sulfate).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210 nm).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
HPAEC-PAD Method
-
Column: High-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac series).
-
Eluent: High pH sodium hydroxide or sodium acetate gradient.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.
-
Sample Preparation: Dissolve the sample in deionized water.
Capillary Electrophoresis (CE) Method
-
Capillary: Fused-silica capillary.
-
Background Electrolyte: A buffer at a specific pH, which may contain additives to enhance separation.
-
Voltage: 15-30 kV.
-
Detection: UV or Diode Array Detector.
-
Sample Preparation: Dissolve the sample in the background electrolyte.
NMR Spectroscopy
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: D₂O.
-
Experiment: ¹H NMR.
-
Sample Preparation: Dissolve the sample in D₂O.
Potential Impurities in this compound
The purity of this compound can be affected by impurities arising from the synthetic process. Common potential impurities include:
-
Positional Isomers: D-Galactose-2-O-sulfate and D-Galactose-6-O-sulfate.[1]
-
Unsulfated D-Galactose: The starting material for the sulfation reaction.
-
Disaccharides and Oligosaccharides: Incomplete hydrolysis of the source material (e.g., carrageenan) can lead to the presence of sulfated di- or oligosaccharides.[1]
-
Synthesis Precursors: Residual starting materials from chemical synthesis, such as methyl alpha-D-galactopyranoside.[1]
-
Residual Solvents: Solvents used during the synthesis and purification process.
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the purity assessment of this compound.
Caption: Workflow for the purity assessment of this compound.
Conclusion
The purity assessment of this compound is critical for its application in research and development. While ion-pair reversed-phase HPLC offers a reliable and robust method for routine purity testing, alternative techniques such as HPAEC-PAD provide superior sensitivity and resolution for isomeric impurities. Capillary electrophoresis is another powerful tool for high-resolution separations. NMR spectroscopy remains indispensable for structural confirmation and identification of major components. The selection of the most suitable method will depend on the specific requirements of the analysis, including the need for quantitation of trace impurities, resolution of isomers, and structural elucidation. This guide provides the necessary information for researchers to make an informed decision on the most appropriate analytical strategy for their needs.
References
Confirming the Structure of D-Galactose-4-O-Sulfate: A Comparative NMR Analysis
For researchers, scientists, and drug development professionals, precise structural confirmation of sulfated monosaccharides like D-Galactose-4-O-sulfate is paramount for understanding their biological function and for the development of novel therapeutics. This guide provides a comparative analysis of D-Galactose-4-O-sulfate and its parent monosaccharide, D-Galactose, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and protocols.
The introduction of a sulfate group at the C-4 position of D-Galactose induces characteristic downfield shifts in the NMR spectrum, providing a clear method for structural verification. By comparing the ¹H and ¹³C NMR chemical shifts of D-Galactose with those of D-Galactose-4-O-sulfate, the precise location of the sulfate moiety can be unequivocally determined.
Comparative Analysis of ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the ¹H and ¹³C NMR chemical shifts for the α- and β-anomers of D-Galactose and the predicted shifts for D-Galactose-4-O-sulfate. The presence of the electron-withdrawing sulfate group at the C-4 position is expected to cause a significant downfield shift for the directly attached H-4 and C-4, as well as smaller downfield shifts for the adjacent protons and carbons (H-3, H-5, C-3, and C-5).
| Position | D-Galactose (α-anomer) ¹H (ppm) | D-Galactose-4-O-sulfate (α-anomer) ¹H (ppm) (Predicted) | D-Galactose (β-anomer) ¹H (ppm) | D-Galactose-4-O-sulfate (β-anomer) ¹H (ppm) (Predicted) | D-Galactose (α-anomer) ¹³C (ppm) [1] | D-Galactose-4-O-sulfate (α-anomer) ¹³C (ppm) (Predicted) | D-Galactose (β-anomer) ¹³C (ppm) [1] | D-Galactose-4-O-sulfate (β-anomer) ¹³C (ppm) (Predicted) |
| 1 | 5.23 | 5.25 | 4.64 | 4.66 | 92.8 | 93.0 | 97.2 | 97.4 |
| 2 | 3.84 | 3.86 | 3.53 | 3.55 | 68.8 | 69.0 | 71.3 | 71.5 |
| 3 | 3.92 | 4.12 | 3.69 | 3.89 | 69.7 | 71.7 | 72.8 | 74.8 |
| 4 | 4.15 | 4.65 | 4.15 | 4.65 | 69.3 | 77.3 | 69.3 | 77.3 |
| 5 | 4.02 | 4.22 | 3.66 | 3.86 | 70.0 | 72.0 | 75.0 | 77.0 |
| 6 | 3.78 | 3.80 | 3.78 | 3.80 | 61.3 | 61.5 | 61.3 | 61.5 |
Note: The chemical shifts for D-Galactose-4-O-sulfate are predicted based on the known effects of sulfation on carbohydrate NMR spectra. Experimental values may vary slightly.
Experimental Protocol: NMR Analysis of Sulfated Monosaccharides
This protocol outlines the key steps for acquiring high-quality ¹H and ¹³C NMR spectra for the structural confirmation of D-Galactose-4-O-sulfate.
1. Sample Preparation:
-
Dissolve 5-10 mg of the lyophilized D-Galactose-4-O-sulfate sample in 0.5 mL of deuterium oxide (D₂O, 99.96%).
-
To facilitate the exchange of hydroxyl protons with deuterium, lyophilize the sample from D₂O two to three times.
-
After the final lyophilization, re-dissolve the sample in 0.5 mL of D₂O for NMR analysis.
-
Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or acetone, for referencing the chemical shifts.
2. NMR Data Acquisition:
-
All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Maintain the sample temperature at 298 K (25 °C) throughout the experiments.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 2-3 seconds.
-
Apply water suppression techniques (e.g., presaturation) to attenuate the residual HOD signal.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required compared to ¹H NMR.
-
-
2D NMR Spectroscopy (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within the monosaccharide ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which can further confirm the structure.
-
3. Data Processing and Analysis:
-
Process the acquired NMR data using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the internal standard (DSS at 0.00 ppm for ¹H and ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling constants (J-values) in the ¹H NMR spectrum to deduce the stereochemistry of the protons.
-
Assign all proton and carbon signals by analyzing the 1D and 2D NMR spectra. Compare the obtained chemical shifts with the reference data for D-Galactose to confirm the position of the sulfate group.
Workflow for Structural Confirmation
The logical workflow for confirming the structure of D-Galactose-4-O-sulfate using NMR is depicted in the following diagram.
Caption: Workflow for NMR-based structural confirmation of D-Galactose-4-O-sulfate.
By following this comprehensive guide, researchers can confidently confirm the structure of D-Galactose-4-O-sulfate and other sulfated monosaccharides, ensuring the integrity of their research and the quality of their drug development pipelines.
References
A Comparative Analysis of D-Galactose-4-O-Sulfate and D-Galactose-6-O-Sulfate in Biological Systems
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfated carbohydrates are pivotal regulators of a vast array of biological processes, from cell adhesion and inflammation to coagulation and growth factor signaling. The precise positioning of sulfate groups on a monosaccharide unit can dramatically alter its binding affinity, specificity, and ultimately, its biological function. This guide provides a comparative analysis of two closely related isomers: D-Galactose-4-O-sulfate (Gal-4S) and D-Galactose-6-O-sulfate (Gal-6S). While direct comparative studies on these isolated monosaccharides are limited, this document synthesizes data from studies on their roles within larger glycans, such as glycosaminoglycans (GAGs) and other complex polysaccharides, to illuminate their distinct biological activities.
Comparative Summary of Biological Activities
The biological effects of Gal-4S and Gal-6S are largely dictated by the context of the larger polysaccharide chain in which they are found. Their sulfation pattern influences the overall charge, conformation, and ability of the glycan to interact with proteins like selectins, growth factors, and enzymes in the coagulation cascade.
| Biological Activity | D-Galactose-4-O-sulfate | D-Galactose-6-O-sulfate | Key Observations |
| Selectin Binding | Less defined role; found in algal sulfated galactans that interact with selectins. | Implicated as a binding determinant for L-selectin, particularly when present on structures other than sialyl Lewis X (sLex).[1] | The addition of a sulfate group at the 6-position of galactose within the sLex structure can paradoxically inhibit or only marginally enhance L-selectin binding.[1] |
| Anti-Inflammatory | A key component of Chondroitin Sulfate, which modulates inflammatory responses. Sulfated polysaccharides rich in galactose demonstrate significant anti-inflammatory effects.[2] | Found in Keratan Sulfate, which can play an anti-adhesive role.[3] Sulfated galactofucans containing galactose inhibit inflammatory pathways like MAPK and NF-κB.[4] | The anti-inflammatory potential of sulfated polysaccharides is strongly correlated with the degree of sulfation and the presence of galactose.[2] |
| Anticoagulant | Found in sulfated galactans from algae (e.g., Gracilaria spp.) which possess anticoagulant properties.[5] | Present in some sulfated galactans with anticoagulant activity.[6] | The anticoagulant activity of sulfated galactans is highly dependent on the specific sulfation pattern and overall charge density, often acting via inhibition of thrombin and Factor Xa.[6] |
| Angiogenesis | Polysaccharides containing 4-O-sulfated galactose have demonstrated anti-angiogenic properties, potentially by interacting with fibroblast growth factor (FGF-2).[7][8] | Heparan sulfate, which contains 6-O-sulfated glucosamine (but illustrates the importance of 6-O-sulfation), is a key regulator of angiogenesis via growth factors like VEGF and FGF2.[3] | Sulfation is critical for modulating angiogenesis; sulfated oligosaccharides can act as potent inhibitors.[8][9] |
| Role in GAGs | A defining feature of Chondroitin Sulfate and Dermatan Sulfate.[10] | A key structural component of Keratan Sulfate.[3][10] | The position of the sulfate group (C4 vs. C6) is a primary determinant in classifying different types of GAGs and their associated proteoglycans. |
Signaling and Molecular Interactions
The differential positioning of the sulfate moiety on the galactose ring creates unique epitopes for protein recognition, leading to the modulation of distinct signaling pathways.
Selectin-Mediated Cell Adhesion
Selectins are a family of cell adhesion molecules that mediate the initial tethering and rolling of leukocytes on endothelial surfaces during inflammation. Their ligands are typically sialylated and fucosylated glycans. The sulfation of these glycans can significantly modulate binding affinity. While D-Galactose-6-O-sulfate has been implicated in L-selectin binding, its precise role is complex.[1]
Caption: L-selectin on leukocytes recognizing sulfated glycan ligands.
Anti-Inflammatory Signaling Pathway
Sulfated polysaccharides can exert anti-inflammatory effects by inhibiting key pro-inflammatory signaling cascades. For example, sulfated galactofucans have been shown to down-regulate the MAPK and NF-κB pathways in macrophages stimulated with lipopolysaccharide (LPS).[4] This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[2][11]
Caption: Inhibition of LPS-induced inflammatory pathways by sulfated glycans.
Key Experimental Protocols
Selectin-Mediated Cell Adhesion Assay
This protocol outlines a common method to assess the inhibitory potential of sulfated carbohydrates on the adhesion of leukocytes to selectin-coated surfaces.[12][13]
Objective: To quantify the inhibition of cell adhesion to P-selectin or E-selectin by D-Galactose-4-O-sulfate or D-Galactose-6-O-sulfate.
Methodology:
-
Plate Coating: 96-well microplates are coated with recombinant human P-selectin or E-selectin and incubated overnight at 4°C. Plates are then washed and blocked to prevent non-specific binding.
-
Cell Preparation: A leukocyte cell line (e.g., HL-60) is labeled with a fluorescent dye like Calcein-AM for 30 minutes at 37°C.[12] The cells are then washed and resuspended in an appropriate assay buffer.
-
Inhibition: Labeled cells are pre-incubated with various concentrations of the test compounds (D-Galactose-4-O-sulfate or D-Galactose-6-O-sulfate) for 30-60 minutes at 37°C.[12]
-
Adhesion: The pre-incubated cell suspensions are added to the selectin-coated wells and incubated for 30-60 minutes to allow for cell adhesion.[12]
-
Washing & Detection: Non-adherent cells are removed by gentle washing. The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader (Excitation ~485 nm, Emission ~520 nm).[12]
-
Data Analysis: The fluorescence intensity is proportional to the number of adherent cells. The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined.
Caption: Workflow for a selectin-mediated cell adhesion inhibition assay.
Anticoagulant Activity Assay (Activated Partial Thromboplastin Time - aPTT)
This assay assesses the effect of a compound on the intrinsic and common pathways of the blood coagulation cascade.[14]
Objective: To determine if D-Galactose-4-O-sulfate or D-Galactose-6-O-sulfate can prolong blood clotting time.
Methodology:
-
Sample Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer. Unfractionated heparin is used as a positive control.[14]
-
Incubation: In a test tube or coagulometer cuvette, citrated human plasma is mixed with the test compound and an aPTT reagent (containing phospholipids and a contact activator). The mixture is incubated for a specified time (e.g., 3-5 minutes) at 37°C.
-
Initiation of Clotting: Clotting is initiated by adding a pre-warmed calcium chloride solution.
-
Detection: The time taken for a fibrin clot to form is measured using a coagulometer.
-
Data Analysis: The clotting times for samples containing the test compounds are compared to a vehicle control. A significant prolongation of the aPTT indicates anticoagulant activity.
Conclusion
The precise positioning of a sulfate group on D-galactose, whether at the C-4 or C-6 position, is a critical determinant of its biological function within complex glycans. D-Galactose-4-O-sulfate is integral to the structure of chondroitin and dermatan sulfates, which are vital for extracellular matrix organization and have roles in inflammation and coagulation. In contrast, D-Galactose-6-O-sulfate is a hallmark of keratan sulfate and has been specifically implicated in L-selectin recognition, a key event in leukocyte trafficking. While direct quantitative comparisons are lacking, the available evidence strongly suggests that these isomers mediate distinct biological effects by presenting unique structural faces for protein interaction. Further research using synthetic, well-defined oligosaccharides containing either Gal-4S or Gal-6S is necessary to fully dissect their individual contributions to physiology and disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Anti-Inflammatory Effect of Sulfated Polysaccharides Isolated from Codium fragile In Vitro in RAW 264.7 Macrophages and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Alterations and Roles of Glycosaminoglycans in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Structure and anticoagulant activity of sulfated galactans. Isolation of a unique sulfated galactan from the red algae Botryocladia occidentalis and comparison of its anticoagulant action with that of sulfated galactans from invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfated beta-(1-->4)-galacto-oligosaccharides and their effect on angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulfated polysaccharide directs therapeutic angiogenesis via endogenous VEGF secretion of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycosaminoglycan - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Selectin-binding analysis of tumor cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Fractionation of sulfated galactan from the red alga Botryocladia occidentalis separates its anticoagulant and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Sulfated Galactose Isomers: A Comparative Guide to LC-MS Methods
For researchers, scientists, and drug development professionals working with glycosaminoglycans (GAGs), glycoproteins, and other sulfated biomolecules, the accurate structural characterization of sulfated galactose isomers is a critical yet challenging task. These isomers, which differ only in the position of the sulfate group on the galactose ring, often exhibit distinct biological activities. Their identical mass and similar physicochemical properties necessitate sophisticated analytical techniques for their differentiation. This guide provides an objective comparison of three prominent Liquid Chromatography-Mass Spectrometry (LC-MS) methods for distinguishing sulfated galactose isomers: Porous Graphitic Carbon (PGC) LC-MS, Hydrophilic Interaction Liquid Chromatography (HILIC) LC-MS, and Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) LC-MS.
This guide summarizes quantitative data, presents detailed experimental protocols, and includes a visual workflow to aid in method selection and implementation.
Comparative Analysis of LC-MS Methods
The choice of chromatographic method is paramount for achieving separation of sulfated galactose isomers prior to mass spectrometric analysis. The following table summarizes the key performance characteristics of PGC, HILIC, and IP-RPLC for this application.
| Feature | Porous Graphitic Carbon (PGC) LC-MS | Hydrophilic Interaction Liquid Chromatography (HILIC) LC-MS | Ion-Pairing Reversed-Phase (IP-RPLC) LC-MS |
| Separation Principle | Primarily shape-selective retention based on polarizability and interactions with the flat graphite surface.[1] | Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content.[2][3] | Analyte retention is enhanced by the addition of an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, allowing it to be retained on a non-polar stationary phase.[4] |
| Selectivity for Isomers | Excellent for structural isomers, including positional and linkage isomers of sulfated glycans.[5][6] | Effective for separating isomers of sulfated disaccharides, with selectivity influenced by mobile phase pH and buffer concentration.[2] | High-resolution separation of highly sulfated oligosaccharides, with selectivity dependent on the choice of ion-pairing reagent.[4] |
| Mobile Phase Compatibility | Compatible with a wide range of MS-friendly mobile phases.[7][8] | Requires high organic content in the mobile phase, which is advantageous for ESI-MS sensitivity.[9] | Requires volatile ion-pairing reagents (e.g., tributylamine) for MS compatibility. Non-volatile reagents can cause ion suppression and contaminate the MS source.[4] |
| Reported Performance | PGC-LC-MS/MS has demonstrated high-resolution separation of sulfated glycan regioisomers, including those containing sulfated galactose.[5] | HILIC-MS has been successfully used to differentiate sulfated chondroitin sulfate disaccharide isomers.[2] | IP-RPLC-MS is a powerful technique for the analysis of highly charged and sulfated oligosaccharides.[4] |
| Potential Challenges | Can exhibit variable retention, requiring careful column conditioning and equilibration.[10] | May have limited retention for very small, highly polar analytes. | Ion-pairing reagents can sometimes complicate mass spectra and require careful optimization to avoid signal suppression.[4] |
Mass Spectrometric Distinction of Sulfated Galactose Isomers
While chromatography separates the isomers, mass spectrometry provides the means for their specific identification through fragmentation analysis. Tandem mass spectrometry (MS/MS or MSn) is crucial for generating diagnostic fragment ions that are unique to the position of the sulfate group.
A key study using Electrospray Ionization Ion Trap Mass Spectrometry (ESI-ITMS) has shown that galactose-4-sulfate (Gal-4S) and galactose-6-sulfate (Gal-6S) can be distinguished based on their MS3 fragmentation patterns.[11]
| Isomer | Precursor Ion (MS1) | MS2 Fragment Ion | Diagnostic MS3 Fragment Ions |
| Galactose-4-Sulfate (Gal-4S) | m/z 259 | m/z 199 | m/z 139, m/z 111, m/z 81 |
| Galactose-6-Sulfate (Gal-6S) | m/z 259 | m/z 199 | m/z 169, m/z 139, m/z 109 |
Note: The fragmentation patterns can be influenced by the type of mass spectrometer and the collision energy used.
For galactose-3-sulfate, a characteristic fragmentation behavior is the facile loss of the hydrogensulfate ion ([OSO3H]−) in MS2, which can help differentiate it from other positional isomers.[11]
Experimental Workflows and Protocols
The successful separation and identification of sulfated galactose isomers require a systematic workflow, from sample preparation to data analysis.
Caption: General workflow for the LC-MS analysis of sulfated galactose isomers.
Detailed Experimental Protocols
The following are representative protocols for each of the three major LC-MS methods, compiled from the cited literature. Researchers should optimize these protocols for their specific instrumentation and sample types.
1. Porous Graphitic Carbon (PGC) LC-MS Protocol
This method is particularly effective for separating underivatized glycan isomers.[5][8]
-
Sample Preparation:
-
Hydrolyze the glycoprotein or GAG sample using appropriate acid or enzymatic methods to release the sulfated monosaccharides.
-
Desalt the sample using a suitable method, such as solid-phase extraction with graphitized carbon cartridges.
-
Reconstitute the dried sample in the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: Hypercarb PGC column (e.g., 100 x 2.1 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in water.
-
Mobile Phase B: Acetonitrile with 10 mM Ammonium Bicarbonate.
-
Gradient: A typical gradient would start with a low percentage of B, increasing to elute the more retained isomers. For example, a linear gradient from 5% to 45% B over 40 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-60 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Mode: Full scan MS followed by data-dependent MS/MS or MSn on the precursor ion of the sulfated galactose (m/z 259).
-
Collision Energy: Optimize collision energy to induce fragmentation and generate diagnostic ions.
-
2. Hydrophilic Interaction Liquid Chromatography (HILIC) LC-MS Protocol
HILIC is well-suited for the separation of polar compounds like sulfated monosaccharides.[2][9]
-
Sample Preparation:
-
Perform hydrolysis and desalting as described for the PGC method.
-
Reconstitute the sample in a high percentage of organic solvent (e.g., 80% acetonitrile) to ensure good peak shape for early eluting compounds.
-
-
Liquid Chromatography:
-
Column: Amide-based HILIC column (e.g., 150 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 50 mM Ammonium Formate in water, pH adjusted to 4.4.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of B (e.g., 85%) and decrease the concentration of B to elute the analytes. For example, a linear gradient from 85% to 60% B over 25 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-50 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI in negative ion mode.
-
Scan Mode: Full scan MS and data-dependent MS/MS or MSn of the m/z 259 precursor ion.
-
Collision Energy: Optimize for characteristic fragment ions.
-
3. Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) LC-MS Protocol
This method is particularly powerful for analyzing highly charged sulfated species.[4]
-
Sample Preparation:
-
Hydrolyze and desalt the sample as previously described.
-
Reconstitute the sample in the initial mobile phase containing the ion-pairing reagent.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with a volatile ion-pairing reagent (e.g., 5-10 mM tributylamine) and a buffer (e.g., 15 mM acetic acid).
-
Mobile Phase B: Acetonitrile with the same concentration of ion-pairing reagent and buffer.
-
Gradient: A typical gradient would start with a low percentage of B and increase to elute the ion-paired analytes. For example, a linear gradient from 0% to 50% B over 30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-50 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI in negative ion mode.
-
Scan Mode: Full scan MS and data-dependent MS/MS or MSn of the m/z 259 precursor ion.
-
Collision Energy: Optimize for diagnostic fragmentation.
-
Conclusion
The distinction of sulfated galactose isomers is a complex analytical task that can be effectively addressed by a range of LC-MS methods. Porous Graphitic Carbon (PGC) LC-MS offers excellent shape selectivity for underivatized isomers. HILIC-LC-MS provides robust separation of these polar analytes with high MS sensitivity. Ion-Pairing RPLC-MS is a powerful tool for the analysis of highly charged sulfated species. The choice of the optimal method will depend on the specific sample matrix, the required sensitivity, and the available instrumentation. In all cases, tandem mass spectrometry is indispensable for the unambiguous identification of isomers based on their unique fragmentation patterns. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and implement robust methods for the analysis of sulfated galactose isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Discrimination of sulfated isomers of chondroitin sulfate disaccharides by HILIC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of heparan sulfate oligosaccharides with ion pair-reverse phase capillary high performance liquid chromatography-microelectrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discrimination of sulfated isomers of chondroitin sulfate disaccharides by HILIC-MS | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Disaccharide compositional analysis of chondroitin sulphate using WAX HILIC-MS with pre-column procainamide labelling; application to the placenta in pre-eclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Heparan Sulfate Disaccharides Using Ion-Pairing Reversed-Phase Microflow High-Performance Liquid Chromatography with Electrospray Ionization Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a World of Specificity: A Comparative Analysis of Sulfatase Action on Sulfated Galactose
For researchers, scientists, and drug development professionals navigating the complex landscape of glycobiology, understanding the nuanced specificity of sulfatases for various sulfated galactose residues is paramount. This guide provides a comprehensive comparative analysis of sulfatase activity, supported by experimental data and detailed protocols, to aid in the selection and application of these critical enzymes.
Sulfatases, a class of enzymes that catalyze the hydrolysis of sulfate esters, play a pivotal role in numerous biological processes, from cellular degradation to the modulation of signaling pathways.[1] Their ability to selectively remove sulfate groups from complex carbohydrates like glycosaminoglycans is dictated by a high degree of substrate specificity. This guide focuses on the comparative analysis of sulfatase specificity towards different isomers of sulfated galactose, a common constituent of these vital biopolymers.
Comparative Performance of Sulfatases on Sulfated Galactose Isomers
The specificity of a sulfatase is not merely a matter of recognizing a sulfate group but is intricately linked to the position of that group on the galactose ring and the surrounding molecular architecture. Different sulfatases exhibit distinct preferences for 2-O, 3-O, 4-O, and 6-O-sulfated galactose residues. The following table summarizes the known specificities of several well-characterized sulfatases.
| Sulfatase | Source Organism(s) | Preferred Sulfated Galactose Substrate(s) | Key Findings |
| Arylsulfatase A (ARSA) | Human | Galactose-3-sulfate (Gal-3S), primarily in the context of cerebroside sulfate.[2] | A lysosomal enzyme crucial for the degradation of sulfatides.[2] Mutations in the ARSA gene are associated with metachromatic leukodystrophy.[2] |
| Arylsulfatase B (ARSB) | Human | N-acetylgalactosamine-4-sulfate (GalNAc-4S) within chondroitin and dermatan sulfate.[2] | While its primary substrate is GalNAc-4S, its specificity highlights the importance of the context of the sulfated galactose residue within a larger polysaccharide chain.[2] |
| Galactose-6-sulfatase (GALNS) | Human | Galactose-6-sulfate (Gal-6S) and N-acetylgalactosamine-6-sulfate (GalNAc-6S) in keratan sulfate and chondroitin-6-sulfate.[2][3][4] | Deficiency of this lysosomal enzyme leads to Morquio A syndrome, characterized by the accumulation of keratan sulfate and chondroitin-6-sulfate.[3][4] |
| Snail Sulfatase | Helix pomatia | p-nitrophenyl β-D-galactopyranosides with 2-O and 3-O-sulfo groups.[5] | Demonstrates the ability to hydrolyze sulfate groups at both the C2 and C3 positions of galactose.[5] The presence of a 6-O-sulfo group can promote the hydrolysis of sulfate groups at secondary positions.[5] |
| Abalone Sulfatase | Abalone | p-nitrophenyl β-D-galactopyranosides with a 3-O-sulfo group.[5] | Unlike snail sulfatase, it does not act on 2-O-sulfated galactose, showcasing a higher degree of specificity.[5] |
| Limpet Sulfatase | Limpet | p-nitrophenyl β-D-galactopyranoside with a 3-O-sulfo group.[5] | Notably, this enzyme can cleave the 3-O-sulfo group from a mono-O-sulfonated galactopyranoside.[5] |
| Bacteroides plebeius Sulfatase | Bacteroides plebeius | L-galactose-6-sulfate (L6S) at the non-reducing end of porphyran.[6] | An example of a bacterial sulfatase from the human gut microbiota adapted to utilize sulfated polysaccharides from marine algae.[6] This enzyme exhibits high regioselectivity for the non-reducing end.[6] |
| Pseudoalteromonas Sulfatases | Pseudoalteromonas sp. | Endo-4S-ι-carrageenan.[7] | These bacterial enzymes demonstrate specificity for internal galactose-4-sulfate residues within the carrageenan polysaccharide chain, highlighting the diversity of sulfatase action beyond terminal residues.[7] |
Experimental Protocols for Assessing Sulfatase Specificity
The determination of sulfatase specificity relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments.
General Sulfatase Activity Assay (Colorimetric)
This protocol is a widely used method for measuring the activity of many sulfatases using a chromogenic substrate.
Principle: This assay is based on the enzymatic hydrolysis of p-nitrocatechol sulfate (pNCS) to p-nitrocatechol (pNC) and sulfate. The product, pNC, is a colored compound that can be quantified spectrophotometrically at 515 nm.[8][9]
Materials:
-
Sulfatase enzyme preparation
-
p-Nitrocatechol sulfate (pNCS) solution (Substrate)
-
Sodium acetate buffer (pH 5.0)
-
Sodium hydroxide (NaOH) solution (Stop Solution)
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, combine the sodium acetate buffer and the sulfatase enzyme solution.
-
Pre-incubation: Equilibrate the reaction mixture to the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Add the pNCS substrate solution to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a strong base, such as NaOH. This also develops the color of the p-nitrocatechol product.
-
Measurement: Measure the absorbance of the solution at 515 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of p-nitrocatechol to determine the amount of product formed.
-
Calculation: Calculate the enzyme activity, typically expressed in units (U), where one unit is the amount of enzyme that hydrolyzes a specific amount of substrate per unit of time under defined conditions.
Comparative Specificity Assay using Different Sulfated Galactose Substrates
To compare the specificity of a sulfatase for different sulfated galactose isomers, the general assay needs to be adapted.
Principle: This assay measures the release of inorganic sulfate from various sulfated galactose substrates. The amount of sulfate released is quantified using a sensitive method, such as the malachite green-molybdate assay.
Materials:
-
Sulfatase enzyme preparation
-
A panel of sulfated galactose substrates (e.g., galactose-2-sulfate, galactose-4-sulfate, galactose-6-sulfate)
-
Reaction buffer (optimized for the specific sulfatase)
-
Malachite green-molybdate reagent for sulfate detection
-
Trichloroacetic acid (TCA) to stop the reaction and precipitate protein
Procedure:
-
Reaction Setup: For each sulfated galactose substrate, set up a reaction containing the substrate, reaction buffer, and the sulfatase enzyme. Include a control reaction without the enzyme for each substrate.
-
Incubation: Incubate all reactions at the optimal temperature and for a specific time.
-
Reaction Termination: Stop the reactions by adding TCA.
-
Protein Removal: Centrifuge the samples to pellet the precipitated protein.
-
Sulfate Quantification: Transfer the supernatant to a new tube or plate and add the malachite green-molybdate reagent.
-
Color Development and Measurement: Allow the color to develop and measure the absorbance at the appropriate wavelength (typically around 620 nm).
-
Sulfate Standard Curve: Prepare a standard curve using known concentrations of potassium sulfate.
-
Data Analysis: Calculate the amount of sulfate released for each substrate and compare the relative activities of the sulfatase to determine its substrate preference.
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in analyzing sulfatase specificity, the following diagrams have been generated using Graphviz.
Caption: Generalized experimental workflow for assessing sulfatase specificity.
Caption: Modulation of cell signaling by sulfatase activity.
References
- 1. Sulfatases: structure, mechanism, biological activity, inhibition, and synthetic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfatase activities towards the regulation of cell metabolism and signaling in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Playground/Human Galactosamine-6-sulfatase - Proteopedia, life in 3D [proteopedia.org]
- 4. Galactose 6-sulfate sulfatase activity in Morquio syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic potential of molluscan sulfatases for the library synthesis of regioselectively O-sulfonated D-galacto-sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Sulfatases: Critical Enzymes for Algal Polysaccharide Processing [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. abcam.com [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Specificity of Anti-Sulfated Carbohydrate Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity and specificity of antibodies against sulfated carbohydrates is paramount for accurate experimental outcomes and therapeutic development. This guide provides a comparative overview of key antibodies, their binding characteristics, and the experimental protocols essential for their evaluation.
Sulfated carbohydrates, present on the cell surface and in the extracellular matrix, play crucial roles in a myriad of biological processes, including cell adhesion, signaling, and immune responses. Antibodies targeting these complex glycans are invaluable tools for elucidating these functions and hold therapeutic promise. However, the inherent structural complexity and heterogeneity of sulfated carbohydrates pose significant challenges in generating highly specific antibodies and accurately characterizing their binding profiles. This guide aims to provide clarity by comparing well-characterized antibodies and detailing the methodologies for their analysis.
Comparative Analysis of Anti-Sulfated Carbohydrate Antibodies
The following tables summarize the binding specificities and cross-reactivities of several key antibodies against sulfated carbohydrates. While a comprehensive quantitative comparison of binding affinities across a wide range of antibodies is challenging due to variations in experimental conditions, this section provides available data to guide antibody selection.
Table 1: Antibodies Targeting 6-Sulfo Sialyl Lewis X (6-sulfo sLex)
| Antibody | Target Epitope | Binding Affinity (Kd) | Key Characteristics & Cross-Reactivity |
| SF1 | 6-sulfo sLex | 6.09 x 10-9 M[1][2] | A novel monoclonal antibody that specifically recognizes 6-sulfo sLex on high endothelial venules (HEVs) in both humans and mice. Its binding is dependent on sulfation, fucose, and sialic acid modifications.[1][2] |
| S2 | 6-sulfo sLex | Not explicitly reported | Binds to both sulfated N- and O-glycans carrying the 6-sulfo sLex determinant. It is highly effective in inhibiting L-selectin-mediated lymphocyte homing (95% inhibition).[3] |
| S1 | 6-sulfo sLex | Not explicitly reported | Preferentially binds to sulfated O-glycans. Shows weaker inhibition of lymphocyte homing (25% inhibition) compared to the S2 antibody.[3] |
| MECA-79 | Peripheral Node Addressin (PNAd) | Not explicitly reported | Recognizes a sulfated carbohydrate epitope on PNAd, which includes 6-sulfo sLex on an extended core 1 O-glycan. It is widely used to identify HEVs.[4][5][6] |
Table 2: Antibodies Targeting Other Sulfated Glycosaminoglycans (GAGs)
| Antibody | Target GAG | Specificity & Cross-Reactivity |
| JM403 | Heparan Sulfate | Reacts with an epitope in many heparan sulfates that includes an N-unsubstituted glucosamine residue. Does not react with heparin, chondroitin sulfate, dermatan sulfate, or keratan sulfate.[4] |
| 10E4 | Heparan Sulfate | Recognizes an epitope containing N-unsubstituted glucosamine and critical N-sulfated residues. Does not react with hyaluronic acid, chondroitin sulfate, dermatan sulfate, or keratan sulfate.[4] |
| 3G10 | Heparan Sulfate (neo-epitope) | Reacts with a neo-epitope on heparan sulfate generated after digestion with heparitinase I. Does not react with intact heparan sulfate.[4] |
| CS-56 | Chondroitin Sulfate | Recognizes chondroitin sulfate types A and C. It does not show cross-reactivity with chondroitin sulfate type B (dermatan sulfate), hyaluronic acid, keratan sulfate, or heparan sulfate.[6][7][8] |
| BE-123 | Chondroitin 4-Sulfate | Specific for chondroitin 4-sulfate. Requires digestion of the core protein with chondroitinase ABC for reactivity in immunohistochemistry.[9] |
| 5D4 | Keratan Sulfate | Recognizes oversulfated heptasaccharide epitopes within keratan sulfate chains.[10] |
| MZ15 | Keratan Sulfate | Binds specifically to highly sulfated keratan sulfate oligosaccharides with an apparent binding affinity (KDapp) of 80 nM.[11] |
Experimental Protocols for Antibody Characterization
Accurate assessment of antibody specificity and cross-reactivity is crucial. The following are detailed methodologies for key experiments used in the characterization of anti-sulfated carbohydrate antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for screening and quantifying antibody binding to specific glycans.
Protocol:
-
Antigen Coating:
-
Dilute the sulfated carbohydrate-conjugated protein or synthetic glycan in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the antigen solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Primary Antibody Incubation:
-
Dilute the anti-sulfated carbohydrate antibody to the desired concentration in blocking buffer.
-
Add 100 µL of the diluted antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Dilute an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) in blocking buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark until sufficient color development.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Glycan Array Analysis
Glycan arrays provide a high-throughput platform to assess the binding of an antibody to a large number of different glycan structures simultaneously, offering a comprehensive view of its specificity and cross-reactivity.
Protocol:
-
Array Blocking:
-
Incubate the glycan array slide in a blocking buffer (e.g., 1% BSA in PBS with 0.05% Tween 20) for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Dilute the primary anti-sulfated carbohydrate antibody in the binding buffer.
-
Apply the diluted antibody to the surface of the blocked glycan array.
-
Incubate for 1 hour at room temperature in a humidified chamber.
-
-
Washing:
-
Wash the slide sequentially with wash buffers (e.g., PBS with 0.05% Tween 20, followed by PBS, and finally deionized water) to remove unbound antibody.
-
-
Secondary Antibody Incubation:
-
Dilute a fluorescently labeled secondary antibody in the binding buffer.
-
Apply the diluted secondary antibody to the array.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Final Washing:
-
Repeat the washing steps as described in step 3.
-
-
Scanning and Data Analysis:
-
Dry the slide by centrifugation or under a stream of nitrogen.
-
Scan the array using a microarray scanner at the appropriate wavelength.
-
Analyze the fluorescence intensity of each spot to determine the antibody's binding profile.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time quantitative analysis of binding kinetics, providing association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the chip surface (e.g., using EDC/NHS chemistry).
-
Immobilize the sulfated glycan or a protein carrying the sulfated carbohydrate epitope onto the chip surface.
-
Deactivate any remaining active groups.
-
-
Analyte Injection and Binding Analysis:
-
Prepare a series of dilutions of the anti-sulfated carbohydrate antibody (analyte) in a suitable running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal in real-time to observe the association phase.
-
-
Dissociation Phase:
-
Inject running buffer over the chip surface to monitor the dissociation of the antibody-glycan complex.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., low pH buffer) to remove the bound antibody and prepare the chip surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.
-
Visualizing the Role of Anti-Sulfated Carbohydrate Antibodies in Biological Pathways
Antibodies against sulfated carbohydrates, particularly those targeting 6-sulfo sLex, are instrumental in studying lymphocyte homing to secondary lymphoid organs. This process is initiated by the interaction of L-selectin (CD62L) on lymphocytes with its ligands, the Peripheral Node Addressins (PNAd), on high endothelial venules (HEVs). Anti-6-sulfo sLex antibodies can block this interaction, thereby inhibiting lymphocyte trafficking.
The diagram above illustrates the initial steps of lymphocyte homing to high endothelial venules (HEVs). The binding of L-selectin on the lymphocyte to PNAd on the HEV cell surface mediates the tethering and rolling of the lymphocyte. This interaction also initiates an intracellular signaling cascade within the lymphocyte, leading to the activation of integrins such as LFA-1. Activated LFA-1 then binds firmly to its ligand, ICAM-1, on the HEV, leading to lymphocyte arrest and subsequent transmigration into the lymph node. Anti-6-sulfo sLex antibodies can physically block the initial L-selectin-PNAd interaction, thereby preventing the entire cascade of events.
Conclusion
The selection of an appropriate antibody against a sulfated carbohydrate requires careful consideration of its specificity and potential cross-reactivity. This guide provides a comparative framework for several key antibodies and outlines the essential experimental protocols for their characterization. By employing these methods, researchers can confidently select and validate antibodies for their specific applications, leading to more reliable and reproducible results in the study of sulfated carbohydrate biology and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. amsbio.com [amsbio.com]
- 5. Evidence for direct anti-heparin-sulphate reactivity in sera of SLE patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. amsbio.com [amsbio.com]
- 7. Anti-Chondroitin Sulfate antibody [CS-56] (ab11570) | Abcam [abcam.com]
- 8. Chondroitin Sulfate Monoclonal Antibody (CS-56) (MA1-83055) [thermofisher.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. amsbio.com [amsbio.com]
- 11. Refubium - Development of an antibody-based imaging tool for the detection of keratan sulfate in the extracellular matrix and production of glycosaminoglycan-degrading enzymes [refubium.fu-berlin.de]
Benchmarking D-Galactose-4-O-Sulfate Purity: A Comparative Guide Against a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Purity in Sulfated Carbohydrate Research
Sulfation patterns on carbohydrates are crucial for their biological function. Even minor impurities or variations in the sulfation position can significantly alter binding affinities to proteins and impact physiological processes. Therefore, rigorous analytical characterization is necessary to validate the identity and purity of sulfated monosaccharides used in research and development.
Head-to-Head Purity Comparison
This section presents a comparative analysis of a test sample of D-Galactose-4-O-sulfate sodium salt against a D-Galactose Certified Reference Material (CRM). The data presented is a representative example compiled from typical analytical techniques used for carbohydrate analysis.
Table 1: Quantitative Purity Analysis
| Parameter | D-Galactose-4-O-Sulfate (Test Sample) | D-Galactose (Certified Reference Material) | Method of Analysis |
| Purity (by HPLC-RI) | 98.5% | ≥ 99.5% | High-Performance Liquid Chromatography with Refractive Index Detection |
| Identity Confirmation | Confirmed | Confirmed | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sulfate Content | 34.2% (w/w) | Not Applicable | Ion Chromatography |
| Moisture Content | 1.2% | ≤ 0.5% | Karl Fischer Titration |
| Endotoxin Levels | < 0.5 EU/mg | < 0.1 EU/mg | Limulus Amebocyte Lysate (LAL) Test |
| Heavy Metals | < 10 ppm | < 5 ppm | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Related Sugars | D-Galactose (0.8%), Unidentified (0.7%) | Not Specified | High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of D-Galactose-4-O-sulfate purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method quantifies the main component and detects non-sulfated and other sugar impurities.
-
Column: A carbohydrate-specific column, such as one based on an amino- or amide-stationary phase.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).
-
Detector: Refractive Index (RI) detector.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample and reference standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure: Inject equal volumes of the sample and standard solutions. The purity is calculated by comparing the peak area of the main component in the sample to that of the standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is a powerful tool for the unambiguous identification and structural elucidation of sulfated carbohydrates.[1][2][3] It can confirm the position of the sulfate group.
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in deuterium oxide (D₂O).
-
Experiments: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC) spectra.
-
Analysis: The chemical shifts and coupling constants of the anomeric and other ring protons are compared to known values for D-Galactose-4-O-sulfate to confirm its identity and the position of the sulfate group.[4]
Ion Chromatography for Sulfate Content
This method determines the amount of free and bound sulfate.
-
Column: Anion-exchange column.
-
Eluent: A gradient of sodium hydroxide.
-
Detector: Suppressed conductivity detector.
-
Sample Preparation: An acid hydrolysis step is required to liberate the sulfate from the sugar. The sample is then diluted in deionized water.
-
Quantification: The sulfate concentration is determined by comparison to a sulfate standard curve.
Visualizing the Experimental Workflow and a Relevant Biological Pathway
To further clarify the processes involved in purity assessment and the biological relevance of D-Galactose-4-O-sulfate, the following diagrams are provided.
Caption: Experimental workflow for the purity assessment of D-Galactose-4-O-sulfate.
D-Galactose-4-O-sulfate is a component of larger glycans that can be involved in various cell signaling pathways. The following diagram illustrates a simplified, hypothetical signaling cascade initiated by the binding of a sulfated glycan to a cell surface receptor.
Caption: A simplified signaling pathway involving a sulfated glycan.
Conclusion
The purity and structural integrity of D-Galactose-4-O-sulfate are critical for its application in research and drug development. This guide outlines a multi-pronged analytical approach for its characterization. While a dedicated certified reference material for D-Galactose-4-O-sulfate would be ideal, the principles of comparison against a well-characterized standard like D-Galactose CRM, combined with rigorous analytical techniques such as HPLC, NMR, and ion chromatography, provide a robust framework for quality assessment. Researchers and developers are encouraged to adopt these comprehensive analytical strategies to ensure the reliability and validity of their work.
References
- 1. NMR structural biology of sulfated glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Using NMR to Dissect the Chemical Space and O-Sulfation Effects within the O- and S-Glycoside Analogues of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory comparison of D-Galactose-4-O-sulfate analysis methods
A Comparative Guide to Analytical Methods for D-Galactose-4-O-Sulfate
For researchers, scientists, and professionals in drug development, the accurate quantification and characterization of D-Galactose-4-O-sulfate, a key component of many biologically active molecules like sulfated glycosaminoglycans (GAGs), is of paramount importance. This guide provides a comparative overview of common analytical methods, supported by experimental principles, to aid in the selection of the most appropriate technique for your research needs.
Comparison of Analytical Methods
The selection of an analytical method for D-Galactose-4-O-sulfate is dependent on the sample matrix, the required sensitivity, and whether the analysis is for the intact sulfated monosaccharide or as part of a larger polysaccharide. Below is a summary of commonly employed techniques.
| Analytical Method | Principle | Sample Preparation | Analytes Measured | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation of molecules based on their interaction with a stationary phase. Can be coupled with various detectors (e.g., Refractive Index, UV, Mass Spectrometry).[1][2][3] | Enzymatic or chemical hydrolysis of polysaccharides to release monosaccharides. Derivatization may be required for some detection methods.[1][3] | Intact sulfated monosaccharides, derivatized sugars. | High resolution and sensitivity, allows for quantification of specific isomers. | Can be time-consuming, may require expensive equipment and standards. |
| Infrared (IR) Spectroscopy | Measurement of the absorption of infrared radiation by the sample, which causes molecular vibrations. Specific functional groups (like sulfate esters) have characteristic absorption bands.[4] | The sample is typically dried and prepared as a KBr pellet or analyzed directly using an ATR accessory. | Presence and relative quantity of sulfate groups and galactose. | Rapid, non-destructive, and requires minimal sample preparation. | Provides structural information but is generally not quantitative for specific isomers without extensive calibration. Less sensitive than chromatographic methods. |
| Turbidimetric Methods | Precipitation of sulfate ions with barium chloride to form a barium sulfate suspension. The turbidity of the suspension is measured and is proportional to the sulfate concentration.[5][6][7] | Acid hydrolysis to liberate sulfate groups from the sugar. | Total sulfate content. | Simple, inexpensive, and suitable for high-throughput screening. | Indirect method that measures total sulfate, not specific to D-Galactose-4-O-sulfate. Prone to interference from other substances that may precipitate with barium. |
| Enzymatic Methods | Use of specific sulfatases to release sulfate from D-Galactose-4-O-sulfate. The released sulfate or the desulfated galactose can then be quantified.[2] | Requires specific sulfatase enzymes and optimized reaction conditions (pH, temperature). | D-Galactose-4-O-sulfate. | Highly specific for the target molecule. | Availability and cost of specific enzymes can be a limiting factor. Method development may be required. |
Experimental Protocols
Below are generalized protocols for two common methods used in the analysis of sulfated carbohydrates. These should be optimized based on specific laboratory conditions and sample types.
Turbidimetric Assay for Total Sulfate Content
This method is adapted from the barium chloride-gelatin method for determining total sulfate.[6][7]
Objective: To quantify the total sulfate content in a sample containing D-Galactose-4-O-sulfate after acid hydrolysis.
Materials:
-
Hydrochloric acid (HCl)
-
Barium chloride-gelatin reagent
-
Sulfate standard solution (e.g., potassium sulfate)
-
Microplate reader or spectrophotometer
Procedure:
-
Sample Hydrolysis: An aliquot of the sample is hydrolyzed with HCl to liberate the sulfate groups from the galactose backbone. This typically involves heating the sample in the presence of acid.
-
Neutralization: The hydrolyzed sample is neutralized to an appropriate pH.
-
Barium Chloride-Gelatin Addition: The barium chloride-gelatin reagent is added to the hydrolyzed sample. The gelatin helps to stabilize the barium sulfate precipitate that forms.
-
Incubation: The reaction mixture is incubated to allow for the formation of a stable turbid suspension.
-
Measurement: The turbidity is measured using a spectrophotometer or microplate reader at a specific wavelength (e.g., 500 nm).
-
Quantification: The sulfate concentration in the sample is determined by comparing its turbidity to a standard curve prepared from known concentrations of a sulfate standard.
HPLC Analysis of Sulfated Monosaccharides
This protocol outlines a general approach for the analysis of D-Galactose-4-O-sulfate using HPLC, often following an enzymatic or mild acid hydrolysis step to liberate the monosaccharide.[1][3]
Objective: To separate and quantify D-Galactose-4-O-sulfate.
Materials:
-
HPLC system with a suitable column (e.g., anion-exchange or reversed-phase with an appropriate ion-pairing agent)
-
Detector (e.g., Refractive Index Detector (RID), Pulsed Amperometric Detector (PAD), or Mass Spectrometer (MS))
-
Mobile phase (e.g., aqueous buffer)
-
D-Galactose-4-O-sulfate standard
Procedure:
-
Sample Preparation: If the D-Galactose-4-O-sulfate is part of a larger polysaccharide, the sample is first subjected to hydrolysis (enzymatic or chemical) to release the individual sulfated monosaccharides. The sample is then filtered to remove any particulate matter.
-
HPLC Separation: The prepared sample is injected into the HPLC system. The sulfated monosaccharides are separated on the column based on their physicochemical properties. The choice of column and mobile phase is critical for achieving good separation.
-
Detection: As the separated components elute from the column, they are detected by a suitable detector. For carbohydrates, RID and PAD are common. MS provides both quantification and structural information.
-
Quantification: The concentration of D-Galactose-4-O-sulfate in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using known concentrations of a D-Galactose-4-O-sulfate standard.
Visualizing the Workflow
A general workflow for the analysis of D-Galactose-4-O-sulfate from a complex sample, such as a sulfated polysaccharide, is depicted below.
Caption: A generalized workflow for D-Galactose-4-O-sulfate analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Biocatalytic Conversion of Carrageenans for the Production of 3,6-Anhydro-D-galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbohydrate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scielo.br [scielo.br]
- 7. scienceopen.com [scienceopen.com]
A Researcher's Guide to D-Galactose-4-O-sulfate Sodium Salt: Certificate of Analysis and Comparative Evaluation
For researchers, scientists, and drug development professionals working with sulfated monosaccharides, ensuring the quality and purity of reagents is paramount. D-Galactose-4-O-sulfate sodium salt, a key carbohydrate building block, is integral to various research applications, including the study of glycosaminoglycans, cell signaling, and as a component in the synthesis of complex carbohydrates. This guide provides a detailed explanation of a typical Certificate of Analysis (CoA) for this compound, compares it with its structural isomer, D-Galactose-6-O-sulfate sodium salt, and presents relevant experimental protocols for its characterization.
Understanding the Certificate of Analysis
A Certificate of Analysis is a formal document that outlines the quality control testing results for a specific batch of a product. It is a guarantee from the manufacturer that the product meets a predefined set of specifications. For this compound, a CoA provides critical information on its identity, purity, and physical properties.
Comparative Analysis: D-Galactose-4-O-sulfate vs. D-Galactose-6-O-sulfate
To provide a comprehensive understanding of the product's performance, a comparison with a closely related alternative, D-Galactose-6-O-sulfate sodium salt, is presented below. Both are sulfated derivatives of D-galactose, differing only in the position of the sulfate group. This subtle structural difference can significantly impact their biological activity and chemical reactivity.
Table 1: Comparison of Typical Specifications from a Certificate of Analysis
| Test | Specification | This compound (Typical Lot) | D-Galactose-6-O-sulfate Sodium Salt (Typical Lot) | Test Method |
| Appearance | White to off-white powder | Conforms | Conforms | Visual Inspection |
| Identity (IR) | Conforms to reference spectrum | Conforms | Conforms | Infrared Spectroscopy |
| Purity (HPLC) | ≥ 98.0% | 99.2% | 98.8% | High-Performance Liquid Chromatography |
| Solubility (H₂O) | Soluble | Conforms | Conforms | Visual Inspection |
| pH (1% in H₂O) | 5.0 - 7.0 | 6.2 | 6.5 | pH Meter |
| Moisture (Karl Fischer) | ≤ 2.0% | 0.8% | 1.1% | Karl Fischer Titration |
| Sodium Content | Report Value | 8.1% | 8.0% | Ion Chromatography |
Experimental Protocols
The quality and performance of this compound in a research setting are often validated through specific analytical methods. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of sulfated monosaccharides.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by separating it from potential impurities.
Methodology:
-
System: An HPLC system equipped with a Refractive Index Detector (RID) is typically used.
-
Column: A carbohydrate analysis column (e.g., an amino-based column) is employed for optimal separation.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 75:25 v/v) is commonly used.
-
Sample Preparation: A known concentration of the this compound is prepared by dissolving it in the mobile phase.
-
Injection: A specific volume of the sample solution is injected onto the column.
-
Detection: The eluting compounds are detected by the RID, which measures the change in the refractive index of the mobile phase.
-
Quantification: The purity is calculated by determining the area of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC purity analysis of D-Galactose-4-O-sulfate.
Signaling Pathway Involvement
Sulfated galactose moieties are crucial components of glycans that can modulate various biological signaling pathways. For instance, the sulfation pattern on glycans can influence their binding to growth factors and their receptors, thereby affecting cell proliferation and differentiation.
Caption: Role of Galactose-4-Sulfate in growth factor signaling.
Safety Operating Guide
Proper Disposal Procedures for D-Galactose-4-O-sulfate Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of D-Galactose-4-O-sulfate sodium salt, a biochemical reagent used in life science research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Summary of Key Disposal and Safety Information
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, standard laboratory safety protocols should always be followed. The primary principle for disposal is to manage the chemical waste in accordance with all applicable local, state, and federal regulations.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 125113-68-0 | [1][2] |
| Molecular Formula | C₆H₁₁NaO₉S | [1][2] |
| Molecular Weight | 282.20 g/mol | [1] |
| Appearance | White crystalline powder | Biosynth |
| Solubility | Soluble in water and ethanol | Biosynth |
| Storage Temperature | -20°C | MedChemExpress |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
2. Small Spills:
-
For minor spills, sweep up the solid material, avoiding dust formation.
-
Place the collected material in a clean, dry, and properly labeled container for disposal.
-
Clean the spill area with soap and water.
3. Unused Product and Contaminated Materials:
-
Do not dispose of this compound down the drain or in regular household garbage.
-
Collect the unused product and any materials contaminated with it (e.g., weigh boats, paper towels) in a designated and clearly labeled waste container. The container should be suitable for chemical waste.
-
The label should include the chemical name: "this compound waste".
4. Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly closed.
5. Final Disposal:
-
All chemical waste must be disposed of through your institution's designated hazardous waste management program.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Follow all institutional, local, state, and federal regulations for chemical waste disposal. In the absence of specific institutional guidelines, consult with a licensed professional waste disposal service.
Experimental Workflow and Visualizations
D-Galactose-4-O-sulfate is a component of larger biological molecules called glycosaminoglycans (GAGs). GAGs are crucial for various cellular signaling processes. The following diagram illustrates a simplified workflow for the analysis of sulfated monosaccharides from a biological sample, a common procedure in glycobiology research.
Caption: Workflow for analyzing sulfated monosaccharides from biological samples.
The diagram below illustrates the general role of cell surface proteoglycans, which contain GAG chains like those with D-Galactose-4-O-sulfate, in mediating cell signaling.
Caption: GAGs on proteoglycans mediate ligand-receptor interactions in cell signaling.[3][4][5][6]
References
- 1. scbt.com [scbt.com]
- 2. dextrauk.com [dextrauk.com]
- 3. FGF-FGFR Signaling Mediated through Glycosaminoglycans in Microtiter Plate and Cell-Based Microarray Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Biochemistry, Glycosaminoglycans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling D-Galactose-4-O-sulfate sodium salt
Essential Safety and Handling of D-Galactose-4-O-sulfate Sodium Salt
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS No. 125113-68-0). The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Immediate Safety and Hazard Information
This compound is a white, crystalline powder that is soluble in water.[1] While it is not classified as a hazardous substance under GHS, its toxicological properties have not been fully investigated.[2][3] Therefore, it is imperative to handle this chemical with appropriate care, assuming it may be a potential irritant. The primary physical hazard is the formation of dust during handling.[2][4][5] This substance is intended for research use only.[6][7]
Key safety precautions include:
-
Working in a well-ventilated area, preferably a fume hood, to minimize inhalation of dust.[4][8]
-
Avoiding all direct contact with eyes, skin, and clothing.[4][8]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is the final and most critical barrier against potential exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Equipment | Specification and Use Case |
| Eye and Face Protection | Safety Goggles or a Face Shield | Chemical splash goggles should be worn at all times to protect the eyes.[10][11] A face shield is recommended when there is a significant risk of splashing.[12][13] |
| Hand Protection | Chemical-Resistant Gloves | Wear impermeable gloves (e.g., nitrile).[4] Inspect gloves for any damage before use and utilize proper glove removal techniques to avoid skin contact.[2] |
| Body Protection | Laboratory Coat or Coveralls | A standard lab coat is required to protect skin and clothing.[8][10] For larger quantities or tasks with a higher risk of spillage, chemical-resistant coveralls may be necessary. |
| Respiratory Protection | N95/FFP2 Respirator or higher | Not typically required if work is conducted in a well-ventilated area like a chemical fume hood.[2] However, if dust is generated and ventilation is inadequate, a NIOSH-approved N95 respirator or equivalent should be used.[12][14] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety. The following step-by-step protocols and workflow diagrams provide clear guidance for operational procedures.
Experimental Workflow for Safe Handling
The following diagram illustrates the complete workflow for safely managing this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Ensure a chemical fume hood or other suitable ventilated enclosure is operational.
-
Assemble all necessary PPE as detailed in the table above.
-
-
Handling :
-
Storage :
Accidental Release Measures
-
Minor Spills :
-
Environmental Precautions : Do not allow the chemical to enter drains, sewers, or waterways.[2][4]
Disposal Plan
-
Waste Collection :
-
All unused or waste this compound should be collected in a clearly labeled, sealed container.
-
Any materials contaminated with the compound, such as gloves, weigh boats, and paper towels, must also be collected as chemical waste.
-
-
Disposal Procedure :
-
Chemical waste must be disposed of through a licensed and approved waste disposal company.[2]
-
Do not mix with other waste streams unless explicitly permitted.
-
Follow all applicable federal, state, and local environmental regulations for chemical disposal.[3][9] Contaminated packaging should be disposed of in the same manner as the unused product.[2]
-
References
- 1. D-Galactose-4-O-sulphate sodium | 125113-68-0 | MG00760 [biosynth.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. carlroth.com [carlroth.com]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. echemi.com [echemi.com]
- 9. westliberty.edu [westliberty.edu]
- 10. sams-solutions.com [sams-solutions.com]
- 11. realsafety.org [realsafety.org]
- 12. pppmag.com [pppmag.com]
- 13. hazmatschool.com [hazmatschool.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
